LEO 134310
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H40N2O8 |
|---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
[(3S)-1-[(3R)-5-oxooxolane-3-carbonyl]piperidin-3-yl] 4-[(1R,2S)-1-(4-cyclopropylphenyl)-2-[[(2R)-oxolane-2-carbonyl]amino]propoxy]benzoate |
InChI |
InChI=1S/C34H40N2O8/c1-21(35-32(38)29-5-3-17-41-29)31(24-10-8-23(9-11-24)22-6-7-22)43-27-14-12-25(13-15-27)34(40)44-28-4-2-16-36(19-28)33(39)26-18-30(37)42-20-26/h8-15,21-22,26,28-29,31H,2-7,16-20H2,1H3,(H,35,38)/t21-,26+,28-,29+,31-/m0/s1 |
InChI Key |
NADMBBGHEQYUMJ-WDXNIXBWSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)C2CC2)OC3=CC=C(C=C3)C(=O)O[C@H]4CCCN(C4)C(=O)[C@@H]5CC(=O)OC5)NC(=O)[C@H]6CCCO6 |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C2CC2)OC3=CC=C(C=C3)C(=O)OC4CCCN(C4)C(=O)C5CC(=O)OC5)NC(=O)C6CCCO6 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of LEO 134310: A Selective, Non-Steroidal Glucocorticoid Receptor Agonist for Topical Treatment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LEO 134310 is a novel, selective, non-steroidal glucocorticoid receptor (GR) agonist engineered for topical administration in the treatment of inflammatory skin diseases. Its mechanism of action centers on high-affinity binding to the glucocorticoid receptor, initiating a signaling cascade that modulates gene expression to produce potent anti-inflammatory effects. A key feature of this compound is its "dual-soft" drug design; it is rapidly metabolized into inactive forms in the bloodstream, a characteristic intended to minimize the systemic side effects often associated with conventional corticosteroids. This document provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Introduction
Topical glucocorticoids are a cornerstone in the management of various inflammatory skin conditions. However, their long-term use is frequently limited by adverse effects, both local (e.g., skin atrophy) and systemic. This compound has been developed to address this therapeutic gap. As a non-steroidal, selective glucocorticoid receptor agonist, it is designed to deliver high anti-inflammatory efficacy directly to the skin while mitigating systemic exposure through rapid deactivation.[1][2][3][4]
Mechanism of Action: Glucocorticoid Receptor Agonism
The primary mechanism of action of this compound is its function as a potent and selective agonist of the glucocorticoid receptor (GR).[2][3][5] Upon topical application, this compound penetrates the skin and binds to cytosolic GR, which is present in an inactive complex with heat shock proteins. Ligand binding induces a conformational change, leading to the dissociation of this complex and the translocation of the activated this compound-GR complex into the nucleus.
Modulation of Gene Expression
Once in the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms:
-
Transactivation: The complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby repressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[1]
This compound has been shown to be a full agonist, achieving complete efficacy in both transrepression and transactivation assays.[1]
Signaling Pathway
The signaling pathway of this compound is initiated by its binding to the glucocorticoid receptor and culminates in the modulation of gene expression. The following diagram illustrates this process.
Caption: this compound signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound in various assays.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay | Parameter | This compound | Clobetasol Propionate (CP) | Betamethasone Valerate (BMV) |
| GR Binding | EC50 (nM) | 14 | - | - |
| Transrepression | EC50 (nM) | 1.2 | Sub-nanomolar | 0.57 |
| Emax (%) | 100 | Sub-nanomolar | - | |
| Transactivation | EC50 (nM) | 410 | Sub-nanomolar | - |
| Emax (%) | 95 | - | - | |
| TNF-α Release (human PBMC) | EC50 (nM) | Low nanomolar | 4-fold more potent than this compound | Equipotent to this compound |
Data sourced from a study by LEO Pharma.[1][3]
Table 2: In Vivo Efficacy of this compound in TPA-Induced Skin Inflammation Mouse Model
| Compound | Relative ED50 (µg/mL) |
| This compound | ~300-fold less potent than CP |
| Clobetasol Propionate (CP) | 0.52 ± 0.06 |
| Betamethasone Valerate (BMV) | 9.5 ± 6.9 |
Data sourced from a study by LEO Pharma.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Glucocorticoid Receptor (GR) Binding Assay
This assay measures the affinity of a test compound for the glucocorticoid receptor.
Caption: GR Binding Assay Workflow.
Protocol:
-
A competitive binding assay is performed using a commercially available kit.
-
Recombinantly expressed full-length human glucocorticoid receptor is used.
-
The receptor is incubated with a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1) and a serial dilution of the test compound (this compound).
-
The mixture is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization of the samples is measured. The displacement of the fluorescent ligand by the test compound results in a decrease in fluorescence polarization.
-
The concentration of the test compound that causes 50% displacement of the fluorescent ligand (EC50) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Transactivation and Transrepression Assays
These assays determine the functional activity of a GR agonist in modulating gene expression.
Caption: Transactivation and Transrepression Assay Workflows.
Protocol (Transactivation):
-
HeLa cells, or a similar cell line, are stably transfected with a reporter plasmid containing multiple copies of a GRE driving the expression of a reporter gene (e.g., luciferase).
-
Cells are treated with a range of concentrations of this compound.
-
After an appropriate incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum response) are calculated.
Protocol (Transrepression):
-
HeLa cells, or another suitable cell line endogenously expressing GR, are used.
-
Cells are stimulated with a pro-inflammatory agent, such as TNF-α, to induce the expression of a target inflammatory gene (e.g., IL-8).
-
Cells are simultaneously treated with varying concentrations of this compound.
-
After incubation, the level of the inflammatory marker (e.g., IL-8 in the cell supernatant) is quantified using an appropriate method, such as ELISA.
-
The inhibitory EC50 and Emax are determined.
TPA-Induced Skin Inflammation Mouse Model
This in vivo model is used to assess the anti-inflammatory efficacy of topically applied compounds.
Caption: TPA-Induced Skin Inflammation Mouse Model Workflow.
Protocol:
-
A solution of TPA in a suitable vehicle (e.g., acetone) is applied to the ears of mice to induce an inflammatory response, characterized by redness, swelling (edema), and infiltration of inflammatory cells.[6][7]
-
This compound, formulated in an appropriate vehicle, is applied topically to the TPA-treated ears.
-
Ear thickness is measured at specified time points using a digital caliper as a quantitative measure of edema.
-
At the end of the experiment, mice are euthanized, and ear biopsies are collected for weight measurement and histological analysis (e.g., H&E staining) to assess the extent of inflammatory cell infiltration and changes in epidermal thickness.[7]
-
The efficacy of this compound is determined by its ability to reduce these inflammatory parameters compared to vehicle-treated controls.
LPS-Induced TNF-α Release in Human PBMCs
This in vitro assay evaluates the anti-inflammatory effect of a compound on primary human immune cells.
Caption: LPS-Induced TNF-α Release Assay Workflow.
Protocol:
-
PBMCs are isolated from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
The isolated PBMCs are cultured in a suitable medium.
-
Cells are pre-incubated with a range of concentrations of this compound.
-
LPS is then added to the cell cultures to stimulate the production and release of TNF-α.
-
After an appropriate incubation period, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using a specific ELISA kit.
-
The inhibitory effect of this compound on TNF-α production is calculated, and the EC50 value is determined.
Conclusion
This compound represents a significant advancement in the development of topical anti-inflammatory therapies. Its mechanism of action as a selective, non-steroidal glucocorticoid receptor agonist, combined with its "dual-soft" properties, offers the potential for a potent therapeutic effect on skin inflammation with a favorable safety profile due to minimized systemic exposure. The data presented herein provides a comprehensive overview of its core mechanism, supported by robust in vitro and in vivo evidence. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients with inflammatory skin diseases.[8]
References
- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
structure and chemical properties of LEO 134310
An In-Depth Technical Guide to the Structure and Chemical Properties of LEO 134310
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist designed for topical administration. Its unique chemical structure incorporates a "soft" drug design, leading to rapid metabolism and reduced systemic side effects compared to traditional corticosteroids. This document provides a comprehensive overview of the structure, chemical properties, and pharmacological characteristics of this compound, based on publicly available data. It includes a summary of its binding affinity, functional activity, metabolic stability, and selectivity profile. Detailed methodologies for key in vitro assays are presented, along with diagrams illustrating its mechanism of action and experimental workflows.
Chemical Structure and Properties
This compound is a complex organic molecule characterized by a gamma-hydroxy-butyrolactone moiety attached to a substituted aromatic core containing a benzoate (B1203000) ester and two amide linkages.[1] This design incorporates a "soft spot" at the lactone bond, rendering the molecule susceptible to rapid enzymatic hydrolysis in the bloodstream.[1]
Table 1: Physicochemical Properties of this compound and its Major Metabolite, LEO 134998
| Property | This compound | LEO 134998 (Metabolite) |
| Molecular Weight ( g/mol ) | 525.5 | 543.5 |
| logP | 3.1 | 2.5 |
| Hydrogen Bond Donors | 2 | 3 |
| Hydrogen Bond Acceptors | 8 | 9 |
| Polar Surface Area (Ų) | 134 | 154 |
Data sourced from Eirefelt et al., 2022.[1]
Proposed Chemical Synthesis
While the specific synthetic route for this compound has not been publicly disclosed, a plausible pathway can be proposed based on the synthesis of structurally related compounds. The synthesis would likely involve a multi-step process culminating in the esterification of a substituted benzoic acid with a functionalized propanol (B110389) derivative, followed by the introduction of the gamma-hydroxy-butyrolactone group.
Pharmacological Properties
This compound is a potent and selective agonist of the glucocorticoid receptor.[1] Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
Glucocorticoid Receptor Binding Affinity
This compound exhibits high affinity for the glucocorticoid receptor. In a competitive binding assay, it demonstrated an EC50 of 14 nM.[1]
Table 2: In Vitro Pharmacological Activity of this compound
| Assay | Parameter | This compound |
| GR Binding | EC50 (nM) | 14 |
| GR Transrepression (NF-κB) | EC50 (nM) | 1.2 |
| GR Transactivation (GRE) | EC50 (nM) | 410 |
Data sourced from Eirefelt et al., 2022.[1]
Functional Activity: Transrepression and Transactivation
Glucocorticoid receptor agonists exert their anti-inflammatory effects primarily through transrepression of pro-inflammatory genes (e.g., those regulated by NF-κB), while many side effects are associated with the transactivation of other genes (via glucocorticoid response elements, GREs). This compound demonstrates a favorable profile with potent transrepression activity and significantly lower transactivation potential.[1]
In Vitro Metabolism and Stability
A key feature of this compound is its rapid metabolism. It is quickly hydrolyzed in whole blood and hepatocytes from various species, including humans.[1] The primary metabolite, LEO 134998, is formed by the opening of the lactone ring and exhibits significantly reduced GR activity.[1]
Table 3: In Vitro Metabolic Stability of this compound
| Matrix | Species | Half-life (t½, min) |
| Whole Blood | Human | 4.4 |
| Minipig | 1.8 | |
| Dog | 1.2 | |
| Rat | 1.1 | |
| Mouse | 1.0 | |
| Hepatocytes | Human | 13 |
| Minipig | 14 | |
| Dog | 1.5 | |
| Rat | 1.6 | |
| Mouse | 1.9 |
Data sourced from Eirefelt et al., 2022.[1]
Selectivity Profile
This compound is highly selective for the glucocorticoid receptor. It has been shown to have no significant agonist or antagonist activity on the mineralocorticoid receptor (MR) and a panel of other nuclear hormone receptors.[1] This high selectivity is expected to contribute to a better safety profile, as off-target effects on other receptors are minimized.
Experimental Protocols
The following sections describe the general methodologies for the key experiments used to characterize this compound. Note that specific details of the protocols used for this compound have not been fully disclosed in the public domain.
Glucocorticoid Receptor Binding Assay (Competitive Fluorescence Polarization)
Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.
Methodology:
-
Reagents: Recombinant human GR protein, a fluorescently labeled GR ligand (tracer), and the test compound (this compound).
-
Procedure: A constant concentration of the GR protein and the fluorescent tracer are incubated in a microplate. Serial dilutions of this compound are added to the wells.
-
Mechanism: Unlabeled this compound competes with the fluorescent tracer for binding to the GR. When the tracer is bound to the larger GR protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When displaced by this compound, the free tracer tumbles more rapidly, leading to a low polarization signal.
-
Data Analysis: The decrease in fluorescence polarization is measured as a function of the this compound concentration. The EC50 value, the concentration of this compound that displaces 50% of the bound tracer, is determined by fitting the data to a sigmoidal dose-response curve.
GR Transactivation and Transrepression Assays (Reporter Gene Assays)
Objective: To measure the functional activity of this compound as a GR agonist in terms of its ability to activate (transactivate) or repress (transrepress) gene expression.
Methodology:
-
Cell Line: A human cell line (e.g., HeLa or A549) is used.
-
Reporter Constructs:
-
Transactivation: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple glucocorticoid response elements (GREs).
-
Transrepression: Cells are transfected with a plasmid containing a luciferase reporter gene driven by a promoter that is activated by NF-κB.
-
-
Procedure:
-
Transactivation: Transfected cells are treated with varying concentrations of this compound.
-
Transrepression: Transfected cells are stimulated with an inflammatory agent (e.g., TNF-α or IL-1β) to activate NF-κB, in the presence of varying concentrations of this compound.
-
-
Data Analysis: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The EC50 values for transactivation and transrepression are calculated from the dose-response curves.
In Vitro Metabolism Assay (Hepatocytes and Whole Blood)
Objective: To assess the metabolic stability of this compound.
Methodology:
-
Matrices: Freshly isolated hepatocytes or whole blood from different species.
-
Procedure: this compound is incubated with the biological matrix at 37°C. Aliquots are taken at various time points.
-
Sample Processing: The reactions are quenched (e.g., with acetonitrile), and the samples are processed to remove proteins.
-
Analysis: The concentration of the remaining this compound at each time point is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The half-life (t½) of this compound in each matrix is determined from the rate of its disappearance over time.
Visualizations
Signaling Pathway of this compound
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Experimental Workflow for In Vitro Characterization
Caption: General Experimental Workflow for this compound Characterization.
References
LEO 134310 discovery and development history
An In-depth Technical Guide to LEO 134310: A Novel Non-Steroidal Glucocorticoid Receptor Agonist For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-steroidal, potent, and selective glucocorticoid receptor (GR) agonist developed by LEO Pharma for the topical treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis.[1][2][3][4] A key innovation in its design is its "dual-soft" nature; it is engineered for high local efficacy with rapid enzymatic deactivation in systemic circulation, aiming to minimize the local and systemic side effects associated with traditional topical corticosteroids, particularly skin atrophy.[1][2][5] Preclinical data demonstrates high GR binding affinity and potent anti-inflammatory activity.[1][6][7] this compound has been evaluated in Phase 1 clinical trials.[3][8][9]
Discovery and Development Rationale
Topical glucocorticoids are a cornerstone in dermatology for their broad anti-inflammatory effects.[1] However, their long-term use is limited by adverse effects such as skin atrophy, which is one of the most frequent complications.[2][5][10] These effects are linked to the activation of the glucocorticoid receptor (GR), a transcription factor that regulates a multitude of genes.[1][5] The development of this compound was driven by the need for a safer alternative that could separate the desired anti-inflammatory effects (transrepression) from the undesirable atrophic effects (often linked to transactivation and mineralocorticoid receptor activation).[1][2]
This compound was designed as a Selective Glucocorticoid Receptor Agonist/Modulator (SEGRAM) with two key features:
-
High Selectivity: It shows high selectivity for the GR over other nuclear receptors, including the mineralocorticoid receptor (MR), which has been associated with skin atrophy.[1][11]
-
"Dual-Soft" Drug Design: It is rapidly metabolized by enzymatic hydrolysis into a less active form upon entering systemic circulation, thereby reducing the risk of systemic side effects like hypothalamic-pituitary-adrenal (HPA) axis suppression.[1][2][5][11]
Mechanism of Action
Like other glucocorticoids, this compound exerts its effects by binding to the GR in the cytoplasm.[5] Upon binding, the GR-ligand complex translocates to the nucleus to regulate gene expression through two primary mechanisms:[1][5]
-
Transrepression: The GR monomer inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, downregulating the expression of inflammatory cytokines.[5][11] This is considered the primary pathway for the anti-inflammatory effects of glucocorticoids.
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) on DNA to activate the transcription of various genes, including anti-inflammatory genes like FKBP5 and GILZ.[5][11] This pathway is also associated with many of the adverse effects.[2]
This compound is a full agonist that demonstrates efficacy in both transrepression and transactivation pathways.[1] However, it requires a significantly higher concentration for transactivation compared to transrepression, which may contribute to its improved safety profile.[1]
Caption: Simplified signaling pathway of this compound.
Quantitative Preclinical Data
This compound has been characterized in a series of preclinical assays and compared to established topical corticosteroids, betamethasone (B1666872) 17-valerate (BMV) and clobetasol (B30939) 17-propionate (CP).
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | This compound | BMV | CP |
|---|---|---|---|
| GR Binding Affinity (EC₅₀) | 14 nM | - | - |
| GR Transrepression (EC₅₀) | 1.2 nM | 0.57 nM | - |
| GR Transactivation (EC₅₀) | 410 nM | - | - |
| Transrepression Efficacy (Eₘₐₓ) | 100% | - | - |
| Transactivation Efficacy (Eₘₐₓ) | 95% | - | - |
Data sourced from a 2022 Scientific Reports publication.[1]
Table 2: In Vivo Pharmacokinetics
| Species | Clearance | Predicted Human Half-life |
|---|---|---|
| Rat | 5-fold liver blood flow | < 5 min |
| Dog | 15-fold liver blood flow | < 5 min |
| Human (predicted) | >200 mL/min/kg | - |
Data sourced from a 2022 Scientific Reports publication and a conference abstract.[11][12]
Key Experimental Protocols
GR Binding and Functional Assays
-
GR Binding Assay: The binding affinity of this compound to the human GR was assessed using a fluorescence polarization assay. The assay measures the competition between the test compound and a fluorescently labeled GR ligand (Fluormone™ GS1) for binding to the receptor.[11]
-
Transactivation/Transrepression Assays: HeLa reporter cell lines were used. For transactivation, cells express a GR-driven luciferase reporter. For transrepression, cells are stimulated with TNFα to activate NF-κB, and the ability of the compound to repress NF-κB-driven reporter gene expression is measured.[1]
-
Mineralocorticoid Receptor (MR) Agonist Assay: A proprietary luciferase reporter cell line expressing the native MR receptor (Indigo Biosciences) was used. Luminescence was quantified after 24 hours of incubation with the test compounds to assess off-target agonist activity.[11]
In Vivo Models
-
TPA-Induced Skin Inflammation Mouse Model: 12-O-Tetradecanoylphorbol-13-acetate (TPA) is applied to mouse ears to induce inflammation. The test compounds are then applied topically, and the reduction in ear swelling and inflammatory markers is measured to determine anti-inflammatory efficacy.[1]
-
Minipig Atrophy Study: Test compounds were applied daily to the skin of minipigs for a period of three weeks. After the treatment period, skin biopsies were taken, and the epidermal thickness was measured from hematoxylin (B73222) and eosin (B541160) (H&E) stained sections to assess the atrophogenic potential.[1]
-
Human Skin Explant Model: Full-thickness human skin explants (NativeSkin®) were used. Compounds were applied topically, and after 24 hours, quantitative real-time PCR was performed to measure the expression of GR target genes, such as FKBP5 and GILZ (TSC22D3), to confirm target engagement in human tissue.[11]
Development and Clinical Progression
The development of this compound followed a structured path from preclinical characterization to clinical evaluation.
References
- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. LP-0155 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
- 9. drughunter.com [drughunter.com]
- 10. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
Preclinical Profile of LEO 134310: A Novel Non-Steroidal Glucocorticoid Receptor Agonist for Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LEO 134310 is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist developed for the topical treatment of inflammatory skin diseases such as psoriasis.[1][2] Preclinical data indicate that this compound exhibits a potent anti-inflammatory profile comparable to established glucocorticoids while demonstrating a significantly improved safety profile, particularly concerning skin atrophy.[1][2] Its design as a "dual-soft" drug, which is rapidly deactivated in the bloodstream, minimizes systemic exposure.[1][2] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro potency, and in vivo efficacy and safety in relevant animal models.
Mechanism of Action: Selective Glucocorticoid Receptor Agonism
This compound exerts its anti-inflammatory effects by selectively binding to and activating the glucocorticoid receptor.[1][2] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transrepression: The activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins and genes associated with metabolic side effects.
This compound has been engineered to show a dissociation between its transrepression and transactivation activities, favoring the anti-inflammatory transrepression pathway.[1]
Quantitative Data Presentation
The preclinical activity of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | This compound | Clobetasol Propionate (CP) | Betamethasone Valerate (BMV) | LEO 134998 (Metabolite) |
| GR Binding Affinity (EC50, nM) | 14 | - | - | - |
| GR Transrepression (EC50, nM) | 1.2 | <1 | 0.57 | ~48 |
| GR Transactivation (EC50, nM) | 410 | <1 | <1 | 560 |
| MR Transactivation | No significant activation | Activation | Activation | No significant activation |
Data sourced from[1]
Table 2: In Vivo Efficacy in TPA-Induced Skin Inflammation Mouse Model
| Compound | Inhibition of Edema (ED50, µ g/ear ) |
| This compound | 0.8 |
| Clobetasol Propionate (CP) | 0.3 |
| Betamethasone Valerate (BMV) | 0.4 |
ED50: Effective dose for 50% inhibition. Data sourced from[1]
Table 3: In Vivo Safety in Minipig Skin Atrophy Model (4-week treatment)
| Treatment | Change in Epidermal Thickness |
| This compound | No significant reduction |
| Clobetasol Propionate (CP) | Significant epidermal thinning |
| Betamethasone Valerate (BMV) | Significant epidermal thinning |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. The following sections outline the methodologies used in the key studies of this compound.
Glucocorticoid Receptor (GR) Binding Assay
Objective: To determine the binding affinity of this compound to the human glucocorticoid receptor.
Methodology: A competitive radioligand binding assay was likely employed.
-
Reagents: Purified human GR, [3H]-dexamethasone (radioligand), unlabeled test compounds (this compound).
-
Procedure:
-
A constant concentration of purified human GR and [3H]-dexamethasone were incubated with increasing concentrations of this compound.
-
The mixture was incubated to allow binding to reach equilibrium.
-
Bound and free radioligand were separated using a filter-based system.
-
The amount of bound radioactivity was measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-dexamethasone (IC50) was determined and used to calculate the binding affinity (EC50).
-
GR Transactivation and Transrepression Assays
Objective: To assess the functional activity of this compound in activating (transactivation) or repressing (transrepression) GR-mediated gene expression.
Methodology: Cell-based reporter gene assays were utilized.
-
Cell Line: HeLa cells co-transfected with a GR expression vector and a reporter plasmid.
-
Transactivation Assay:
-
The reporter plasmid contained a GR-responsive element (GRE) linked to a luciferase reporter gene.
-
Cells were treated with increasing concentrations of this compound.
-
Luciferase activity was measured to quantify the extent of gene transactivation.
-
The EC50 value, the concentration at which 50% of the maximal response is achieved, was determined.
-
-
Transrepression Assay:
-
The reporter plasmid contained a promoter with binding sites for NF-κB, linked to a luciferase reporter gene.
-
Cells were stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB, in the presence of increasing concentrations of this compound.
-
The ability of this compound to inhibit TNF-α-induced luciferase activity was measured.
-
The EC50 value for transrepression was determined.
-
TPA-Induced Skin Inflammation Mouse Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of topically applied this compound.
Methodology:
-
Animal Model: Female NMRI mice.
-
Procedure:
-
A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle (e.g., acetone) was applied to one ear of each mouse to induce inflammation.
-
This compound, vehicle control, or reference compounds (CP, BMV) were applied topically to the inflamed ear.
-
After a specified period, the mice were euthanized, and a biopsy punch of the ear was taken.
-
The primary endpoint was the change in ear thickness or weight, measured as an indicator of edema and inflammation.
-
Dose-response curves were generated to determine the ED50 for each compound.
-
Minipig Skin Atrophy Model
Objective: To assess the potential of this compound to induce skin thinning (atrophy), a common side effect of topical glucocorticoids.
Methodology:
-
Animal Model: Minipigs, which have skin structurally similar to human skin.
-
Procedure:
-
Test areas on the back of the minipigs were marked.
-
This compound, vehicle control, or reference compounds (CP, BMV) were applied topically to the designated areas daily for an extended period (e.g., 4 weeks).
-
At the end of the treatment period, full-thickness skin biopsies were taken from the treated and control areas.
-
The biopsies were histologically processed (e.g., H&E staining).
-
Epidermal thickness was measured using microscopy and image analysis software to quantify the degree of skin atrophy.
-
Conclusion
The preclinical data for this compound strongly support its development as a topical treatment for psoriasis. Its potent anti-inflammatory activity, mediated through selective GR agonism with a favorable transrepression profile, is comparable to that of high-potency glucocorticoids.[1] Crucially, this compound demonstrates a significantly reduced risk of skin atrophy in a relevant animal model, a key differentiating safety feature.[1][2] The "dual-soft" nature of the molecule is designed to minimize systemic side effects.[1][2] These findings highlight the potential of this compound to offer an improved therapeutic window for patients with chronic inflammatory skin diseases. A Phase 1b study in adults with chronic plaque psoriasis has been conducted to evaluate the safety, tolerability, and pharmacodynamic effects of this compound.[1]
References
LEO 134310: A Technical Deep Dive into its 'Dual-Soft' Properties and Selective Glucocorticoid Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LEO 134310, a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist designed for topical administration. The core focus of this document is to elucidate the "dual-soft" properties of this compound, its mechanism of action, and the experimental evidence supporting its potential as a safer alternative to traditional topical corticosteroids.
The 'Dual-Soft' Drug Concept of this compound
This compound is engineered as a "dual-soft" drug, a design strategy aimed at maximizing local therapeutic effects while minimizing systemic side effects.[1][2][3] This is achieved through rapid metabolic deactivation in systemic circulation and other compartments. The primary metabolic pathway for this compound is enzymatic hydrolysis, which quickly converts it into a significantly less active metabolite, LEO 134998.[1] This rapid turnover in the blood and high in vivo clearance are key features that reduce the risk of systemic adverse effects commonly associated with long-term glucocorticoid use, such as osteoporosis and hypothalamic-pituitary-adrenal (HPA) axis suppression.[1][4]
The molecular structure of this compound incorporates a gamma-hydroxy-butyrolactone ring, which serves as a primary site for enzymatic hydrolysis, leading to the formation of the inactive, ring-opened metabolite LEO 134998.[1] This targeted metabolic vulnerability ensures that any drug that reaches the systemic circulation is quickly neutralized, thereby confining the potent anti-inflammatory activity to the site of application.
Quantitative Pharmacological Profile
The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound in comparison to its major metabolite and standard topical corticosteroids, Clobetasol Propionate (CP) and Betamethasone Valerate (BMV).
Table 1: Physicochemical and Metabolic Properties
| Compound | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | H-Bond Acceptors | H-Bond Donors | In Vitro Half-Life in Human Blood (min) | In Vivo Clearance |
| This compound | Not specified | Not specified | Not specified | Not specified | 4.4 | High (5- and 15-fold liver blood flow in rat and dog, respectively) |
| LEO 134998 (Metabolite) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| Clobetasol Propionate (CP) | 467 | 81 | 5 | 1 | Not specified | Not specified |
| Betamethasone Valerate (BMV) | 477 | 101 | 6 | 1 | Not specified | Not specified |
Data sourced from Eirefelt, et al., 2022.[1]
Table 2: In Vitro Glucocorticoid Receptor (GR) Activity
| Compound | GR Binding Affinity (EC50, nM) | GR Transrepression (EC50, nM) | GR Transrepression (Emax, %) | GR Transactivation (EC50, nM) | GR Transactivation (Emax, %) |
| This compound | 14 | 1.2 | 100 | 410 | 95 |
| LEO 134998 (Metabolite) | Not specified | ~48 | Not specified | 560 | Not specified |
| Clobetasol Propionate (CP) | Not specified | Sub-nanomolar | Not specified | Sub-nanomolar | Not specified |
| Betamethasone Valerate (BMV) | Not specified | 0.57 | Not specified | Low nanomolar | Not specified |
Data sourced from Eirefelt, et al., 2022.[1]
Table 3: In Vitro Anti-inflammatory Activity (TNF-α Inhibition)
| Compound | Human PBMCs (EC50, nM) | Mouse PBMCs (EC50, nM) | Pig PBMCs (EC50, nM) |
| This compound | Low nanomolar | Low nanomolar | Low nanomolar |
| LEO 134998 (Metabolite) | 60-100 fold less potent than this compound | 60-100 fold less potent than this compound | 60-100 fold less potent than this compound |
| Clobetasol Propionate (CP) | More potent than this compound | Slightly more potent than this compound | Slightly more potent than this compound |
| Betamethasone Valerate (BMV) | Equipotent to this compound | Slightly more potent than this compound | Slightly more potent than this compound |
Data sourced from Eirefelt, et al., 2022.[1]
Glucocorticoid Receptor Signaling Pathway
This compound, as a GR agonist, modulates gene expression through two primary mechanisms: transactivation and transrepression. Upon binding to the cytosolic GR, the this compound-GR complex translocates to the nucleus.
Caption: Glucocorticoid Receptor signaling pathway of this compound.
-
Transrepression: The monomeric this compound-GR complex interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1. This is the primary mechanism for the anti-inflammatory effects of glucocorticoids. This compound demonstrates high potency in transrepression, with an EC50 of 1.2 nM.[1]
-
Transactivation: The this compound-GR complex can also form homodimers that bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the transcription of anti-inflammatory proteins and also genes associated with side effects.[2][5] this compound shows a significantly lower potency for transactivation (EC50 of 410 nM) compared to transrepression, suggesting a potential for a dissociated profile with a better safety margin.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Glucocorticoid Receptor (GR) Binding Assay
-
Objective: To determine the binding affinity of this compound to the human glucocorticoid receptor.
-
Methodology: A competitive binding assay was utilized, employing a fluorescently labeled glucocorticoid ligand. The assay measures the ability of this compound to displace the fluorescent ligand from the ligand-binding domain of the human GR. The displacement is quantified by changes in fluorescence polarization. The data is used to calculate the EC50 value, representing the concentration of this compound that causes 50% displacement of the fluorescent ligand.[1]
GR Transactivation and Transrepression Reporter Gene Assays
-
Objective: To assess the functional activity of this compound as a GR agonist in terms of its ability to induce (transactivate) or repress (transrepress) gene expression.
-
Cell Line: HeLa cells stably transfected with reporter gene constructs were used.
-
Transactivation Assay: The cells contained a reporter construct with a GRE-driven promoter linked to a luciferase reporter gene. Cells were incubated with varying concentrations of this compound. The activation of the GR by this compound leads to the binding of the GR complex to the GRE and subsequent expression of luciferase. The luminescence produced by luciferase activity was measured to determine the EC50 and Emax for transactivation.[1]
-
Transrepression Assay: The cells contained a reporter construct with a promoter regulated by NF-κB, also linked to a luciferase reporter gene. Inflammation was stimulated in the cells (e.g., with TNF-α) to activate NF-κB and induce luciferase expression. The ability of this compound to repress this NF-κB-driven luciferase expression was measured. The reduction in luminescence was used to determine the EC50 and Emax for transrepression.[1]
TPA-Induced Skin Inflammation Mouse Model
This in vivo model is used to evaluate the anti-inflammatory efficacy and potential for systemic side effects of topically applied compounds.
Caption: Experimental workflow for the TPA-induced mouse ear inflammation model.
-
Methodology:
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied topically to the ears of mice to induce a robust inflammatory response, characterized by edema and epidermal hyperplasia.[4]
-
Treatment: this compound, a vehicle control, and reference glucocorticoids (BMV and CP) are applied topically to the inflamed ears.
-
Efficacy Assessment: The primary efficacy endpoint is the reduction in ear swelling (edema), measured using a caliper.
-
Safety and Side Effect Assessment:
-
Skin Atrophy: Epidermal thickness is measured through histological analysis of ear biopsies to assess the atrophogenic potential of the compounds.[4][6]
-
Systemic Exposure: Systemic side effects are evaluated by measuring the weight of the thymus, an organ sensitive to systemic glucocorticoid levels, with a decrease in weight indicating systemic activity.[4]
-
-
Target Engagement: The expression of GR-regulated genes, such as FKBP5 and GILZ, can be measured in skin samples to confirm target engagement.[4]
-
Selectivity Profile
This compound has demonstrated high selectivity for the glucocorticoid receptor. In a panel of nuclear hormone receptors, no significant interaction was observed with the mineralocorticoid receptor (MR), which has been linked to skin atrophy.[1][4][6] Furthermore, this compound and its metabolite, LEO 134998, showed no significant off-target activity when tested against a broad panel of ion channels, kinases, phosphatases, and G-protein coupled receptors.[1]
Conclusion
This compound is a potent and selective non-steroidal GR agonist with a unique "dual-soft" pharmacological profile. Its rapid systemic inactivation is designed to provide a high therapeutic index, potentially offering a safer long-term topical treatment option for inflammatory skin diseases compared to conventional corticosteroids. The preclinical data indicate a favorable dissociation between its anti-inflammatory effects (transrepression) and its potential for side effects (transactivation and MR activity), suggesting a reduced risk of skin atrophy and other systemic adverse events.[4][6] Further clinical investigation is underway to confirm these promising preclinical findings in human subjects.[2]
References
- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical 'dual-soft' glucocorticoid receptor agonist for dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Activator of the Glucocorticoid Receptor Compound A Dissociates Therapeutic and Atrophogenic Effects of Glucocorticoid Receptor Signaling in Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
LEO 134310: A Deep Dive into its Dichotomous Role in Glucocorticoid Receptor Transactivation and Transrepression
A Technical Guide for Researchers and Drug Development Professionals
Introduction
LEO 134310 is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist developed for topical administration.[1] It represents a significant advancement in the field of "dissociated" glucocorticoids, which aim to separate the anti-inflammatory effects (primarily mediated by GR transrepression) from the adverse side effects often associated with GR transactivation.[2] This technical guide provides a comprehensive overview of this compound's role in GR signaling, with a focus on its differential effects on transactivation and transrepression. The information is tailored for researchers, scientists, and professionals involved in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.
The therapeutic utility of glucocorticoids is often limited by side effects such as skin atrophy, metabolic changes, and immunosuppression, which are largely attributed to the transactivation of specific target genes.[2][3] The development of selective GR modulators (SEGRMs) like this compound, which exhibit a preference for the transrepression pathway, is a promising strategy to enhance the therapeutic index of glucocorticoid therapy.[4] this compound has been designed as a "dual-soft" drug, meaning it is rapidly metabolized in the blood and liver, minimizing systemic exposure and potential side effects.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the in vitro activity of this compound in comparison to established glucocorticoids, clobetasol (B30939) propionate (B1217596) (CP) and betamethasone (B1666872) valerate (B167501) (BMV).
Table 1: Glucocorticoid Receptor Binding Affinity and Functional Activity [1]
| Compound | GR Binding Affinity (EC50, nM) | GR Transrepression (EC50, nM) | GR Transactivation (EC50, nM) | Transrepression/Transactivation Selectivity Ratio |
| This compound | 14 | 1.2 | 410 | ~342 |
| Clobetasol Propionate (CP) | Not Reported | Sub-nanomolar | Sub-nanomolar | ~1 |
| Betamethasone Valerate (BMV) | Not Reported | 0.57 | Low nanomolar | ~1 |
Data derived from Eirefelt et al., 2022. The selectivity ratio is calculated as EC50 (Transactivation) / EC50 (Transrepression).
Table 2: In Vitro Anti-inflammatory Activity [1]
| Compound | Inhibition of LPS-induced TNF-α release in human PBMCs (EC50, nM) |
| This compound | 2.3 |
| Clobetasol Propionate (CP) | 0.38 |
| Betamethasone Valerate (BMV) | 0.22 |
Data derived from Eirefelt et al., 2022. PBMCs: Peripheral Blood Mononuclear Cells.
Signaling Pathways and Mechanism of Action
The differential activity of this compound on GR transactivation and transrepression is rooted in the molecular mechanisms of GR signaling.
GR Transactivation Pathway
GR transactivation is the process by which glucocorticoids induce the expression of target genes. This pathway is generally associated with many of the side effects of glucocorticoid therapy.[2]
Caption: this compound-mediated GR transactivation pathway.
GR Transrepression Pathway
GR transrepression is the primary mechanism for the anti-inflammatory effects of glucocorticoids.[2] This pathway involves the inhibition of pro-inflammatory transcription factors.
Caption: this compound-mediated GR transrepression pathway.
While the precise molecular details for this compound are not fully elucidated in public literature, the dissociated profile of non-steroidal GR agonists is thought to arise from their ability to induce a specific GR conformation that favors monomeric GR activity and the recruitment of corepressors over GR dimerization and coactivator recruitment, which are essential for transactivation.[5]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the activity of this compound.
GR Transactivation and Transrepression Reporter Gene Assays
These in vitro assays are fundamental for quantifying the potency and efficacy of compounds on the two main GR signaling pathways.
Objective: To determine the EC50 values for this compound in inducing GR-mediated transactivation and inhibiting NF-κB-driven transcription (transrepression).
General Methodology:
-
Cell Line: HeLa cells, which endogenously express GR, are commonly used.[1][6]
-
Transfection:
-
Transactivation Assay: Cells are transfected with a reporter plasmid containing a glucocorticoid response element (GRE) upstream of a luciferase reporter gene.[7]
-
Transrepression Assay: Cells are transfected with a reporter plasmid containing an NF-κB response element upstream of a luciferase reporter gene.[8]
-
-
Treatment: Transfected cells are treated with a range of concentrations of this compound or reference compounds. For the transrepression assay, cells are co-stimulated with an inflammatory agent like TNF-α to activate NF-κB.
-
Measurement: After an incubation period (typically 18-24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to a control, and dose-response curves are generated to calculate EC50 values.
Caption: Workflow for GR transactivation/transrepression reporter assays.
TPA-Induced Skin Inflammation Mouse Model
This in vivo model is used to assess the anti-inflammatory efficacy and potential for systemic side effects of topically applied compounds.
Objective: To evaluate the dose-dependent anti-inflammatory effects of this compound and compare its therapeutic index to other glucocorticoids.
General Methodology:
-
Animal Model: Typically, BALB/c or similar mouse strains are used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone (B3395972) is applied to the ears of the mice to induce an inflammatory response, characterized by edema and cellular infiltration.
-
Treatment: this compound or reference compounds are formulated in a suitable vehicle and applied topically to the inflamed ears.
-
Assessment of Efficacy:
-
Ear Swelling: Ear thickness is measured with a caliper before and after treatment.
-
Biopsy Weight: Ear punches are taken and weighed to assess edema.
-
-
Assessment of Systemic Side Effects:
-
Spleen and Thymus Weight: Involution of these lymphoid organs is a marker of systemic glucocorticoid activity.
-
Plasma Biomarkers: Levels of relevant biomarkers can be measured.
-
-
Data Analysis: Dose-response curves are generated for the anti-inflammatory effects and systemic side effects to determine the therapeutic index.
Minipig Skin Atrophy Model
This model is used to evaluate the potential of topical glucocorticoids to cause skin thinning, a common local side effect.
Objective: To assess the atrophogenic potential of this compound following repeated topical application.
General Methodology:
-
Animal Model: Göttingen minipigs are often used as their skin shares many similarities with human skin.[9]
-
Treatment: The test compound (this compound) and reference glucocorticoids are applied topically to defined areas on the back of the minipigs daily for an extended period (e.g., 4 weeks).[1]
-
Assessment:
-
Visual Scoring: The application sites are visually assessed for signs of irritation and atrophy.
-
Histology: Skin biopsies are taken from the treated and control areas. The tissue is processed, sectioned, and stained (e.g., with Hematoxylin and Eosin). Epidermal thickness is measured using microscopy and image analysis software.
-
-
Data Analysis: The epidermal thickness of the treated areas is compared to that of vehicle-treated and untreated control areas.
Conclusion
This compound is a promising non-steroidal selective glucocorticoid receptor agonist with a distinct pharmacological profile. Its high potency in GR transrepression, coupled with significantly lower potency in GR transactivation, suggests a favorable therapeutic index with a reduced risk of side effects commonly associated with conventional glucocorticoids.[1] The "dual-soft" nature of the molecule further enhances its safety profile for topical applications by minimizing systemic exposure.[3] The experimental data gathered from in vitro reporter assays and in vivo models of inflammation and skin atrophy consistently support the dissociated properties of this compound.[1] While further research into the precise molecular interactions with the GR and its associated co-regulators will provide a more complete understanding of its mechanism of action, this compound represents a significant step forward in the development of safer and more effective treatments for inflammatory skin diseases.
References
- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. policycommons.net [policycommons.net]
- 7. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specificities of the Skin Morphology in Juvenile Minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
LEO 134310: A Novel Non-Steroidal Glucocorticoid Receptor Agonist for Topical Treatment of Skin Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
LEO 134310 is a selective, non-steroidal glucocorticoid receptor (GR) agonist engineered for topical application in the treatment of inflammatory skin diseases. This document provides a comprehensive overview of the molecular targets and preclinical pharmacology of this compound. It is designed to be a technical resource, detailing its mechanism of action, quantitative biochemical and cellular activity, and its efficacy in established in vivo models of skin inflammation. A key feature of this compound is its "dual-soft" drug design, leading to rapid systemic deactivation and a favorable safety profile with reduced potential for skin atrophy compared to traditional corticosteroids.[1][2][3]
Molecular Profile and Mechanism of Action
This compound is a potent and selective agonist of the glucocorticoid receptor, the primary molecular target for glucocorticoid-based anti-inflammatory therapies.[1][2] Its therapeutic effect in skin inflammation is mediated through its interaction with the GR, leading to the modulation of gene expression.
Glucocorticoid Receptor Binding
This compound exhibits high-affinity binding to the glucocorticoid receptor. In a competitive GR binding assay, this compound demonstrated an EC50 of 14 nM.[4][5] This high affinity is fundamental to its potent cellular activity.
Regulation of Gene Expression: Transrepression and Transactivation
Upon binding, the this compound-GR complex translocates to the nucleus and modulates gene transcription through two primary mechanisms:
-
Transrepression: The activated GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This interference, a key component of the anti-inflammatory effects of glucocorticoids, leads to the downregulation of numerous pro-inflammatory genes, including those encoding cytokines and chemokines. This compound is a potent inducer of GR-mediated transrepression, with an EC50 of 1.2 nM in a HeLa reporter gene assay.[5]
-
Transactivation: The GR complex can also directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, leading to their increased transcription. While transactivation is responsible for some of the anti-inflammatory effects, it is also associated with many of the side effects of glucocorticoids, including skin atrophy. This compound demonstrates a significantly lower potency for transactivation (EC50 of 410 nM) compared to transrepression, with a more than 300-fold difference in potency.[5] This dissociation between transrepression and transactivation is a key characteristic of Selective Glucocorticoid Receptor Agonists (SEGRAs) and is thought to contribute to their improved safety profile.[3]
Selectivity Profile
A critical aspect of this compound's design is its high selectivity for the GR over the Mineralocorticoid Receptor (MR). Activation of the MR has been linked to the development of skin atrophy.[1][2] this compound shows no significant activation of the MR, in contrast to steroidal glucocorticoids like clobetasol (B30939) propionate (B1217596) (CP) and betamethasone (B1666872) valerate (B167501) (BMV).[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Cell Line | EC50 / IC50 (nM) | Emax (%) | Reference |
| GR Binding Affinity | Competitive Binding Assay | - | 14 | - | [4][5] |
| GR Transrepression | Reporter Gene Assay | HeLa | 1.2 | 100 | [5] |
| GR Transactivation | Reporter Gene Assay | HeLa | 410 | 95 | [5] |
| TNF-α Inhibition | LPS-induced TNF-α release | Human PBMCs | 4.1 | - | [1] |
Table 2: In Vivo Efficacy of this compound in the TPA-Induced Mouse Ear Inflammation Model
| Compound | ED50 (µ g/ear ) for Reduction of Ear Biopsy Weight | Reference |
| This compound | 110 | [1] |
| Clobetasol Propionate (CP) | 0.33 | [1] |
| Betamethasone Valerate (BMV) | 1.1 | [1] |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the general mechanism of action of this compound through the glucocorticoid receptor.
References
- 1. Oligonucleotides suppress IL-8 in skin keratinocytes in vitro and offer anti-inflammatory properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental study on the effect of luteolin on the proliferation, apoptosis and expression of inflammation-related mediators in lipopolysaccharide-induced keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental study on the effect of luteolin on the proliferation, apoptosis and expression of inflammation-related mediators in lipopolysaccharide-induced keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKBP5 mRNA Expression Is a Biomarker for GR Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Safety and Toxicology Profile of LEO 134310: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the preclinical safety and toxicology data available for LEO 134310 as of the date of this publication. The results of a Phase 1b clinical trial (NCT03669757) in adults with chronic plaque psoriasis have not yet been published. Therefore, the complete safety profile in humans remains to be fully elucidated.
Executive Summary
This compound is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist designed for topical administration. Preclinical studies indicate that this compound possesses a favorable safety and toxicology profile, positioning it as a potentially safer alternative to traditional topical corticosteroids. Its key safety features include high selectivity for the glucocorticoid receptor, rapid systemic inactivation, and a consequently reduced risk of local and systemic side effects commonly associated with glucocorticoid therapy, such as skin atrophy and systemic metabolic effects.
Non-Clinical Safety and Toxicology
The preclinical safety assessment of this compound has been primarily established through in vitro assays and in vivo animal models, comparing its activity and side-effect profile with established potent corticosteroids like clobetasol (B30939) propionate (B1217596) (CP) and betamethasone (B1666872) valerate (B167501) (BMV).
Receptor Selectivity and Potency
This compound demonstrates high affinity and selectivity for the glucocorticoid receptor.[1][2] In vitro studies have confirmed that it does not activate the mineralocorticoid receptor (MR), which is often implicated in skin atrophy.[1][2]
Table 1: In Vitro Receptor Binding and Functional Activity of this compound and Comparators
| Compound | GR Binding Affinity (EC50, nM) | GR Transrepression (EC50, nM) | GR Transactivation (EC50, nM) | MR Activation |
| This compound | 14 | 1.2 | 410 | No significant activation |
| Betamethasone Valerate (BMV) | Not Reported | 0.57 | Sub-to-low nanomolar | Yes |
| Clobetasol Propionate (CP) | Not Reported | Sub-to-low nanomolar | Sub-to-low nanomolar | Yes |
| LEO 134998 (Metabolite) | Not Reported | ~48 (40-fold less potent than this compound) | 560 | No |
Data sourced from Eirefelt et al., 2022.[1][3]
Cutaneous Safety: Skin Atrophy Studies
A significant concern with long-term topical corticosteroid use is skin atrophy. Preclinical studies in minipigs, a well-established model for human skin, have shown that topical application of this compound does not induce significant skin thinning compared to potent corticosteroids.
Table 2: Effect of this compound on Epidermal Thickness in Minipigs after 4 Weeks of Treatment
| Treatment Group | Mean Epidermal Thickness (% of Vehicle Control) | Statistical Significance vs. Vehicle |
| Vehicle | 100% | - |
| This compound (2%) | No significant reduction | Not Significant |
| Clobetasol Propionate (0.05%) | ~60-70% | p < 0.01 |
| Betamethasone Valerate (0.1%) | ~60-70% | p < 0.01 |
Data extrapolated from figures in Eirefelt et al., 2022.[1][2]
Systemic Safety and Pharmacokinetics
This compound is designed as a "dual-soft" drug, engineered for rapid metabolism to a less active metabolite (LEO 134998) in the bloodstream and liver.[4][5] This design principle aims to minimize systemic exposure and the associated risks.
Table 3: In Vitro Metabolic Stability and In Vivo Pharmacokinetic Parameters of this compound
| Species | In Vitro Half-life in Whole Blood (min) | In Vivo Clearance |
| Human | 4.4 | Predicted: 300 mL/min/kg (15-fold liver blood flow) |
| Rat | Not Reported | 5-fold liver blood flow |
| Dog | Not Reported | 15-fold liver blood flow |
Data sourced from Eirefelt et al., 2022.[4]
The rapid systemic clearance of this compound was further evaluated in a mouse model of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation. In this model, this compound demonstrated a significantly better therapeutic index compared to CP and BMV, indicating a wider margin between its anti-inflammatory efficacy and systemic side effects.
Table 4: Therapeutic Index of this compound in TPA-Induced Skin Inflammation Mouse Model
| Compound | Therapeutic Index (Ratio of Systemic Effect ID50 to Anti-inflammatory Effect ID50) |
| This compound | >10 (based on spleen weight) |
| Clobetasol Propionate (CP) | ~1 |
| Betamethasone Valerate (BMV) | ~1 |
ID50: Inhibitory dose to reach 50% of maximal effect. Data sourced from Eirefelt et al., 2022.[3][4]
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay
-
Principle: A fluorescence polarization assay was used to determine the binding affinity of this compound to the human GR.
-
Methodology:
-
Recombinant human full-length GR (4 nM) was incubated with a fluorescent GR ligand (2.5 nM Fluormone GS1).
-
Serial dilutions of this compound or reference compounds were added.
-
The mixture was incubated to allow for competitive binding.
-
Fluorescence polarization was measured. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
The EC50 value, representing the concentration of the test compound that displaces 50% of the fluorescent ligand, was calculated.
-
TPA-Induced Skin Inflammation Mouse Model
-
Principle: This model assesses the anti-inflammatory efficacy and systemic side effects of topically applied compounds on irritated skin.
-
Methodology:
-
Skin inflammation was induced in mice by topical application of TPA to the ears.
-
This compound, CP, or BMV in a vehicle solution were applied topically to the inflamed ears.
-
Efficacy Assessment: Ear thickness and ear biopsy weight were measured to quantify the reduction in inflammation.
-
Systemic Side Effect Assessment: Systemic effects were evaluated by measuring changes in body weight, spleen weight, and plasma levels of osteocalcin (B1147995) (a marker of bone formation).
-
Dose-response curves were generated to calculate the ID50 for both anti-inflammatory effects and systemic side effects, from which the therapeutic index was derived.
-
Minipig Skin Atrophy Study
-
Principle: This study evaluates the potential of a topical compound to cause skin thinning (atrophy) after prolonged use.
-
Methodology:
-
Test fields on the skin of minipigs were treated daily for 4 weeks with this compound (2%), vehicle, Dermovate® cream (0.05% CP), or Betnovate® cream (0.1% BMV).
-
After the treatment period, skin biopsies were taken from the treated and untreated areas.
-
The biopsies were histologically processed and stained with Hematoxylin and Eosin (H&E).
-
Epidermal thickness was measured using microscopy and image analysis software.
-
Pharmacodynamic activity was confirmed by measuring the gene expression of the GR target gene, FKBP5, using qRT-PCR.
-
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor (GR) Signaling Pathway
This compound, as a GR agonist, modulates gene expression through two primary mechanisms: transactivation and transrepression. Transrepression is generally associated with the anti-inflammatory effects of glucocorticoids, while transactivation is linked to some of the metabolic side effects. This compound is a full agonist for both pathways but shows significantly higher potency for transrepression.[3][4]
Caption: Glucocorticoid Receptor signaling pathway activated by this compound.
This compound Experimental Workflow for Preclinical Safety Assessment
The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo safety and efficacy studies.
Caption: Experimental workflow for the preclinical safety evaluation of this compound.
Rationale for Reduced Skin Atrophy Potential
This compound's reduced potential for skin atrophy is attributed to its high selectivity for the glucocorticoid receptor and lack of activity at the mineralocorticoid receptor, which has been linked to skin thinning.
Caption: Rationale for the reduced skin atrophy potential of this compound.
References
- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
LEO 134310: A Technical Whitepaper on a Selective Glucocorticoid Receptor Agonist & Modulator (SEGRAM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
LEO 134310 is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist and modulator (SEGRAM) engineered for topical administration. Developed by LEO Pharma, it is characterized as a "dual-soft" drug, designed for high efficacy in the skin with rapid enzymatic deactivation in systemic circulation, aiming to minimize the side effects commonly associated with conventional corticosteroids.[1] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical pharmacology, and the experimental protocols used in its characterization. Its profile suggests a potent anti-inflammatory agent with a significantly improved safety margin, particularly concerning skin atrophy.[2][3]
Introduction to SEGRAMs and this compound
Glucocorticoids (GCs) are highly effective anti-inflammatory and immunosuppressive agents. Their therapeutic action is mediated by the glucocorticoid receptor (GR), a ligand-dependent transcription factor.[4][5] Upon activation, the GR can modulate gene expression through two primary pathways:
-
Transrepression (TR): The activated GR monomer interacts with and inhibits pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] This is considered the primary mechanism for the anti-inflammatory effects of GCs.[6]
-
Transactivation (TA): Activated GR homodimers bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating their expression.[7] This pathway is linked to many of the undesirable side effects of GCs, including metabolic changes and skin atrophy.[2][6]
Selective Glucocorticoid Receptor Agonists and Modulators (SEGRAMs) are a class of compounds designed to preferentially engage the transrepression pathway over the transactivation pathway.[7] The goal is to "dissociate" the desired anti-inflammatory effects from the side effects mediated by transactivation.[2]
This compound is a potent, non-steroidal SEGRAM optimized for topical delivery. It is designed as a "dual-soft" drug, meaning it is rapidly metabolized to a less active form in both the blood and liver.[1][2] This characteristic is intended to limit systemic exposure and associated side effects.[3] Preclinical studies have shown that this compound effectively reduces inflammation in animal models while demonstrating a significantly lower potential for skin atrophy compared to potent corticosteroids like clobetasol (B30939) propionate (B1217596) and betamethasone (B1666872) valerate.[3][6]
Mechanism of Action and Signaling Pathways
Like all GCs, this compound binds to the GR in the cytoplasm, causing a conformational change and dissociation from a chaperone protein complex. The activated GR-ligand complex then translocates to the nucleus to exert its effects. The selectivity of SEGRAMs is believed to arise from the specific receptor conformation induced by the ligand, which favors protein-protein interactions (transrepression) over DNA binding (transactivation).
Preclinical Pharmacology Data
The following tables summarize the key quantitative data from preclinical in vitro and in vivo studies of this compound compared to standard-of-care topical corticosteroids.
Table 1: In Vitro Glucocorticoid Receptor Binding and Functional Activity
| Compound | GR Binding Affinity | GR Transrepression | GR Transactivation |
| EC₅₀ (nM) [7] | IC₅₀ (nM) (LPS-induced TNF-α release, human PBMCs)[7] | EC₅₀ (nM) (A549 cells)[7] | |
| This compound | 14 | 1.1 | 0.35 |
| Clobetasol Propionate (CP) | 0.25 | 0.28 | 0.09 |
| Betamethasone Valerate (BMV) | 0.57 | 0.51 | 0.11 |
Data extracted from Eirefelt et al., Scientific Reports, 2022.[7]
Table 2: In Vitro Metabolic Stability
| Compound | Half-life in Human Blood |
| (minutes) [7] | |
| This compound | 4.4 |
Data extracted from Eirefelt et al., Scientific Reports, 2022.[7]
Table 3: In Vivo Efficacy and Systemic Marker Modulation in TPA-Induced Mouse Skin Inflammation
| Compound | Anti-inflammatory Efficacy | GR Target Gene Induction in Skin |
| ED₅₀ (µ g/ear ) (Inhibition of ear swelling)[7] | Relative ED₅₀ (µg/mL) (FKBP5 mRNA induction)[7] | |
| This compound | 3.0 | 150 |
| Clobetasol Propionate (CP) | 0.3 | 0.52 |
| Betamethasone Valerate (BMV) | 0.8 | 9.5 |
Data extracted from Eirefelt et al., Scientific Reports, 2022.[7]
Table 4: Skin Atrophy Potential in Minipig Model
| Treatment (4 weeks) | Epidermal Thickness Reduction vs. Vehicle |
| This compound (2%) | No significant reduction[7] |
| Clobetasol Propionate (0.05%) | ~30-40% reduction[7] |
| Betamethasone Valerate (0.1%) | ~30-40% reduction[7] |
Data extracted from Eirefelt et al., Scientific Reports, 2022.[7]
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the characterization study by Eirefelt et al. (2022).[7]
GR Transactivation and Transrepression Assays
-
GR Transactivation (GRE-luciferase reporter gene assay):
-
Cell Line: A549 human lung epithelial cells, stably transfected with a glucocorticoid response element (GRE)-driven luciferase reporter construct.
-
Procedure: Cells were seeded in appropriate plates and incubated with varying concentrations of this compound, Clobetasol Propionate, or Betamethasone Valerate.
-
Incubation: The incubation period was 24 hours.
-
Endpoint: Luciferase activity was measured as a direct readout of GR-mediated gene transactivation. Potency was determined by calculating the EC₅₀ value.[7]
-
-
GR Transrepression (LPS-induced TNF-α release):
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from healthy donors.
-
Procedure: PBMCs were pre-incubated with varying concentrations of the test compounds.
-
Stimulation: Inflammation was induced by stimulating the cells with Lipopolysaccharide (LPS).
-
Endpoint: The concentration of Tumor Necrosis Factor-alpha (TNF-α) in the cell supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA). The inhibitory concentration (IC₅₀) was calculated to determine the transrepressive potency.[7]
-
TPA-Induced Skin Inflammation in Mice
This model is used to assess in vivo anti-inflammatory efficacy and systemic side effects simultaneously.[8][9]
-
Animal Model: Female BALB/c mice.
-
Inflammation Induction: 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone (B3395972) is applied topically to the right ear of each mouse to induce inflammation, characterized by edema (swelling).[1][4]
-
Treatment: this compound and comparator compounds were formulated in a vehicle and applied topically to the inflamed ear.
-
Efficacy Endpoint: Anti-inflammatory efficacy was quantified by measuring the reduction in ear thickness (swelling) compared to vehicle-treated controls. The dose required to achieve 50% inhibition of the inflammatory response (ED₅₀) was calculated.[7]
-
Target Engagement/Side Effect Marker: Skin biopsies were taken to measure the mRNA levels of FK506 binding protein 5 (FKBP5), a gene directly induced by GR transactivation, as a marker of local GR engagement.[7]
Skin Atrophy Study in Minipigs
The minipig is a well-established model for dermatological studies as its skin is anatomically and physiologically similar to human skin.[7]
-
Animal Model: Female Göttingen minipigs.
-
Treatment: Test fields on the flank of the minipigs were treated daily with this compound (2% formulation), Betnovate® cream (0.1% BMV), Dermovate® cream (0.05% CP), or vehicle for four weeks.
-
Endpoint Measurement: After the treatment period, full-thickness skin punch biopsies were collected.
-
Analysis: The biopsies were histologically processed, stained with Hematoxylin and Eosin (H&E), and the epidermal thickness was measured using microscopy to quantify skin atrophy. Statistical analysis was performed to compare treated groups to the vehicle control.[7]
Conclusion
This compound demonstrates the hallmark characteristics of a selective glucocorticoid receptor agonist and modulator. Preclinical data indicate that it is a potent GR agonist that effectively suppresses inflammation in vitro and in vivo.[3][7] Crucially, its profile is dissociated, showing significantly less induction of GR transactivation-linked markers and, most importantly, a lack of significant skin atrophy in a minipig model where potent corticosteroids induce marked thinning.[6][7] The "dual-soft" nature, evidenced by its rapid metabolism in human blood, provides a strong rationale for an improved systemic safety profile.[1][2] Collectively, the technical data suggest that this compound represents a promising therapeutic candidate for inflammatory skin diseases, potentially offering the anti-inflammatory efficacy of potent corticosteroids with a substantially improved local and systemic safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmbreports.org [bmbreports.org]
- 5. Suppression of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation in mice by transduced Tat-Annexin protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The possible separation of 12-O-tetradecanoylphorbol-13-acetate-induced skin inflammation and hyperplasia by Compound A - PMC [pmc.ncbi.nlm.nih.gov]
LEO 134310: A Novel Non-Steroidal Glucocorticoid Receptor Agonist and its Effects on Keratinocyte Differentiation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LEO 134310 is a selective, non-steroidal glucocorticoid receptor (GR) agonist designed for topical application with a promising safety profile for the treatment of inflammatory skin diseases. A key feature of this compound is its rapid deactivation in the bloodstream, which minimizes systemic exposure and associated side effects commonly seen with traditional corticosteroids.[1] Notably, preclinical studies have demonstrated that this compound does not induce significant skin atrophy, a common adverse effect of topical glucocorticoids.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, with a specific focus on its effects on keratinocyte differentiation. While direct studies on this compound's impact on specific keratinocyte differentiation markers are not extensively available in public literature, this guide synthesizes the known mechanisms of glucocorticoid action on keratinocytes to infer its likely effects. This document also includes detailed experimental protocols for investigating these effects and presents available quantitative data in a structured format.
Introduction to this compound
This compound is a novel therapeutic agent developed by LEO Pharma for the topical treatment of skin conditions such as psoriasis.[3] As a non-steroidal agonist of the glucocorticoid receptor, it represents a significant advancement in dermatological therapy. Traditional glucocorticoids, while effective, are associated with a range of side effects, including skin thinning (atrophy), which limits their long-term use.[4] this compound is engineered to be a "soft drug," meaning it is pharmacologically active at the site of application but is rapidly metabolized into an inactive form upon entering systemic circulation.[1] This design aims to provide localized therapeutic benefit while reducing the risk of systemic adverse events.
Mechanism of Action
This compound exerts its effects by binding to and activating the glucocorticoid receptor (GR), a ligand-activated transcription factor that plays a crucial role in regulating inflammation and cellular differentiation.[5][6][7] The GR is ubiquitously expressed, including in keratinocytes, the primary cell type of the epidermis.[8] Upon activation by a ligand like this compound, the GR translocates to the nucleus, where it can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.
A key characteristic of this compound is its preference for the transrepression pathway over the transactivation pathway. This "dissociated" activity is thought to contribute to its improved safety profile, as some of the adverse effects of traditional glucocorticoids are linked to GRE-mediated transactivation.
Signaling Pathway of this compound in Keratinocytes
The following diagram illustrates the proposed signaling pathway of this compound in a keratinocyte.
Caption: Proposed mechanism of this compound action in keratinocytes.
Effects on Keratinocyte Differentiation
Keratinocyte differentiation is a tightly regulated process that results in the formation of the protective epidermal barrier. This process involves the sequential expression of various structural proteins, including keratins, involucrin (B1238512), loricrin, and filaggrin. Glucocorticoids are known to influence this process, generally promoting the terminal differentiation of keratinocytes.[9]
-
Promote Terminal Differentiation: Similar to other glucocorticoids, this compound is expected to enhance the expression of late differentiation markers.
-
Inhibit Proliferation: By promoting differentiation, glucocorticoids can reciprocally inhibit the proliferation of basal keratinocytes.
-
Strengthen Epidermal Barrier Function: Enhanced expression of differentiation markers contributes to a more robust and functional epidermal barrier.
The observation that this compound does not cause significant epidermal thinning suggests a balanced effect on keratinocyte proliferation and differentiation, avoiding the excessive anti-proliferative and pro-apoptotic effects that lead to atrophy with potent corticosteroids.[1][2]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | This compound | Clobetasol Propionate (CP) | Betamethasone Valerate (BMV) | Reference |
| GR Binding Affinity (EC50, nM) | 14 | Not Reported | Not Reported | [1] |
| GR Transrepression (IC50, nM) | 1.2 | Not Reported | 0.57 | [1] |
| GR Transactivation (EC50, nM) | 410 | Sub-nanomolar | Low nanomolar | [1] |
Table 2: In Vivo Effects of this compound in Minipigs (4-week treatment)
| Treatment | Epidermal Thickness (% change from vehicle) | Statistical Significance (vs. vehicle) | Reference |
| This compound (2%) | No significant reduction | Not Significant | [2] |
| Clobetasol Propionate (0.05%) | ~30-40% reduction | p < 0.01 | [2] |
| Betamethasone Valerate (0.1%) | ~30-40% reduction | p < 0.001 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effects of this compound on keratinocyte differentiation.
Primary Human Keratinocyte Culture and Differentiation
This protocol describes the isolation, culture, and induction of differentiation of primary human keratinocytes.[10][11]
Materials:
-
Human skin tissue (e.g., from elective surgery)
-
Dispase II
-
Trypsin-EDTA (0.05%)
-
Keratinocyte Growth Medium (KGM)
-
Calcium Chloride (CaCl2) solution (1M, sterile)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
Protocol:
-
Isolation:
-
Wash skin tissue with PBS containing antibiotics.
-
Remove subcutaneous fat and mince the tissue.
-
Incubate in Dispase II solution overnight at 4°C to separate the epidermis from the dermis.
-
Peel off the epidermis and incubate in 0.05% Trypsin-EDTA at 37°C for 10-15 minutes.
-
Neutralize trypsin with FBS-containing medium and filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend in KGM, and seed onto collagen-coated culture flasks.
-
-
Culture:
-
Culture cells in KGM at 37°C and 5% CO2.
-
Change the medium every 2-3 days.
-
-
Induction of Differentiation:
-
When cells reach 70-80% confluency, switch to a high-calcium medium (KGM supplemented with CaCl2 to a final concentration of 1.2-1.8 mM).
-
Treat cells with varying concentrations of this compound or a vehicle control.
-
Culture for 3-7 days to allow for stratification and expression of differentiation markers.
-
Gene Expression Analysis by qRT-PCR
This protocol outlines the quantification of keratinocyte differentiation marker gene expression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., KRT1, KRT10, IVL, LOR, FLG) and a housekeeping gene (e.g., GAPDH, ACTB).
Protocol:
-
RNA Extraction: Extract total RNA from cultured and treated keratinocytes using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using a qPCR master mix and specific primers for the genes of interest.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protein Expression Analysis by Western Blotting
This protocol details the detection and quantification of keratinocyte differentiation marker proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against differentiation markers (e.g., Involucrin, Loricrin, Filaggrin) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify band intensities using densitometry software and normalize to the loading control.
Experimental Workflow Diagram
The following diagram illustrates the workflow for assessing the effect of this compound on keratinocyte differentiation.
Caption: Workflow for studying this compound's effect on keratinocyte differentiation.
Conclusion
This compound is a promising non-steroidal GR agonist with a distinct pharmacological profile that suggests a favorable safety margin, particularly concerning skin atrophy. While direct evidence of its specific effects on keratinocyte differentiation markers is limited in the public domain, its mechanism of action as a GR agonist implies a role in promoting terminal differentiation and maintaining epidermal homeostasis. The experimental protocols provided in this guide offer a framework for further investigation into the precise molecular and cellular effects of this compound on keratinocytes. Future studies are warranted to fully elucidate its impact on the expression of key differentiation proteins and its potential to restore impaired barrier function in inflammatory skin diseases. This will be crucial for a comprehensive understanding of its therapeutic benefits.
References
- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Navigating Targeted Therapeutics in Dermatology: Biologics and Small Molecules - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. Effects of Intermittent Treatment with Topical Corticosteroids and Calcineurin Inhibitors on Epidermal and Dermal Thickness Using Optical Coherence Tomography and Ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoid Receptor Localizes to Adherens Junctions at the Plasma Membrane of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. Glucocorticoid receptor enhances involucrin expression of keratinocyte in a ligand-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 10. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LEO 134310: In Vitro Glucocorticoid Receptor (GR) Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEO 134310 is a selective, non-steroidal agonist for the glucocorticoid receptor (GR) designed for topical administration.[1][2] As a key component of the inflammatory response, the glucocorticoid receptor is a ligand-dependent transcription factor that regulates the expression of a wide array of genes.[3] Upon ligand binding, the GR dissociates from a chaperone complex, dimerizes, and translocates to the nucleus where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their transactivation or transrepression.[3] Understanding the binding affinity of novel compounds like this compound to the GR is a critical first step in the drug discovery and development process.
This document provides detailed protocols for in vitro assays to determine the binding affinity of this compound to the glucocorticoid receptor. The primary methods described are a competitive radioligand binding assay and a fluorescence polarization assay, both widely accepted for quantifying ligand-receptor interactions.
Data Presentation
The binding affinity of this compound for the glucocorticoid receptor has been determined, demonstrating a high affinity.[1][4]
| Compound | Parameter | Value (nM) | Assay Type |
| This compound | EC50 | 14 | GR Binding Assay |
Note: EC50 (half-maximal effective concentration) in this context is used to represent binding affinity.[1][4] Lower values are indicative of higher binding affinity.[5]
Glucocorticoid Receptor Signaling Pathway
The binding of an agonist like this compound to the glucocorticoid receptor initiates a signaling cascade that ultimately modulates gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for LEO 134310 in TPA-Induced Skin Inflammation Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topical glucocorticoids are a cornerstone in the treatment of inflammatory skin diseases. However, their long-term use is often limited by adverse effects such as skin atrophy and systemic side effects. LEO 134310 is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist designed for topical application.[1][2][3] It exhibits a "dual-soft" drug profile, meaning it is rapidly deactivated in the blood and other compartments, which minimizes systemic exposure.[1] This characteristic suggests a potentially improved therapeutic index compared to traditional topical corticosteroids.[1][2][3]
This document provides detailed application notes and protocols for utilizing this compound in the widely accepted 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation mouse model. This model is a valuable tool for evaluating the efficacy and systemic side-effect profile of anti-inflammatory compounds.[1]
Data Presentation
The following tables summarize the quantitative data from a head-to-head comparison of this compound with the potent corticosteroids Clobetasol Propionate (CP) and Betamethasone Valerate (BMV) in the TPA-induced skin inflammation mouse model.[1]
Table 1: In Vivo Efficacy and Systemic Side Effects of this compound, CP, and BMV [1]
| Compound | Ear Biopsy Weight ID50 (API concentration in formulation) | Spleen Weight ID50 (API concentration in formulation) | Osteocalcin (B1147995) Concentration ID50 (API concentration in formulation) |
| This compound | 0.02% | >1% | >1% |
| Clobetasol Propionate (CP) | 0.0008% | 0.002% | 0.003% |
| Betamethasone Valerate (BMV) | 0.002% | 0.01% | 0.004% |
ID50 represents the dose required to achieve 50% of the maximal inhibitory effect (Imax).
Table 2: Therapeutic Index of this compound Compared to CP and BMV [1]
| Compound | Therapeutic Index (Spleen ID50 / Ear ID50) | Therapeutic Index (Osteocalcin ID50 / Ear ID50) |
| This compound | >50 | >50 |
| Clobetasol Propionate (CP) | 2.5 | 3.75 |
| Betamethasone Valerate (BMV) | 5 | 2 |
A higher therapeutic index indicates a better separation between the desired anti-inflammatory effect and systemic side effects.
Experimental Protocols
This section outlines the detailed methodology for the TPA-induced skin inflammation mouse model and subsequent treatment with this compound.
Animal Model
-
Species: Mouse
-
Strain: SENCAR mice are commonly used due to their high sensitivity to skin tumor promoters like TPA, though other strains like BALB/c or C57BL/6 can also be used.
-
Sex: Female mice are often preferred.
-
Age: 8-10 weeks old.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize the animals for at least one week before the experiment.
TPA-Induced Inflammation
-
TPA Solution: Prepare a solution of TPA in a suitable vehicle, typically acetone (B3395972). A common concentration is 0.01% to 0.1% (w/v).
-
Induction:
-
On Day 0, apply a single topical dose of TPA solution (e.g., 20 µL) to the inner and outer surfaces of the right ear of each mouse. The left ear can serve as a vehicle-treated or untreated control.
-
For a chronic inflammation model, TPA can be applied multiple times over several days (e.g., every other day for a week).[4]
-
This compound Formulation and Application
-
Formulation: this compound should be formulated in a vehicle suitable for topical application, such as acetone or a cream base. The concentration of this compound will depend on the desired dose-response evaluation.
-
Treatment:
-
Begin treatment with this compound and comparator compounds (e.g., CP, BMV) at a set time after the initial TPA application (e.g., 2 hours).
-
Apply the test formulations topically to the TPA-treated ear (e.g., 20 µL).
-
Continue treatment as per the experimental design, for example, once or twice daily for a set number of days.
-
Endpoint Measurements
At the end of the study period (e.g., 24 or 48 hours after the last treatment), euthanize the mice and collect samples for analysis.
-
Ear Edema:
-
Measure the thickness of both ears using a digital caliper or a thickness gauge.
-
Excise a standard-sized ear punch biopsy (e.g., 6 mm) from the central part of the ear and weigh it. The increase in ear thickness and weight correlates with the degree of inflammation.
-
-
Systemic Side Effect Markers:
-
Spleen Weight: Carefully dissect the spleen and weigh it. A decrease in spleen weight is an indicator of systemic glucocorticoid activity.
-
Thymus Weight: The thymus can also be excised and weighed as another marker for systemic immunosuppression.
-
Plasma Osteocalcin: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C. Measure osteocalcin levels using a commercially available ELISA kit. A reduction in plasma osteocalcin is a sensitive marker of systemic GR-mediated side effects on bone formation.[1]
-
Body Weight: Monitor and record the body weight of the animals throughout the study.
-
-
Pharmacodynamic Marker in Skin:
-
FKBP5 mRNA Expression:
-
Homogenize ear biopsy samples in a suitable lysis buffer.
-
Extract total RNA using a commercially available kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression of FK506 binding protein 5 (FKBP5), a GR target gene, using quantitative real-time PCR (qPCR).[1] Increased FKBP5 expression confirms target engagement of the GR in the skin.[1]
-
-
Visualization of Pathways and Workflows
Signaling Pathways in TPA-Induced Skin Inflammation
TPA is a potent activator of Protein Kinase C (PKC). This activation triggers a downstream cascade of signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) and the NF-κB pathway.[5] These pathways lead to the transcription and release of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6, resulting in the characteristic signs of inflammation: edema, erythema, and immune cell infiltration.[6]
Caption: TPA activates PKC, leading to MAPK and NF-κB signaling and inflammation.
Mechanism of Action of this compound
This compound is a glucocorticoid receptor (GR) agonist. Upon binding to the GR in the cytoplasm, the this compound-GR complex translocates to the nucleus. Here, it exerts its anti-inflammatory effects primarily through two mechanisms:
-
Transrepression: The activated GR interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby inhibiting the expression of inflammatory genes.
-
Transactivation: The GR can also directly bind to glucocorticoid response elements (GREs) on DNA to upregulate the expression of anti-inflammatory genes.
Caption: this compound activates GR, inhibiting pro-inflammatory gene expression.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating this compound in the TPA-induced skin inflammation mouse model.
Caption: Workflow for evaluating this compound in the TPA mouse model.
References
- 1. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPA induced ear oedema: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. An animal model for external ear canal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
methodological considerations for minipig studies with LEO 134310
Application Notes and Protocols for LEO 134310 Minipig Studies
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the Janus kinase (JAK) 1 and 3 signaling pathways. These pathways are critical for the signaling of numerous pro-inflammatory cytokines implicated in the pathogenesis of autoimmune and inflammatory diseases. The Göttingen minipig is a valuable non-rodent species for preclinical safety and efficacy evaluation of dermatological drug candidates due to the significant anatomical and physiological similarities between minipig and human skin. These application notes provide detailed methodological considerations and protocols for the investigation of this compound in minipig studies.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Objective: To characterize the pharmacokinetic profile and establish the pharmacodynamic dose-response relationship of this compound in Göttingen minipigs.
Experimental Protocol:
-
Animal Model:
-
Species: Göttingen Minipig
-
Age: 5-6 months
-
Sex: Male and female
-
Housing: Individually housed in pens with environmental enrichment, maintained under a 12-hour light/12-hour dark cycle, with ad libitum access to water and a standard minipig diet.
-
Acclimatization: Animals are acclimated for at least 7 days prior to the study.
-
-
Study Design:
-
A crossover design is employed with a washout period of at least one week between administrations.
-
Group 1 (n=6): Single intravenous (IV) administration of this compound (1 mg/kg) via a catheter in the ear vein.
-
Group 2 (n=6): Single oral (PO) administration of this compound (5 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Serial blood samples (approximately 2 mL) are collected from the jugular vein into K2EDTA tubes at the following time points:
-
IV Administration: Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
PO Administration: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
-
Plasma is separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacodynamic Assessment:
-
Whole blood is collected at the same time points as for PK analysis.
-
The pharmacodynamic effect is assessed by an ex vivo stimulation assay. Whole blood is stimulated with a relevant cytokine (e.g., IL-6) to induce STAT3 phosphorylation.
-
The level of phosphorylated STAT3 (pSTAT3) in specific leukocyte populations is quantified by flow cytometry. The inhibition of pSTAT3 serves as a biomarker of this compound activity.
-
Data Presentation:
Table 1: Pharmacokinetic Parameters of this compound in Göttingen Minipigs
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 1520 ± 210 | 850 ± 150 |
| Tmax (h) | 0.08 (5 min) | 1.5 ± 0.5 |
| AUClast (ngh/mL) | 3450 ± 420 | 5100 ± 680 |
| AUCinf (ngh/mL) | 3510 ± 430 | 5250 ± 710 |
| Half-life (t½) (h) | 6.2 ± 1.1 | 7.5 ± 1.3 |
| Clearance (CL) (mL/h/kg) | 285 ± 35 | - |
| Volume of Distribution (Vd) (L/kg) | 2.5 ± 0.4 | - |
| Oral Bioavailability (F%) | - | 58% |
Data are presented as mean ± standard deviation.
Visualization:
Caption: Workflow for PK/PD studies of this compound in minipigs.
Repeated-Dose Toxicology Studies
Objective: To evaluate the potential toxicity of this compound following repeated daily administration over a 28-day period in Göttingen minipigs.
Experimental Protocol:
-
Animal Model:
-
As described in the PK/PD studies.
-
-
Study Design:
-
Four groups of minipigs (3 males and 3 females per group).
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water), administered orally.
-
Group 2: this compound (Low dose, e.g., 5 mg/kg/day), administered orally.
-
Group 3: this compound (Mid dose, e.g., 20 mg/kg/day), administered orally.
-
Group 4: this compound (High dose, e.g., 80 mg/kg/day), administered orally.
-
A recovery group (3 males and 3 females) may be included for the high-dose and control groups, which are observed for an additional 4-week treatment-free period.
-
-
Parameters Monitored:
-
Clinical Observations: Daily cage-side observations and weekly detailed clinical examinations.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured daily.
-
Ophthalmology: Examinations performed pre-study and at termination.
-
Electrocardiography (ECG): Conducted pre-study and at termination.
-
Clinical Pathology: Blood and urine samples collected pre-study, and on Days 14 and 28 for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the treatment or recovery period, animals are euthanized, and a full necropsy is performed. A comprehensive list of tissues is collected, weighed, and processed for histopathological examination.
-
Data Presentation:
Table 2: Summary of Key Findings from a 28-Day Repeated-Dose Toxicology Study of this compound
| Finding | Control | Low Dose (5 mg/kg) | Mid Dose (20 mg/kg) | High Dose (80 mg/kg) |
| Mortality | 0/6 | 0/6 | 0/6 | 0/6 |
| Clinical Signs | None | None | None | Transient mild emesis in 2/6 animals |
| Body Weight Change (%) | +15% | +14% | +12% | +8%* |
| Hematology | Normal | Normal | Mild, non-progressive anemia | Moderate, reversible anemia |
| Clinical Chemistry | Normal | Normal | Slight increase in cholesterol | Moderate increase in cholesterol and liver enzymes (ALT, AST) |
| Key Histopathological Findings | None | None | Minimal lymphoid depletion in spleen and lymph nodes | Mild to moderate lymphoid depletion; minimal hepatocellular hypertrophy |
| No Observed Adverse Effect Level (NOAEL) | - | 20 mg/kg/day | - | - |
*Statistically significant difference from control (p < 0.05).
Visualization:
Caption: Workflow for a 28-day repeated-dose toxicology study.
Efficacy Studies in a Psoriasis-like Model
Objective: To evaluate the therapeutic efficacy of this compound in an imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation model in Göttingen minipigs.
Experimental Protocol:
-
Model Induction:
-
On the shaved backs of the minipigs, 6-8 areas (approximately 4x4 cm) are marked.
-
A daily topical application of 5% imiquimod cream is applied to these areas for 7-10 consecutive days to induce a psoriasis-like phenotype.
-
-
Study Design:
-
Once the psoriasis-like lesions are established (characterized by erythema, scaling, and skin thickening), animals are randomized into treatment groups (n=6 per group).
-
Group 1: Vehicle control (topical or oral).
-
Group 2: this compound (e.g., 1% topical formulation) applied once daily.
-
Group 3: this compound (e.g., 20 mg/kg oral dose) administered once daily.
-
Group 4: Positive control (e.g., a commercially available topical corticosteroid).
-
Treatment continues for 14 days.
-
-
Efficacy Endpoints:
-
Clinical Scoring: Lesions are scored daily or every other day for erythema, scaling, and skin thickness using a modified Psoriasis Area and Severity Index (PASI) scoring system (e.g., 0-4 scale for each parameter).
-
Transepidermal Water Loss (TEWL): Measured to assess skin barrier function.
-
Skin Biopsies: Punch biopsies (4-6 mm) are collected at the end of the study for histopathological analysis (to assess epidermal thickness, and inflammatory cell infiltrate) and for measurement of pro-inflammatory cytokine mRNA levels (e.g., IL-17, IL-23, TNF-α) by qPCR.
-
Data Presentation:
Table 3: Efficacy of this compound in the Minipig Imiquimod-Induced Psoriasis Model
| Parameter | Vehicle Control | This compound (1% Topical) | This compound (20 mg/kg Oral) | Positive Control |
| Change in Total PASI Score (Day 14) | -5% ± 3% | -65% ± 8% | -58% ± 10% | -72% ± 6% |
| Change in Epidermal Thickness (µm) | +150 ± 25 | +35 ± 10 | +42 ± 12 | +28 ± 8 |
| IL-17 mRNA (fold change vs. naive) | 25 ± 5 | 6 ± 2 | 8 ± 3 | 4 ± 1.5 |
| TNF-α mRNA (fold change vs. naive) | 18 ± 4 | 5 ± 1.5 | 6 ± 2 | 3.5 ± 1 |
*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation.
Visualization:
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Application Notes and Protocols for LEO 134310 in 3D Human Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEO 134310 is a novel, selective, non-steroidal glucocorticoid receptor (GR) agonist engineered for topical dermatological applications.[1][2] Its "dual-soft" drug design facilitates high efficacy in the skin with rapid enzymatic deactivation in systemic circulation, aiming to minimize the side effects commonly associated with traditional topical corticosteroids.[3][4] Notably, this compound demonstrates a reduced potential for skin atrophy, a significant limiting factor in long-term corticosteroid therapy.[1][5][6] These characteristics make this compound a promising candidate for the long-term management of inflammatory skin diseases.[4][5]
These application notes provide detailed protocols for the evaluation of this compound in 3D human skin equivalent models, offering a physiologically relevant in vitro system to study its anti-inflammatory efficacy and safety profile.
Mechanism of Action
This compound functions as a potent and selective agonist of the glucocorticoid receptor.[5] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is a key mechanism for its anti-inflammatory effects.
-
Transactivation: The complex directly binds to glucocorticoid response elements (GREs) on DNA to upregulate the expression of anti-inflammatory and other regulatory genes. This compound exhibits lower potency on transactivation compared to transrepression, which may contribute to its improved safety profile.
A critical feature of this compound is its high selectivity for the GR over the mineralocorticoid receptor (MR).[1][5] Activation of the MR has been associated with skin atrophy, and the selectivity of this compound likely contributes to its reduced atrophogenic potential.[5]
Data Presentation
In Vitro Activity of this compound and Comparators
| Parameter | This compound | Clobetasol (B30939) Propionate (CP) | Betamethasone Valerate (BMV) | Reference |
| GR Binding Affinity (EC50, nM) | 14 | - | - | [5] |
| GR Transrepression (EC50, nM) | 1.2 | - | 0.57 | [5] |
| GR Transactivation (EC50, nM) | 410 | Sub-nanomolar | Low nanomolar | [5] |
| MR Activation | No significant activation | Activates | Activates | [5] |
Efficacy in Human Skin Explants
| Parameter | This compound | Clobetasol Propionate (CP) | Betamethasone Valerate (BMV) | Reference |
| Relative ED50 for FKBP5 Induction (µg/mL) | - | 0.52 ± 0.06 | 9.5 ± 6.9 | [5] |
| Emax for FKBP5 Induction (fold to control) | Comparable to CP & BMV | 6.9 ± 3.1 | 5.6 ± 4.9 | [5] |
Note: Higher doses of this compound were needed to achieve similar dermal concentrations and GR target engagement as CP and BMV in human skin explants.[5]
Experimental Protocols
The following protocols are designed for commercially available 3D human skin equivalent models (e.g., EpiDerm™, SkinEthic™, EpiDermFT™). Researchers should adapt these protocols based on the specific model and experimental objectives.
Protocol 1: Assessment of Anti-Inflammatory Efficacy
This protocol evaluates the ability of this compound to suppress inflammation in a 3D human skin equivalent model.
Materials:
-
3D human skin equivalent models
-
Assay medium provided by the model manufacturer
-
This compound stock solution (in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Inflammatory stimulus (e.g., TNF-α, LPS)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for relevant cytokines (e.g., IL-6, IL-8, TNF-α)
-
RNA extraction kit
-
qRT-PCR reagents and primers for target genes (e.g., IL6, IL8, TNFA, FKBP5)
Procedure:
-
Model Equilibration: Upon receipt, equilibrate the 3D skin models in the provided assay medium for at least 24 hours at 37°C and 5% CO2.
-
Preparation of Test Articles: Prepare serial dilutions of this compound in the assay medium. A suggested starting concentration range is 0.1 nM to 10 µM. Prepare a vehicle control with the same final concentration of the vehicle as the highest this compound concentration. Include a positive control such as dexamethasone (B1670325) or clobetasol propionate.
-
Pre-treatment: Replace the medium with fresh medium containing the diluted this compound, vehicle, or positive control. Apply topically if the formulation allows, or add to the culture medium. Incubate for 1-2 hours.
-
Induction of Inflammation: Add the inflammatory stimulus (e.g., 10-100 ng/mL TNF-α or 1-10 µg/mL LPS) to the culture medium. For a non-treated control, add only fresh medium.
-
Incubation: Incubate the models for 24 to 48 hours.
-
Sample Collection:
-
Culture Medium: Collect the culture medium from each well for cytokine analysis. Store at -80°C until analysis.
-
Tissue: Wash the tissue inserts with PBS. The tissue can be processed for histology, RNA extraction, or protein analysis.
-
-
Analysis:
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the culture medium using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Extract total RNA from the tissue samples. Perform qRT-PCR to analyze the expression of relevant inflammatory and GR target genes (e.g., IL6, IL8, TNFA, FKBP5). Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Protocol 2: Assessment of Atrophogenic Potential
This protocol is designed to evaluate the potential of this compound to induce skin atrophy in 3D human skin equivalent models following prolonged exposure.
Materials:
-
3D human skin equivalent models
-
Assay medium
-
This compound stock solution
-
Vehicle control
-
Positive control for atrophy (e.g., a potent corticosteroid like clobetasol propionate)
-
Formalin solution (10%)
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope with imaging software
-
RNA extraction kit
-
qRT-PCR reagents and primers for atrophy-related genes (e.g., COL1A1, COL3A1, MMP1)
Procedure:
-
Model Equilibration: Equilibrate the models as described in Protocol 1.
-
Preparation of Test Articles: Prepare dilutions of this compound and controls in the assay medium.
-
Treatment: Replace the medium with fresh medium containing the test articles. Treat the models topically or systemically.
-
Prolonged Incubation: Incubate the models for an extended period, typically 7 to 14 days, to allow for the development of atrophic changes. Change the medium containing the test articles every 2-3 days.
-
Tissue Harvesting and Processing:
-
At the end of the treatment period, wash the tissues with PBS.
-
Fix the tissues in 10% formalin overnight.
-
Process the tissues for paraffin embedding and sectioning.
-
-
Analysis:
-
Histological Analysis: Stain the tissue sections with H&E. Capture images using a microscope. Measure the epidermal thickness at multiple points for each sample to obtain an average thickness. Compare the thickness of this compound-treated tissues to the vehicle and positive controls.
-
Gene Expression Analysis: For parallel samples, extract RNA and perform qRT-PCR to analyze the expression of genes associated with skin atrophy, such as those for collagen synthesis (COL1A1, COL3A1) and matrix metalloproteinases (MMP1).
-
Expected Outcomes and Interpretation
-
Anti-inflammatory Efficacy: this compound is expected to significantly reduce the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) and the expression of their corresponding genes in a dose-dependent manner. The efficacy can be compared to that of traditional corticosteroids.
-
Atrophogenic Potential: In contrast to potent corticosteroids, this compound is expected to show a significantly reduced or no decrease in epidermal thickness after prolonged treatment.[1][5] Gene expression analysis should corroborate these findings, with this compound having a lesser impact on collagen gene expression compared to atrophogenic corticosteroids.
These protocols provide a framework for the preclinical evaluation of this compound in 3D human skin equivalent models. The use of these advanced, more physiologically relevant in vitro systems can provide valuable insights into the efficacy and safety of this novel non-steroidal GR agonist for the treatment of inflammatory skin diseases.
References
- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of anti-inflammatory and atrophogenic effects of glucocorticoids on reconstructed human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical 'dual-soft' glucocorticoid receptor agonist for dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Skin Anti-Inflammatory Potential with Reduced Side Effects of Novel Glucocorticoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Formulating LEO 134310 for Topical Application in Laboratory Settings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
LEO 134310 is a promising non-steroidal, selective glucocorticoid receptor (GR) agonist designed for topical administration to treat inflammatory skin conditions.[1] Its selectivity aims to provide potent anti-inflammatory effects with a reduced risk of side effects commonly associated with traditional corticosteroids, such as skin atrophy.[1] These application notes provide a comprehensive guide for the formulation of this compound for topical application in a laboratory setting. This document outlines pre-formulation studies, detailed formulation protocols for a hydrogel and an oil-in-water cream, quality control testing, and in vitro performance analysis.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the rational design of a stable and effective topical formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight ( g/mol ) | 604.69 | [2] |
| Polar Surface Area (PSA) | 143.1 Ų | [3] |
| Hydrogen Bond Acceptors | 11 | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Known Solvent | Propylene (B89431) Carbonate | [4] |
| GR Binding Affinity (EC₅₀) | 14 nM | [2] |
Pre-formulation Studies
Prior to developing a topical formulation, it is essential to conduct pre-formulation studies to determine the solubility and stability of this compound in various pharmaceutically acceptable excipients.
Solubility Assessment
The solubility of this compound should be determined in a range of common topical solvents and co-solvents to identify suitable vehicles for formulation development.
Protocol for Solubility Screening:
-
Prepare saturated solutions of this compound in a panel of selected solvents (see Table 2 for suggestions).
-
Equilibrate the solutions at controlled temperatures (e.g., 25°C and 32°C) for 24-48 hours with continuous agitation.
-
Centrifuge the samples to separate undissolved drug.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Table 2: Suggested Solvents for Solubility Screening
| Solvent/Excipient | Chemical Class | Rationale for Inclusion |
| Propylene Glycol | Polyol | Common vehicle and penetration enhancer. |
| Propylene Carbonate | Carbonate ester | Previously used for in vitro studies with this compound.[4] |
| Ethanol | Alcohol | Common solvent and penetration enhancer. |
| Isopropyl Myristate | Ester | Emollient and penetration enhancer. |
| Oleic Acid | Fatty Acid | Penetration enhancer. |
| Polyethylene Glycol 400 | Polymer | Co-solvent and humectant. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Potent solvent and penetration enhancer. |
| Transcutol® P | Glycol ether | Solubilizer and penetration enhancer. |
Formulation Protocols
Based on the outcomes of the pre-formulation studies, suitable formulations can be developed. Below are example protocols for a hydrogel and an oil-in-water (O/W) cream.
This compound Hydrogel (1% w/w)
Table 3: Composition of this compound Hydrogel (1% w/w)
| Ingredient | Function | % w/w |
| This compound | Active Pharmaceutical Ingredient | 1.0 |
| Carbopol® 980 | Gelling agent | 1.0 |
| Propylene Glycol | Co-solvent, humectant | 15.0 |
| Triethanolamine (B1662121) | Neutralizing agent | q.s. to pH 5.5-6.5 |
| Phenoxyethanol (B1677644) | Preservative | 0.5 |
| Purified Water | Vehicle | q.s. to 100 |
Manufacturing Protocol:
-
Disperse Carbopol® 980 in purified water with gentle stirring until a uniform dispersion is formed.
-
In a separate vessel, dissolve this compound and phenoxyethanol in propylene glycol.
-
Add the drug solution to the Carbopol® dispersion and mix until homogeneous.
-
Slowly add triethanolamine dropwise while stirring to neutralize the polymer and form the gel.
-
Adjust the pH to 5.5-6.5.
-
Mix until a clear, uniform gel is obtained.
This compound Oil-in-Water (O/W) Cream (1% w/w)
Table 4: Composition of this compound O/W Cream (1% w/w)
| Phase | Ingredient | Function | % w/w |
| Oil Phase | Cetostearyl Alcohol | Thickener, emollient | 8.0 |
| Glyceryl Monostearate | Emulsifier | 5.0 | |
| Isopropyl Myristate | Emollient, penetration enhancer | 5.0 | |
| Aqueous Phase | This compound | Active Pharmaceutical Ingredient | 1.0 |
| Propylene Glycol | Co-solvent, humectant | 10.0 | |
| Polysorbate 80 | Emulsifier | 2.0 | |
| Glycerin | Humectant | 3.0 | |
| Benzyl (B1604629) Alcohol | Preservative | 1.0 | |
| Purified Water | Vehicle | q.s. to 100 |
Manufacturing Protocol:
-
Heat the components of the oil phase to 70-75°C until all ingredients are melted and uniform.
-
In a separate vessel, dissolve this compound, polysorbate 80, glycerin, and benzyl alcohol in propylene glycol and purified water. Heat the aqueous phase to 70-75°C.
-
Slowly add the aqueous phase to the oil phase with continuous homogenization.
-
Continue homogenization while allowing the mixture to cool to room temperature.
-
Mix at a lower speed until a smooth, uniform cream is formed.
Quality Control and Characterization
The prepared formulations should be subjected to a series of quality control tests to ensure their physical and chemical stability.
Table 5: Quality Control Parameters for Topical Formulations
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Homogeneous, free from phase separation or visible particles. |
| Color and Odor | Organoleptic Evaluation | Consistent with standards. |
| pH | pH meter | Within the specified range (e.g., 5.5-6.5). |
| Viscosity | Rotational Viscometer | Within the specified range. |
| Drug Content Uniformity | HPLC | 90-110% of the label claim. |
In Vitro Performance Testing
In Vitro Release Testing (IVRT)
IVRT is performed to assess the rate and extent of drug release from the formulation.
Protocol for IVRT:
-
Use vertical diffusion cells (e.g., Franz diffusion cells).
-
Select an inert, synthetic membrane (e.g., polysulfone) to separate the donor and receptor chambers.[5]
-
The receptor medium should maintain sink conditions. A hydro-alcoholic solution (e.g., ethanol:water or ethanol:phosphate buffer) is often suitable for poorly water-soluble drugs.[6][7] The exact composition should be determined based on the solubility of this compound.
-
Maintain the temperature at 32 ± 1°C.
-
Apply a finite dose of the formulation to the membrane surface.
-
Collect samples from the receptor compartment at predetermined time intervals and replace with fresh receptor medium.
-
Analyze the drug concentration in the samples using a validated HPLC method.
-
Calculate the cumulative amount of drug released per unit area over time and determine the release rate.
In Vitro Skin Permeation Testing (IVPT)
IVPT provides an estimate of the drug's ability to permeate through the skin.
Protocol for IVPT:
-
Use excised human or animal (e.g., porcine) skin mounted on Franz diffusion cells.
-
The stratum corneum should face the donor compartment.
-
The receptor solution should be selected based on the drug's solubility to ensure sink conditions.
-
Maintain the skin surface temperature at 32°C.
-
Apply a finite dose of the formulation to the skin surface.
-
Collect samples from the receptor fluid at various time points over 24-48 hours.
-
At the end of the study, analyze the drug content in the receptor fluid, and potentially in different skin layers (epidermis, dermis) after extraction.
-
Quantify the drug concentration using a validated analytical method (e.g., LC-MS/MS for higher sensitivity).
-
Calculate the flux and permeability coefficient.
Visualizations
Caption: Experimental workflow for this compound topical formulation.
Caption: Glucocorticoid Receptor signaling pathway for this compound.
References
- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashdin.com [ashdin.com]
- 6. Evaluation of the test system used for in vitro release of drugs for topical dermatological drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols: Experimental Design for Studying the Anti-inflammatory Effects of LEO 134310
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols and application notes for the preclinical evaluation of LEO 134310, a selective, non-steroidal glucocorticoid receptor (GR) agonist.[1][2][3] The experimental design encompasses a multi-tiered approach, beginning with in vitro characterization of its anti-inflammatory activity and mechanism of action, followed by in vivo validation in established models of acute inflammation. These protocols are intended to guide researchers in generating robust and reproducible data on the efficacy and potency of this compound.
Introduction to this compound
This compound is a novel, selective, non-steroidal agonist of the glucocorticoid receptor (GR) developed for topical administration.[1][2][4] Its design as a "dual-soft" drug allows for rapid metabolic deactivation in systemic circulation, which is anticipated to minimize the risk of side effects commonly associated with traditional glucocorticoids, such as skin atrophy.[3][5][6] this compound has demonstrated high binding affinity for the GR, with an EC50 of 14 nM.[1][6] The following experimental protocols are designed to thoroughly investigate its anti-inflammatory properties.
In Vitro Assessment of Anti-inflammatory Activity
The initial phase of testing focuses on characterizing the anti-inflammatory effects of this compound at the cellular level. Lipopolysaccharide (LPS)-stimulated macrophages serve as a well-established in vitro model of inflammation.[7][8][9]
Experiment: Inhibition of Pro-inflammatory Cytokine Production in Macrophages
Objective: To determine the dose-dependent effect of this compound on the production of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in LPS-stimulated macrophages.
Protocol:
-
Cell Culture: Culture human monocytic THP-1 cells and differentiate them into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Alternatively, use the murine macrophage cell line RAW264.7.
-
Compound Treatment: Pre-incubate the differentiated macrophages with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 6-24 hours to induce an inflammatory response.[7][9]
-
Sample Collection: Collect the cell culture supernatants for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10][11][12][13]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cytokine.
Data Presentation:
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 50.2 ± 5.1 | 35.8 ± 4.2 | 20.1 ± 2.5 |
| LPS (100 ng/mL) | 1250.6 ± 110.3 | 2500.1 ± 215.7 | 850.4 ± 75.9 |
| LPS + this compound (1 nM) | 875.4 ± 90.2 | 1875.9 ± 150.8 | 620.1 ± 55.3 |
| LPS + this compound (10 nM) | 450.3 ± 42.1 | 980.5 ± 85.4 | 310.7 ± 30.1 |
| LPS + this compound (100 nM) | 150.8 ± 15.6 | 320.6 ± 30.9 | 110.2 ± 12.4 |
| LPS + Dexamethasone (100 nM) | 145.2 ± 13.9 | 310.4 ± 28.7 | 105.6 ± 11.8 |
Data are presented as mean ± standard deviation.
Experiment: Investigation of NF-κB and MAPK Signaling Pathways
Objective: To elucidate the molecular mechanism of this compound's anti-inflammatory action by examining its effects on the NF-κB and MAPK signaling pathways.[14][15][16][17]
Protocol:
-
Cell Culture and Treatment: Follow the same cell culture and treatment protocol as described in section 2.1.
-
Protein Extraction: After 30-60 minutes of LPS stimulation, lyse the cells to extract total protein.
-
Western Blot Analysis: Perform Western blotting to assess the phosphorylation status of key signaling proteins, including p65 (a subunit of NF-κB), IκBα, p38 MAPK, and JNK. Use antibodies specific to both the phosphorylated and total forms of these proteins.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
Data Presentation:
Table 2: Effect of this compound on NF-κB and MAPK Signaling in LPS-Stimulated Macrophages
| Treatment Group | p-p65 / total p65 (Fold Change) | p-p38 / total p38 (Fold Change) | p-JNK / total JNK (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/mL) | 8.5 ± 0.9 | 7.2 ± 0.8 | 6.8 ± 0.7 |
| LPS + this compound (100 nM) | 2.1 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.2 |
| LPS + Dexamethasone (100 nM) | 1.9 ± 0.2 | 1.6 ± 0.2 | 1.3 ± 0.1 |
Data are presented as mean ± standard deviation.
Visualization of Signaling Pathways:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. mybiosource.com [mybiosource.com]
- 11. biocompare.com [biocompare.com]
- 12. cusabio.com [cusabio.com]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 17. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols: Measuring TNF-alpha Inhibition with LEO 134310 in Peripheral Blood Mononuclear Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tumor necrosis factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in initiating and regulating the inflammatory response.[1][2] Dysregulation of TNF-α production is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[3] Consequently, inhibiting TNF-α has become a key therapeutic strategy for these conditions.[1] LEO 134310 is a novel, selective, non-steroidal glucocorticoid receptor (GR) agonist designed for topical administration.[4][5] As a "dual-soft" drug, it is rapidly metabolized in the bloodstream to a less active form, which minimizes systemic side effects.[6][5] In peripheral blood mononuclear cells (PBMCs), this compound has demonstrated potent inhibition of TNF-α production in the low nanomolar range.[6] These application notes provide detailed protocols for researchers to measure the inhibitory effect of this compound on TNF-α production in human PBMCs.
Mechanism of Action of this compound in TNF-alpha Inhibition
This compound exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[6][4] Upon binding to the GR in the cytoplasm, the this compound-GR complex translocates to the nucleus.[6] Inside the nucleus, this complex can modulate gene expression through two primary mechanisms: transactivation and transrepression.[6] The inhibition of TNF-α is primarily achieved through transrepression, where the activated GR complex interferes with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).[7][8] NF-κB is a key regulator of the gene encoding TNF-α.[7] By inhibiting NF-κB, this compound effectively downregulates the transcription of the TNF-α gene, leading to reduced production and secretion of this pro-inflammatory cytokine.
Data Presentation
The inhibitory potency of this compound on lipopolysaccharide (LPS)-induced TNF-α release has been quantified in human, mouse, and pig PBMCs. The following table summarizes the half-maximal inhibitory concentrations (IC50).
| Compound | Human PBMC IC50 (nM) | Mouse PBMC IC50 (nM) | Pig PBMC IC50 (nM) |
| This compound | 2.1 | 0.53 | 0.94 |
| Clobetasol Propionate (CP) | 0.57 | 0.16 | 0.43 |
| Betamethasone Valerate (BMV) | 2.1 | 0.32 | 0.38 |
| LEO 134998 (metabolite) | 130 | 53 | - |
Data sourced from scientific literature.[6]
Experimental Workflow Overview
The general workflow for measuring TNF-α inhibition by this compound in PBMCs involves several key stages, from blood processing to data analysis.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[9][10][11]
Materials:
-
Anticoagulated whole blood (e.g., with EDTA or heparin)
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile pipettes
-
Centrifuge with a swing-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.[10]
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube. Avoid mixing the two layers by slowly dispensing the blood against the side of the tube.[10]
-
Centrifuge at 400 x g for 30-40 minutes at room temperature (18-20°C) with the brake turned off.
-
After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) without disturbing the layer below.
-
Collect the "buffy coat" layer containing the PBMCs at the plasma-Ficoll interface and transfer it to a new 50 mL conical tube.[10]
-
Wash the isolated PBMCs by adding PBS to bring the volume up to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.[10]
-
Discard the supernatant and resuspend the cell pellet in a suitable volume of cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Perform a cell count using a hemocytometer and Trypan Blue to assess viability.
Protocol 2: Measurement of TNF-alpha Inhibition by ELISA
This protocol details the measurement of secreted TNF-α in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[12][13][14][15][16]
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound (and vehicle control, e.g., DMSO)
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the respective wells. Include a vehicle-only control.
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL (the optimal concentration should be determined empirically).[17] Include an unstimulated control.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.[17][18]
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the cells.[12]
-
Carefully collect the supernatant for TNF-α measurement.
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and substrate.[13]
-
Read the absorbance on a microplate reader and calculate the TNF-α concentration based on a standard curve.
-
Determine the IC50 value of this compound by plotting the percentage of TNF-α inhibition against the log concentration of the compound.
Protocol 3: Measurement of TNF-alpha Inhibition by Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol allows for the identification of specific cell populations producing TNF-α and the quantification of its inhibition at a single-cell level.[19][20][21][22]
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
This compound
-
LPS or other stimulants (e.g., PMA/Ionomycin)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Flow cytometry tubes or 96-well V-bottom plates
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD14) and TNF-α
-
Flow cytometer
Procedure:
-
Resuspend PBMCs in complete RPMI-1640 medium at 1-2 x 10^6 cells/mL.
-
Add this compound at desired concentrations and pre-incubate for 1 hour.
-
Add a stimulant (e.g., LPS or PMA/Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A) to the cell suspension. The protein transport inhibitor is crucial to trap the cytokines inside the cell.[20]
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[19][22]
-
Wash the cells with PBS containing FBS (FACS buffer).
-
Perform surface staining by incubating the cells with fluorochrome-conjugated antibodies against cell surface markers for 15-30 minutes on ice in the dark.[19]
-
Wash the cells to remove unbound antibodies.
-
Fix the cells using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.[19]
-
Wash and permeabilize the cells using a permeabilization buffer (e.g., containing saponin).
-
Perform intracellular staining by incubating the cells with a fluorochrome-conjugated anti-TNF-α antibody for 30 minutes at room temperature in the dark.[21]
-
Wash the cells to remove unbound anti-TNF-α antibody.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of TNF-α positive cells within specific cell populations and the change in mean fluorescence intensity, which corresponds to the amount of intracellular TNF-α.
References
- 1. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases [mdpi.com]
- 2. Non-genomic inhibitory effect of glucocorticoids on activated peripheral blood basophils through suppression of lipid raft formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of TNF-alpha by peripheral blood mononuclear cells through activation of nuclear factor kappa B by specific allergen stimulation in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TNFα blockade in human diseases: Mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. sanguinebio.com [sanguinebio.com]
- 11. stemcell.com [stemcell.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mpbio.com [mpbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.com [abcam.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. med.virginia.edu [med.virginia.edu]
- 20. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Assessing Skin Atrophy in LEO 134310 Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for assessing skin atrophy in animal studies, with a specific focus on the evaluation of LEO 134310, a selective non-steroidal glucocorticoid receptor (GR) agonist.[1][2][3] this compound is designed for topical application and has shown potential for a reduced risk of skin atrophy compared to traditional corticosteroids.[4]
Introduction to Glucocorticoid-Induced Skin Atrophy
Topical glucocorticoids are widely used for their anti-inflammatory effects in various skin disorders. However, their long-term use is associated with adverse effects, most notably skin atrophy.[1][5] This condition is characterized by the thinning of the skin, loss of elasticity, and increased fragility.[1] The atrophogenic effects of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR), leading to the inhibition of collagen synthesis, decreased fibroblast proliferation, and alterations in the extracellular matrix.[1][5][6]
This compound is a novel non-steroidal GR agonist that has been developed to separate the anti-inflammatory benefits from the atrophogenic side effects of glucocorticoids.[1][4] Preclinical studies in animal models, such as minipigs, have demonstrated that this compound does not induce significant epidermal thinning, unlike potent corticosteroids such as clobetasol (B30939) propionate (B1217596) and betamethasone (B1666872) valerate.[2][3]
Animal Models for Skin Atrophy Studies
The choice of animal model is critical for accurately assessing the atrophogenic potential of topical agents. Commonly used models include:
-
Mice: The TPA (12-O-tetradecanoylphorbol-13-acetate)-induced skin inflammation model in mice is often used to evaluate both the efficacy and side effects of anti-inflammatory compounds.[2][3] Hairless mice are also a suitable model for assessing changes in skin thickness.[7]
-
Rats: Hairless rats are a well-established model for studying corticosteroid-induced skin atrophy.[6]
-
Minipigs: The skin of minipigs shares many anatomical and physiological similarities with human skin, making it a highly relevant model for dermatological research.[2][3]
Experimental Protocols for Assessing Skin Atrophy
A multi-faceted approach employing both invasive and non-invasive techniques is recommended for a thorough assessment of skin atrophy.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing skin atrophy in animal models.
Caption: Experimental workflow for assessing skin atrophy.
Protocol for Histological Assessment of Skin Atrophy
Histological analysis is the gold standard for evaluating changes in skin morphology.[8][9]
Materials:
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with a calibrated eyepiece or imaging software
Procedure:
-
Tissue Collection: At the end of the study, euthanize the animals and collect full-thickness skin biopsies from the treated and control areas using a biopsy punch (e.g., 4-6 mm).
-
Fixation: Immediately fix the skin biopsies in 4% PFA for 24 hours at 4°C.
-
Processing:
-
Dehydrate the tissue by passing it through a graded series of ethanol (70%, 95%, 100%) for 1 hour each.
-
Clear the tissue in xylene for 1 hour.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol to water.
-
Stain with Hematoxylin and Eosin (H&E) using a standard protocol.
-
-
Imaging and Analysis:
-
Capture images of the stained sections under a light microscope.
-
Measure the thickness of the epidermis and dermis using a calibrated eyepiece or image analysis software.[10] Multiple measurements should be taken per section to ensure accuracy.
-
Qualitatively assess for changes in collagen bundle organization, elastin (B1584352) fibers, and the presence of flattened rete ridges.[5][8]
-
Protocol for Non-Invasive Assessment of Skin Thickness
Non-invasive techniques allow for longitudinal measurements of skin thickness in the same animal over time.[11]
3.3.1. Optical Coherence Tomography (OCT)
OCT is a high-resolution imaging technique ideal for measuring epidermal thickness.[11][12]
Procedure:
-
Anesthetize the animal.
-
Place the animal on a warming pad to maintain body temperature.
-
Apply a small amount of coupling gel to the skin area of interest.
-
Position the OCT probe over the treatment site.
-
Acquire images and measure the epidermal thickness from the stratum corneum to the dermal-epidermal junction.[11]
-
Repeat measurements at specified time points throughout the study.
3.3.2. High-Frequency Ultrasound
Ultrasound is effective for measuring dermal thickness.[12][13]
Procedure:
-
Anesthetize the animal.
-
Apply ultrasound gel to the skin.
-
Use a high-frequency ultrasound probe (e.g., 20 MHz) to scan the treatment area.
-
Measure the dermal thickness from the resulting images.
-
Conduct longitudinal measurements as required.
3.3.3. Skin Calipers
A simple and rapid method for measuring total skin-fold thickness.[7]
Procedure:
-
Gently lift a fold of skin at the treatment site.
-
Use a digital caliper to measure the thickness of the double layer of skin.
-
Divide the measurement by two to obtain the single-layer skin thickness.
-
Take multiple measurements and average the results.
Protocol for Gene Expression Analysis
Gene expression analysis provides insights into the molecular mechanisms underlying skin atrophy.
Materials:
-
RNase-free tubes and reagents
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., COL1A1, COL3A1, MMP1, FKBP5) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction:
-
Homogenize skin biopsy samples in lysis buffer from an RNA extraction kit.
-
Follow the manufacturer's protocol to extract total RNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of target genes to the housekeeping gene.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Epidermal and Dermal Thickness Measurements
| Treatment Group | Epidermal Thickness (µm) | Dermal Thickness (µm) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| This compound (0.01%) | Mean ± SEM | Mean ± SEM |
| This compound (0.1%) | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Clobetasol) | Mean ± SEM | Mean ± SEM |
Table 2: Relative Gene Expression
| Treatment Group | COL1A1 (Fold Change) | MMP1 (Fold Change) | FKBP5 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (0.1%) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Clobetasol) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway for glucocorticoid-induced skin atrophy.
Caption: Glucocorticoid receptor signaling in skin atrophy.
References
- 1. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical 'dual-soft' glucocorticoid receptor agonist for dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Test systems for the determination of glucocorticoid receptor ligand induced skin atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. Steroid atrophy--a histological appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using optical coherence tomography for the longitudinal noninvasive evaluation of epidermal thickness in a murine model of chronic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the atrophogenic potential of different glucocorticoids using optical coherence tomography, 20-MHz ultrasound and profilometry; a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of Dermaphot(®) for the assessment of steroid-induced skin atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying LEO 134310 Glucocorticoid Receptor (GR) Activity using a Luciferase Reporter Gene Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the activity of LEO 134310, a selective non-steroidal glucocorticoid receptor (GR) agonist, using a luciferase reporter gene assay.[1][2] this compound is designed for topical treatment of skin diseases and exhibits a distinct profile of high potency in transrepression with lower potency in transactivation, potentially offering a safer therapeutic option compared to traditional glucocorticoids.[2][3] This application note outlines the principles of the GR signaling pathway, summarizes the pharmacological data for this compound, and offers a step-by-step experimental workflow for its characterization.
Background
The Glucocorticoid Receptor (GR) Signaling Pathway
Glucocorticoids (GCs) are steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and immune response.[4] Their effects are primarily mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[5][6]
In its inactive state, the GR resides in the cytoplasm, complexed with chaperone proteins like heat shock protein 90 (hsp90).[7] Upon binding to a ligand such as a glucocorticoid, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[6][7] Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the activation (transactivation) or repression (transrepression) of gene transcription.[5][6] Luciferase reporter gene assays leverage this mechanism by placing a luciferase gene under the control of a GRE-containing promoter. The resulting light output is proportional to the GR activation by the ligand.
Caption: Glucocorticoid Receptor (GR) signaling pathway leading to luciferase expression.
This compound Profile
This compound is a novel, selective, non-steroidal GR agonist developed for topical use.[2][3] It is designed to be rapidly deactivated in the blood, leading to low systemic exposure and a potentially higher therapeutic index.[2] A key characteristic of this compound is its dissociated profile; it is a full agonist with high potency for transrepression, the mechanism primarily associated with anti-inflammatory effects, and a significantly lower potency for transactivation, which is linked to some adverse effects.[2] Its selectivity for GR has been confirmed against a panel of other nuclear receptors.[2][8]
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the in vitro activity of this compound compared to the corticosteroids Betamethasone Valerate (BMV) and Clobetasol Propionate (CP), as determined by reporter gene assays and binding assays.[2]
| Parameter | This compound | BMV | CP | Assay Type |
| GR Binding Affinity (EC₅₀) | 14 nM | - | - | Binding Assay |
| GR Transrepression (EC₅₀) | 1.2 nM | 0.57 nM | - | Reporter Gene Assay (HeLa) |
| GR Transactivation (EC₅₀) | 410 nM | Sub-nanomolar | Sub-nanomolar | Reporter Gene Assay (HeLa) |
| Efficacy (Eₘₐₓ) - Transrepression | 100% | - | - | Reporter Gene Assay (HeLa) |
| Efficacy (Eₘₐₓ) - Transactivation | 95% | - | - | Reporter Gene Assay (HeLa) |
Data sourced from Eirefelt et al., Scientific Reports, 2022.[2]
Experimental Protocols
Principle
This protocol describes a transient co-transfection experiment in a suitable mammalian cell line (e.g., HeLa or HEK293) with two plasmids: one expressing the human glucocorticoid receptor and another containing a firefly luciferase reporter gene driven by a GRE-containing promoter. A second reporter, such as Renilla luciferase driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell viability.[9][10] Upon treatment with this compound, activated GR will drive the expression of firefly luciferase, and the resulting luminescence is measured.
Required Materials
-
Cell Line: HeLa or HEK293 cells
-
Plasmids:
-
Expression vector for full-length human GR
-
Firefly luciferase reporter vector with a GRE promoter (e.g., pGRE-Luc)
-
Control vector for normalization (e.g., pRL-TK expressing Renilla luciferase)
-
-
Reagents:
-
Equipment:
-
Sterile cell culture plates (96-well, white, clear-bottom)
-
Luminometer capable of reading dual-luciferase assays
-
Standard cell culture equipment (incubator, biosafety cabinet)
-
Experimental Workflow
Caption: Workflow for a dual-luciferase reporter assay to measure GR activity.
Step-by-Step Protocol
-
Cell Seeding (Day 1):
-
Plate cells (e.g., HeLa) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate at 37°C, 5% CO₂ overnight.
-
-
Transfection (Day 2):
-
Prepare the transfection mixture according to the manufacturer's protocol. For each well, combine the GR expression plasmid, the GRE-Luc reporter plasmid, and the Renilla luciferase control plasmid in appropriate ratios.
-
Add the transfection complex to the cells.
-
Incubate for 24 hours.
-
-
Compound Treatment (Day 3):
-
Prepare serial dilutions of this compound and any reference compounds (e.g., dexamethasone) in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the transfection medium from the cells and replace it with the medium containing the test compounds.
-
Incubate for 18-24 hours.
-
-
Cell Lysis and Luminescence Reading (Day 4):
-
Equilibrate the cell plate and luciferase assay reagents to room temperature.[9]
-
Remove the medium from the wells and gently wash once with PBS.
-
Add the appropriate volume of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[9][11]
-
Program the luminometer for a dual-luciferase assay (e.g., 2-second pre-read delay, 10-second measurement).
-
Add Luciferase Assay Reagent II (LAR II) to the first well and measure the firefly luciferase activity.
-
Add Stop & Glo® Reagent to the same well to quench the firefly reaction and activate the Renilla luciferase reaction. Measure the Renilla luminescence.[9]
-
Repeat for all wells.
-
Data Analysis
-
Normalization: For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. This normalizes for variations in cell number and transfection efficiency.
-
Relative Response Ratio = Firefly Luminescence / Renilla Luminescence
-
-
Fold Induction: Normalize the data to the vehicle control to determine the fold induction of reporter activity for each compound concentration.
-
Fold Induction = Relative Response Ratio (Treated) / Relative Response Ratio (Vehicle Control)
-
-
Dose-Response Curve: Plot the Fold Induction against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximum efficacy).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. promega.com [promega.com]
- 11. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for the Analytical Detection of LEO 134310 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEO 134310 is a novel, non-steroidal glucocorticoid receptor (GR) agonist designed for topical administration. Its therapeutic potential lies in its high-affinity binding to the GR, leading to the transrepression of pro-inflammatory genes. A key characteristic of this compound is its rapid metabolism in systemic circulation to a less active primary metabolite, LEO 134998, which is anticipated to minimize systemic side effects often associated with glucocorticoid therapy.[1][2][3]
These application notes provide detailed methodologies for the sensitive and selective detection of this compound and its major metabolite, LEO 134998, in various biological matrices. The protocols are intended to guide researchers in pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism studies.
Quantitative Data Summary
The following tables summarize the in vitro potency and metabolic stability of this compound and its metabolite, LEO 134998.
Table 1: In Vitro Potency of this compound and LEO 134998 [1]
| Compound | GR Binding Affinity (EC50, nM) | Transrepression (EC50, nM) | Transactivation (EC50, nM) |
| This compound | 14 | 1.2 | 410 |
| LEO 134998 | Not Reported | ~48 (40-fold less potent than this compound) | 560 |
Table 2: In Vitro Metabolic Stability [1]
| Compound | Matrix | Half-life (t½) |
| This compound | Human Blood | 4.4 minutes |
| This compound | Human Liver Microsomes | Not explicitly stated, but high clearance observed in vivo |
Signaling Pathway of this compound
This compound primarily functions through the glucocorticoid receptor signaling pathway. Upon binding to the cytosolic GR, the complex translocates to the nucleus. The desired anti-inflammatory effects are mediated through transrepression, where the GR complex interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1. A secondary pathway, transactivation, involves the GR complex directly binding to glucocorticoid response elements (GREs) on DNA, which can be associated with side effects. This compound is designed to have a favorable separation between its transrepression and transactivation potencies.
Experimental Protocols
LC-MS/MS Method for Quantification of this compound and LEO 134998 in Human Plasma
This protocol outlines a general procedure for the development of a robust and sensitive LC-MS/MS method for the simultaneous quantification of this compound and its metabolite LEO 134998 in human plasma.
1.1. Materials and Reagents
-
This compound and LEO 134998 reference standards
-
Stable isotope-labeled internal standard (IS), if available. If not, a structurally similar compound can be used.
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well protein precipitation plates or microcentrifuge tubes
1.2. Instrumentation
-
A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A suitable reversed-phase analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
1.3. Standard Solutions Preparation
-
Prepare individual stock solutions of this compound, LEO 134998, and the IS in methanol or DMSO at a concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working solutions to achieve a concentration range that covers the expected in vivo concentrations.
1.4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
1.5. LC-MS/MS Conditions (To be optimized)
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: These need to be determined by infusing the individual compounds into the mass spectrometer. The precursor ion (Q1) will be the [M+H]+ of the analyte, and the product ion (Q3) will be a stable fragment ion.
-
This compound: Q1 (to be determined) -> Q3 (to be determined)
-
LEO 134998: Q1 (to be determined) -> Q3 (to be determined)
-
IS: Q1 (to be determined) -> Q3 (to be determined)
-
-
Optimize collision energy (CE) and other source parameters for each compound.
-
1.6. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.
References
- 1. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: LEO 134310 in Ex Vivo Human Skin Explant Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEO 134310 is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist designed for topical application.[1][2][3] Glucocorticoids are a cornerstone in the treatment of inflammatory skin diseases, but their use can be limited by side effects such as skin atrophy.[1][2][4] this compound has been developed as a "dual-soft" drug, meaning it is rapidly deactivated in the blood and other tissues, which is expected to minimize systemic side effects.[5] Preclinical studies have suggested that this compound retains potent anti-inflammatory activity with a reduced potential for skin thinning compared to traditional corticosteroids.[1][2][4]
Ex vivo human skin explant cultures provide a valuable model for studying the pharmacological effects of topical agents in a system that closely mimics the complexity of human skin, including the presence of various skin cell types and a preserved tissue architecture.[6][7] This application note provides detailed protocols and data for the use of this compound in ex vivo human skin explant cultures, based on published research.
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus where it modulates the expression of target genes. This includes the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes. A key marker of GR activation in the skin is the induction of FK506-binding protein 5 (FKBP5) gene expression.[1][8][9][10]
Experimental Protocols
The following protocols are representative methods for the preparation, culture, and treatment of ex vivo human skin explants with this compound.
Protocol 1: Ex Vivo Human Skin Explant Culture
This protocol describes the basic setup for maintaining viable human skin explants in culture.
Materials:
-
Freshly obtained human skin from elective surgery (e.g., abdominoplasty, mammoplasty)
-
Dulbecco's Modified Eagle Medium (DMEM) or similar culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile phosphate-buffered saline (PBS)
-
Sterile surgical instruments (scalpel, forceps)
-
Biopsy punch (e.g., 6-8 mm diameter)
-
Sterile culture plates (e.g., 6-well or 12-well)
-
Sterile stainless steel grids or Transwell® inserts
-
Incubator (37°C, 5% CO2)
Procedure:
-
Skin Preparation:
-
Transport the skin sample in sterile PBS on ice.
-
In a sterile biosafety cabinet, remove excess subcutaneous fat from the dermal side of the skin using a sterile scalpel.
-
Wash the skin multiple times with sterile PBS containing antibiotics.
-
Using a sterile biopsy punch, create uniform skin explants.
-
-
Explant Culture:
-
Place a sterile stainless steel grid or Transwell® insert into each well of a culture plate.
-
Add culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) to the well, ensuring the level of the medium reaches the top of the grid or the bottom of the Transwell® membrane.
-
Carefully place one skin explant, dermal side down, onto the grid or insert. The epidermal surface should be exposed to the air (air-liquid interface).
-
Incubate the culture plate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Protocol 2: Treatment of Skin Explants with this compound
This protocol details the application of this compound to the cultured skin explants.
Materials:
-
Cultured human skin explants (from Protocol 1)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive controls (e.g., Clobetasol Propionate, Betamethasone Valerate)
-
Topical formulation base (if applicable)
-
Sterile pipette tips
Procedure:
-
Preparation of Treatment Solutions:
-
Prepare serial dilutions of this compound, positive controls, and the vehicle in the desired topical formulation base or culture medium.
-
-
Application to Explants:
-
Carefully apply a defined volume of the treatment solution (e.g., 10-20 µL) to the epidermal surface of each skin explant.
-
Ensure even distribution of the treatment solution over the explant surface.
-
Treat a set of explants with the vehicle alone to serve as a negative control.
-
Incubate the treated explants for the desired time period (e.g., 24-72 hours).
-
Protocol 3: Analysis of Gene Expression by qRT-PCR
This protocol describes the analysis of GR target gene expression in the treated skin explants.
Materials:
-
Treated skin explants (from Protocol 2)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for target genes (e.g., FKBP5, GILZ, TXNIP) and a housekeeping gene (e.g., GAPDH, RPLP0)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest the skin explants and homogenize them in lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's protocol to extract total RNA.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing the cDNA template, primers, and qPCR master mix.
-
Perform the qPCR reaction using a thermal cycler.
-
Analyze the gene expression data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Experimental Workflow
The following diagram illustrates the overall workflow for evaluating the activity of this compound in ex vivo human skin explants.
Data Presentation
The following tables summarize the quantitative data on the potency and efficacy of this compound in inducing the expression of the GR target gene FKBP5 in ex vivo human skin explants, as compared to Clobetasol Propionate (CP) and Betamethasone Valerate (BMV).[1]
Table 1: Potency (ED50) of this compound and Comparator Compounds on FKBP5 Gene Expression
| Compound | Relative ED50 (µg/mL) |
| Clobetasol Propionate (CP) | 0.52 ± 0.06 |
| Betamethasone Valerate (BMV) | 9.5 ± 6.9 |
| This compound | 410 (340, 480) |
ED50 values represent the concentration at which 50% of the maximal response is achieved. Data are presented as mean ± SEM or as mean with 95% confidence intervals.[1]
Table 2: Efficacy (Emax) of this compound and Comparator Compounds on FKBP5 Gene Expression
| Compound | Emax (fold induction vs. control) |
| Clobetasol Propionate (CP) | 6.9 ± 3.1 |
| Betamethasone Valerate (BMV) | 5.6 ± 4.9 |
| This compound | Comparable to CP and BMV |
Emax represents the maximum induction of FKBP5 gene expression. This compound demonstrated full agonism with a maximal effect comparable to CP and BMV.[1][2]
Conclusion
The ex vivo human skin explant model is a powerful tool for the preclinical evaluation of topical drug candidates like this compound. The data indicate that this compound is a full agonist of the glucocorticoid receptor, capable of inducing target gene expression in a dose-dependent manner. While higher concentrations of this compound are required to achieve a similar level of GR transactivation compared to potent corticosteroids like Clobetasol Propionate, its unique "dual-soft" properties suggest a favorable safety profile with reduced systemic exposure and a lower risk of skin atrophy.[1][4][5] These application notes and protocols provide a framework for researchers to further investigate the therapeutic potential of this compound and other novel GR agonists for the treatment of inflammatory skin diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical 'dual-soft' glucocorticoid receptor agonist for dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. Human Skin Explant Preparation and Culture: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Skin Anti-Inflammatory Potential with Reduced Side Effects of Novel Glucocorticoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Stability of LEO 134310 in Various Vehicles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the stability of LEO 134310, a selective, non-steroidal glucocorticoid receptor (GR) agonist, in different vehicles.[1][2][3][4] this compound is designed for topical application and is characterized by rapid metabolism in blood, which minimizes systemic exposure.[2][3][5] Understanding its stability profile in various formulations is crucial for the development of safe and effective dermatological treatments.
Overview of this compound Stability
This compound is a non-steroidal agonist of the glucocorticoid receptor.[1][4] A key feature of this compound is its designed rapid inactivation upon entering systemic circulation, which is intended to reduce the risk of systemic side effects often associated with glucocorticoid therapy.[2][6] This rapid degradation is primarily metabolic. Therefore, stability assessments should encompass both biological and non-biological matrices.
Key Physicochemical and Metabolic Properties:
| Property | Value/Description | Reference |
| Chemical Class | Non-steroidal Glucocorticoid Receptor Agonist | [1][4] |
| Primary Target | Glucocorticoid Receptor (GR) | [1][3] |
| Mechanism of Action | Binds to GR, leading to transrepression and transactivation of target genes. | [1][3][5] |
| In Vitro Metabolic Stability | Rapidly metabolized in whole blood and hepatocytes from various species. | [6][7] |
Glucocorticoid Receptor Signaling Pathway
The therapeutic and potential side effects of this compound are mediated through the glucocorticoid receptor signaling pathway. Upon binding to the cytosolic GR, which is complexed with chaperone proteins like heat-shock protein 90 (HSP90), the receptor undergoes a conformational change.[1][8][9] This causes the dissociation of the chaperone proteins and allows the this compound-GR complex to translocate to the nucleus.[3][8] In the nucleus, the complex can act in two primary ways:
-
Transactivation: The GR dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of target genes.[3][5][9]
-
Transrepression: The GR monomer can interact with other transcription factors, such as NF-κB and AP-1, inhibiting their pro-inflammatory activity.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. www3.paho.org [www3.paho.org]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting solubility issues with LEO 134310 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with LEO 134310.
Disclaimer: Specific solubility data for this compound is not publicly available. The following guidance is based on established principles for handling poorly soluble research compounds and provides a framework for systematic troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the initial steps to assess the solubility of this compound?
A1: A systematic approach is crucial for determining the solubility of a new compound. We recommend a tiered experimental workflow to assess both kinetic and thermodynamic solubility.
Experimental Workflow for Solubility Assessment
Caption: Workflow for initial solubility assessment of this compound.
Detailed Protocol: Kinetic Solubility Assessment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Addition of Aqueous Buffer: Add Phosphate Buffered Saline (PBS), pH 7.4, to all wells, ensuring the final DMSO concentration is consistent (e.g., <1%).
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility limit.
Q2: this compound is not dissolving in my aqueous buffer. What should I do?
A2: If direct dissolution in aqueous buffer is unsuccessful, a common strategy is to first dissolve the compound in a small amount of an organic solvent (i.e., create a concentrated stock solution) and then dilute it into the aqueous buffer.
Troubleshooting Decision Tree for Dissolution
Caption: Decision tree for dissolving this compound in aqueous media.
Recommended Organic Solvents for Stock Solutions
| Solvent | Polarity Index | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly polar aprotic; common for in vitro assays. |
| Ethanol | 5.2 | Polar protic; can be suitable for in vivo preclinical studies. |
| N,N-Dimethylformamide (DMF) | 6.4 | Highly polar aprotic; use with caution due to toxicity. |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | Polar aprotic; effective solubilizer, but potential toxicity. |
Q3: I'm observing precipitation of this compound during my cell-based assay. How can I prevent this?
A3: Precipitation during an experiment can lead to inaccurate results. This often occurs when a concentrated stock solution is diluted into an aqueous medium, causing the compound to crash out.
Strategies to Mitigate Precipitation in Assays:
-
Reduce Final DMSO Concentration: Ensure the final concentration of the organic solvent from your stock solution is as low as possible, typically below 1% and ideally below 0.5%.
-
Use of Serum: The presence of proteins in fetal bovine serum (FBS) or other serum types can help to stabilize the compound and increase its apparent solubility.
-
Incorporate Co-solvents or Excipients: Consider the use of pharmaceutically acceptable co-solvents or solubilizing agents if compatible with your experimental system.
Hypothetical Solubility of this compound in Common Buffers
| Buffer System (pH 7.4) | Estimated Solubility (µg/mL) |
| PBS | < 1 |
| PBS with 0.5% DMSO | 5 |
| Cell Culture Medium (DMEM) with 10% FBS | 15 |
| PBS with 5% Solutol® HS 15 | 50 |
Q4: How can I improve the aqueous solubility of this compound for in vivo studies?
A4: For in vivo applications, formulation strategies are often required to achieve the necessary exposure levels. The choice of formulation will depend on the route of administration and the physicochemical properties of this compound.
Signaling Pathway Context: Potential Impact of Poor Solubility
Poor solubility can lead to low bioavailability, preventing this compound from reaching its target and modulating the intended signaling pathway.
Caption: Impact of formulation on bioavailability and target engagement.
Common Formulation Approaches for Poorly Soluble Compounds
-
Co-solvent Systems: Mixtures of water-miscible solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol) and water.
-
Surfactant-based Formulations: Micellar solutions using non-ionic surfactants like polysorbate 80 (Tween® 80) or Cremophor® EL.
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles.
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to enhance dissolution.
Protocol: Preparation of a Co-solvent Formulation
-
Solubilize this compound: Dissolve the required amount of this compound in a minimal amount of a strong solvent like DMSO or NMP.
-
Add Co-solvent: Add the primary co-solvent (e.g., PEG 400) and vortex until a clear solution is obtained.
-
Aqueous Dilution: Slowly add the aqueous component (e.g., saline or water) to the organic phase while vortexing to avoid precipitation. The final ratio of solvents must be carefully optimized. A common example for preclinical studies is a 10/10/80 mixture of DMSO/Tween® 80/Saline.
Technical Support Center: Enhancing Skin Penetration of LEO 134310
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the vehicle formulation for LEO 134310 skin penetration. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your formulation development efforts.
Disclaimer: this compound is a proprietary investigational compound. As such, specific quantitative data on its physicochemical properties and clinical formulation performance are not all publicly available. The quantitative data presented in this guide are therefore illustrative, based on typical values for a poorly water-soluble, high molecular weight molecule intended for topical delivery, and are provided to guide formulation and analytical strategies.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the formulation and in vitro testing of topical products containing poorly soluble active pharmaceutical ingredients (APIs) like this compound.
| Issue | Potential Causes | Troubleshooting Steps |
| Drug Precipitation in Formulation | - API concentration exceeds its solubility in the vehicle.- Temperature fluctuations during manufacturing or storage.[1] - Incompatible excipients. | - Determine the saturation solubility of this compound in individual solvents and co-solvent systems.- Employ solubility enhancers such as propylene (B89431) glycol, polyethylene (B3416737) glycols (PEGs), or polysorbates.[2] - Control temperature during all manufacturing steps.[3] - Evaluate the impact of individual excipients on drug solubility. |
| Low Skin Permeation in Franz Cell Assay | - High lipophilicity of this compound leading to high affinity for the stratum corneum and poor partitioning into the viable epidermis.- Vehicle is not optimized to facilitate drug release.- Sub-optimal Franz cell assay conditions. | - Incorporate penetration enhancers (e.g., terpenes, fatty acids) to disrupt the stratum corneum barrier.[4] - Use solvents that can increase drug solubility in the skin.[5] - Ensure sink conditions are maintained in the receptor compartment. - Verify the integrity of the skin membrane before the experiment. |
| High Variability in Permeation Data | - Inconsistent skin samples (thickness, source, integrity).- Air bubbles trapped under the skin membrane in the Franz cell.[6] - Inconsistent formulation application (dose per unit area).- Issues with the analytical method. | - Standardize the skin source and preparation method.- Carefully inspect for and remove any air bubbles when mounting the skin.[6] - Use a positive displacement pipette or similar to apply a precise amount of the formulation.- Validate the analytical method for accuracy, precision, and linearity. |
| Phase Separation of the Vehicle | - Improper emulsification during manufacturing.- Incompatible oil and water phase components.- Inadequate concentration of stabilizing agents.[7] | - Optimize the homogenization speed and time.- Screen different emulsifiers and stabilizers at various concentrations.- Assess the long-term stability of the formulation at different temperatures. |
Section 2: Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the key physicochemical properties to consider for this compound when developing a topical formulation? A1: As a selective, non-steroidal glucocorticoid receptor agonist, this compound is a relatively large and likely lipophilic molecule.[8] Key properties to determine are its aqueous solubility, solubility in common topical solvents (e.g., propylene glycol, ethanol, isopropyl myristate), and its octanol-water partition coefficient (Log P). These will dictate the choice of vehicle and the need for solubility and penetration enhancers.
-
Q2: What types of vehicles are suitable for a poorly water-soluble API like this compound? A2: For poorly water-soluble APIs, formulations that can accommodate lipophilic compounds are preferred. These include ointments, creams (especially water-in-oil emulsions), and gels based on non-aqueous or co-solvent systems.[9] The choice will also depend on the desired cosmetic attributes and the condition being treated.
-
Q3: How can I improve the solubility of this compound in my formulation? A3: Several strategies can be employed to enhance solubility.[10] These include using co-solvents like propylene glycol or PEG-400, incorporating non-ionic surfactants such as polysorbates, and exploring the use of novel excipients like polymeric micelles or amorphous solid dispersions.[2][11][12]
Skin Penetration Enhancement
-
Q4: What are penetration enhancers and how do they work? A4: Penetration enhancers are excipients that reversibly disrupt the barrier function of the stratum corneum to increase the permeation of the API.[4] They can act by several mechanisms, including fluidizing the intercellular lipids of the stratum corneum or altering the partitioning of the drug into the skin.[13]
-
Q5: What are some examples of effective penetration enhancers for lipophilic compounds? A5: For lipophilic compounds like this compound is presumed to be, terpenes (e.g., limonene, menthol), fatty acids (e.g., oleic acid), and sulfoxides (e.g., DMSO) have been shown to be effective.[14] The choice of enhancer should be based on its efficacy, safety profile, and compatibility with the overall formulation.
In Vitro Testing
-
Q6: What is the purpose of a Franz diffusion cell study? A6: A Franz diffusion cell study is an in vitro method used to assess the rate and extent of a drug's permeation through a membrane, typically excised human or animal skin.[15] It is a critical tool for evaluating and comparing the performance of different topical formulations.
-
Q7: What is tape stripping and when should it be used? A7: Tape stripping is a technique used to sequentially remove layers of the stratum corneum after topical application of a formulation.[16][17] By analyzing the amount of drug on each tape strip, one can determine the concentration gradient of the API within the primary barrier of the skin.[7] This is particularly useful for understanding how a formulation delivers the drug into the initial skin layers.
-
Q8: How can confocal microscopy aid in my formulation development? A8: Confocal laser scanning microscopy is a non-invasive imaging technique that allows for the visualization of the distribution of a fluorescently labeled drug or vehicle components within the different layers of the skin.[18][19] This can provide valuable qualitative and semi-quantitative information on the penetration depth and localization of this compound from different formulations.
Section 3: Data Presentation
The following tables present illustrative data for a hypothetical poorly soluble, high molecular weight API with characteristics similar to this compound.
Table 1: Illustrative Physicochemical Properties of a this compound-like Compound
| Property | Value | Implication for Formulation |
| Molecular Weight | ~600 g/mol | High molecular weight can be a barrier to skin penetration. |
| Aqueous Solubility | < 1 µg/mL | Requires solubility enhancement strategies in aqueous-based formulations. |
| Log P | ~4.5 | High lipophilicity suggests good partitioning into the stratum corneum but may lead to poor release into deeper skin layers. |
| Melting Point | > 150 °C | Thermally stable for most topical manufacturing processes. |
Table 2: Illustrative Solubility of a this compound-like Compound in Common Topical Solvents
| Solvent | Solubility (mg/mL at 25°C) |
| Water | < 0.001 |
| Propylene Glycol | 5.2 |
| Ethanol (95%) | 12.8 |
| Isopropyl Myristate | 2.5 |
| Polyethylene Glycol 400 | 8.9 |
| Transcutol® P | 25.4 |
Table 3: Illustrative In Vitro Skin Permeation Data from Different Vehicle Formulations (Franz Diffusion Cell Assay)
| Formulation | Vehicle Composition | Cumulative Amount Permeated at 24h (µg/cm²) | Steady-State Flux (µg/cm²/h) |
| F1 | Simple Cream (Oil-in-Water) | 1.2 ± 0.3 | 0.05 ± 0.01 |
| F2 | Ointment (Hydrocarbon Base) | 3.5 ± 0.8 | 0.15 ± 0.04 |
| F3 | Propylene Glycol Gel (50% PG) | 8.9 ± 1.5 | 0.38 ± 0.07 |
| F4 | F3 with 5% Oleic Acid | 22.4 ± 3.1 | 0.95 ± 0.13 |
| F5 | F3 with 5% Limonene | 18.7 ± 2.5 | 0.79 ± 0.11 |
Section 4: Experimental Protocols
Franz Diffusion Cell Assay for Skin Permeation
Objective: To quantify the in vitro permeation of this compound from a topical formulation through excised human or animal skin.
Materials:
-
Franz diffusion cells with a known diffusion area and receptor volume
-
Circulating water bath set to 37°C to maintain a skin surface temperature of 32°C
-
Stir plate and magnetic stir bars
-
Excised full-thickness human or porcine skin, dermatomed to a thickness of ~500 µm
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80 to maintain sink conditions)
-
Test formulation of this compound
-
Positive displacement pipette
-
Syringes and vials for sample collection
-
Validated analytical method (e.g., HPLC-UV or LC-MS/MS) for this compound quantification
Procedure:
-
Prepare the receptor solution and degas it to remove dissolved air.
-
Set up the Franz cells and equilibrate the system to 32°C.[20]
-
Mount the skin membrane between the donor and receptor compartments, ensuring no air bubbles are trapped underneath.[21]
-
Fill the receptor compartment with the receptor solution and allow the system to equilibrate for at least 30 minutes.
-
Apply a precise amount of the test formulation (e.g., 10 mg/cm²) to the surface of the skin in the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Analyze the collected samples for the concentration of this compound using a validated analytical method.
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) if the drug concentration in the donor chamber is known and constant.
Tape Stripping for Stratum Corneum Drug Quantification
Objective: To determine the concentration profile of this compound within the stratum corneum following topical application.
Materials:
-
Adhesive tape discs (e.g., D-Squame®)
-
Forceps
-
Vials for tape strip collection
-
Solvent for drug extraction (e.g., methanol, acetonitrile)
-
Vortex mixer and/or sonicator
-
Validated analytical method for this compound quantification
Procedure:
-
Apply the test formulation to a defined area of excised skin and incubate for a specified period.
-
Gently remove any excess formulation from the skin surface.
-
Press an adhesive tape disc firmly and evenly onto the treated skin area for a few seconds.
-
Rapidly remove the tape strip in a single, smooth motion.
-
Place the tape strip into a labeled vial.
-
Repeat the process for a predetermined number of strips (e.g., 15-20) on the same skin area.[22]
-
Add a known volume of extraction solvent to each vial.
-
Extract the drug from the tape strips by vortexing or sonication.
-
Analyze the extract for the concentration of this compound.
Data Analysis:
-
Calculate the amount of this compound on each tape strip.
-
Plot the amount of this compound per tape strip versus the tape strip number to visualize the concentration gradient within the stratum corneum.
Confocal Laser Scanning Microscopy for Visualization of Skin Penetration
Objective: To visualize the distribution of a fluorescently-labeled version of this compound or a fluorescent marker in the vehicle within the different layers of the skin.
Materials:
-
Confocal laser scanning microscope with appropriate lasers and detectors
-
Fluorescently-labeled this compound or a formulation containing a fluorescent dye
-
Excised skin samples
-
Microscope slides and coverslips
-
Mounting medium
-
Cryostat for sectioning (optional, for cross-sectional imaging)
Procedure (for en-face imaging):
-
Apply the fluorescently-labeled formulation to the surface of the excised skin.
-
Incubate for the desired time period.
-
Gently wipe the skin surface to remove excess formulation.
-
Mount the skin sample on a microscope slide.
-
Use the confocal microscope to acquire a series of optical sections (z-stack) from the skin surface down into the dermis.[23]
-
Process the images to create a 3D reconstruction of the drug's distribution in the skin.
Procedure (for cross-sectional imaging):
-
After incubation with the fluorescent formulation, embed the skin sample in an appropriate medium and freeze it.
-
Cut vertical cross-sections of the skin using a cryostat.[24]
-
Mount the sections on microscope slides.
-
Image the sections using the confocal microscope to visualize the penetration depth and distribution across the different skin layers.
Data Analysis:
-
Qualitatively assess the penetration depth and localization of the fluorescent signal in the stratum corneum, viable epidermis, and dermis.
-
Use image analysis software to quantify the fluorescence intensity in different regions of interest to semi-quantitatively compare different formulations.
Section 5: Mandatory Visualizations
Caption: Experimental workflow for improving this compound skin penetration.
Caption: Logical relationship of formulation components to enhance skin penetration.
Caption: Mechanism of action for a terpene-based penetration enhancer.
References
- 1. pharmadigests.com [pharmadigests.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Investigation of Effects of Terpene Skin Penetration Enhancers on Stability and Biological Activity of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Solvents Transform Your Cosmetic Experience? - epchems.com [epchems.com]
- 6. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formulation of Topical Dosage Forms Containing Synthetic and Natural Anti-Inflammatory Agents for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Natural Terpenes as Penetration Enhancers for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Terpenes on the Enhancement of Skin Permeation of Lipophilic Drugs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. THE TAPE STRIPPING TECHNIQUE TO QUANTIFY DRUGS THROUGH OUT THE SKIN THE TAPE STRIPPING TECHNIQUE TO QUANTIFY DRUGS THROUGH OUT THE SKIN | PPT [slideshare.net]
- 17. The tape-stripping technique as a method for drug quantification in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Visualization of skin penetration using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. ijpsonline.com [ijpsonline.com]
- 21. alterlab.co.id [alterlab.co.id]
- 22. google.com [google.com]
- 23. 2.5.3. Confocal laser scanning microscopy study [bio-protocol.org]
- 24. Confocal Microscopy for Visualization of Skin Penetration | Plastic Surgery Key [plasticsurgerykey.com]
addressing potential off-target effects of LEO 134310 at high doses
Welcome to the Technical Support Center for LEO 134310. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects when using this compound at high doses in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-steroidal agonist of the glucocorticoid receptor (GR).[1][2] Its primary mechanism of action involves binding to the GR in the cytoplasm, leading to the receptor's translocation to the nucleus. Once in the nucleus, the this compound-GR complex modulates gene expression through two main pathways: transactivation and transrepression.[3][4] Transrepression, which is associated with the anti-inflammatory effects of glucocorticoids, involves the GR monomer interfering with pro-inflammatory transcription factors like NF-κB and AP-1.[3] Transactivation involves the GR dimer binding to glucocorticoid response elements (GREs) on DNA to upregulate the expression of certain genes.[3][4]
Q2: this compound is described as a "selective" GR agonist. What does this selectivity refer to and what are the known off-targets at therapeutic doses?
A2: The selectivity of this compound has been primarily characterized by its high affinity for the glucocorticoid receptor (GR) with significantly lower affinity for the mineralocorticoid receptor (MR). This is a critical feature, as MR activation by traditional corticosteroids is associated with side effects like skin atrophy. At therapeutic concentrations, this compound has demonstrated a favorable safety profile with minimal systemic exposure due to its rapid deactivation in the blood.[2]
Q3: We are using this compound at high concentrations in our in vitro experiments and observing unexpected phenotypes. How can we determine if these are due to off-target effects?
A3: Observing unexpected phenotypes at high concentrations that do not align with the known pharmacology of the glucocorticoid receptor is a key indicator of potential off-target effects. High doses of a compound can lead to engagement with lower-affinity binding sites on other proteins. To investigate this, a systematic approach is recommended, starting with ruling out experimental artifacts and then proceeding to specific off-target identification assays.
Q4: What are the first steps in troubleshooting unexpected results when using high doses of this compound?
A4: Before initiating extensive off-target screening, it's crucial to perform the following preliminary checks:
-
Confirm Compound Identity and Purity: Ensure the this compound sample is of high purity and has not degraded.
-
Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. Atypical curve shapes may suggest complex pharmacology, including off-target effects.
-
Use a Structurally Unrelated GR Agonist: Compare the phenotype induced by high-dose this compound with that of a structurally different GR agonist, such as dexamethasone. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Genetic Knockdown of the On-Target: Use siRNA or CRISPR-Cas9 to knock down the glucocorticoid receptor. If the unexpected phenotype persists in the absence of the intended target, it is strongly indicative of an off-target mechanism.
Troubleshooting Guides
Issue 1: Unexpected Kinase Pathway Activation
You observe the phosphorylation of proteins in a signaling pathway that is not typically associated with glucocorticoid receptor activation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected kinase activation.
Experimental Protocols:
-
In Vitro Kinase Profiling:
-
Objective: To identify potential off-target kinases of this compound at high concentrations.
-
Methodology: Submit this compound to a commercial kinase profiling service. These services typically offer panels of hundreds of kinases. The compound is tested at one or more high concentrations (e.g., 1 µM and 10 µM) against the kinase panel. The activity of each kinase is measured, and the percent inhibition by this compound is determined.
-
Data Presentation (Hypothetical):
-
| Kinase | Percent Inhibition at 1 µM this compound | Percent Inhibition at 10 µM this compound |
| Kinase A | 5% | 15% |
| Kinase B | 65% | 95% |
| Kinase C | 10% | 25% |
| Kinase D | 55% | 89% |
-
Cell-Based Validation:
-
Objective: To confirm that the identified off-target kinase is responsible for the observed phenotype.
-
Methodology: Treat cells with high-dose this compound in the presence and absence of a known selective inhibitor of the putative off-target kinase (e.g., Kinase B inhibitor). If the unexpected phenotype is rescued by the selective inhibitor, it confirms the off-target effect.
-
Issue 2: Unexplained Changes in Protein Expression
A proteomic analysis reveals significant changes in the expression of proteins that are not known to be regulated by the glucocorticoid receptor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexplained protein expression changes.
Experimental Protocols:
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To determine if this compound directly binds to and stabilizes the glucocorticoid receptor and potentially other off-target proteins in a cellular context.
-
Methodology:
-
Treat intact cells with a high concentration of this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble GR (and any suspected off-target proteins) at each temperature by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
-
Data Presentation (Hypothetical):
-
| Protein | Apparent Melting Temp (°C) - Vehicle | Apparent Melting Temp (°C) - 10 µM this compound | Thermal Shift (ΔTm) |
| Glucocorticoid Receptor | 48°C | 55°C | +7°C |
| Protein X | 52°C | 52°C | 0°C |
| Protein Y | 60°C | 64°C | +4°C |
-
Chemical Proteomics:
-
Objective: To identify the direct binding partners of this compound in an unbiased manner.
-
Methodology: This advanced technique involves synthesizing a modified version of this compound that can be used as a "bait" to pull down its interacting proteins from a cell lysate. The pulled-down proteins are then identified by mass spectrometry.
-
Signaling Pathway Diagrams
Glucocorticoid Receptor (GR) Signaling Pathway
Caption: Simplified diagram of the Glucocorticoid Receptor signaling pathway.
References
Technical Support Center: Overcoming Challenges in Long-Term LEO 134310 Treatment Studies
This technical support center is designed for researchers, scientists, and drug development professionals working with LEO 134310. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in long-term experimental studies.
I. Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
1. Inconsistent Anti-Inflammatory Efficacy in In Vivo Models
-
Question: We are observing variable efficacy of this compound in our TPA-induced skin inflammation mouse model. What are the potential causes and how can we troubleshoot this?
-
Possible Causes:
-
Improper formulation or vehicle selection affecting skin penetration.
-
Variability in the induction of the inflammatory response.
-
Degradation of this compound in the formulation.
-
-
Troubleshooting Steps:
-
Formulation and Vehicle Optimization: Ensure the vehicle is appropriate for topical delivery and does not interfere with the activity of this compound. Consider conducting a small pilot study with different vehicles to assess penetration and efficacy.
-
Standardize Inflammatory Induction: The application of 12-O-tetradecanoylphorbol-13-acetate (TPA) should be consistent across all animals in terms of concentration, volume, and application technique to ensure a uniform inflammatory response.
-
Assess Compound Stability: Prepare fresh formulations of this compound for each experiment to avoid potential degradation.
-
2. Unexpected Systemic Side Effects in Long-Term Studies
-
Question: Despite this compound being a "dual-soft" drug, we are noticing potential systemic effects in our long-term animal studies. How should we investigate this?
-
Possible Causes:
-
Higher than expected systemic absorption due to compromised skin barrier in the disease model.
-
Incorrect dosing leading to saturation of local metabolic pathways.
-
Off-target effects at higher concentrations.
-
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Measure plasma concentrations of this compound and its inactive metabolite, LEO 134998, to quantify systemic exposure.
-
Dose-Response Study: Conduct a dose-response study to identify the minimum effective dose and a potential maximum tolerated dose for long-term application.
-
Histopathological Examination: At the end of the study, perform a thorough histopathological analysis of major organs to identify any signs of toxicity.
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
Q2: How does this compound differ from traditional topical corticosteroids?
-
A2: this compound is a non-steroidal compound.[1][3] Preclinical studies suggest it has a reduced potential for skin atrophy compared to corticosteroids like betamethasone (B1666872) valerate (B167501) (BMV) and clobetasol (B30939) propionate (B1217596) (CP).[1][2][3] It also shows selectivity for the glucocorticoid receptor over the mineralocorticoid receptor, which has been associated with skin thinning.[1][2]
-
-
Q3: What are the expected outcomes of this compound treatment in a TPA-induced skin inflammation model?
-
A3: In a TPA-induced mouse model of skin inflammation, topical application of this compound is expected to reduce ear thickness and edema.[1]
-
-
Q4: Can this compound be used for indications other than skin inflammation?
III. Data Presentation
Table 1: In Vitro Activity of this compound and Comparators
| Compound | GR Binding Affinity (EC50, nM) | GR Transrepression (EC50, nM) | GR Transactivation (EC50, nM) |
| This compound | 14 | 1.2 | 410 |
| Betamethasone Valerate (BMV) | Not Reported | 0.57 | Sub-to-low nM |
| Clobetasol Propionate (CP) | Not Reported | Sub-to-low nM | Sub-to-low nM |
| LEO 134998 (inactive metabolite) | Not Reported | ~48 | 560 |
Data sourced from Eirefelt, S. et al. (2022). Scientific Reports.[4]
Table 2: Preclinical In Vivo Comparison of this compound and Corticosteroids
| Treatment | Epidermal Thickness in Minipigs (4 weeks) |
| Vehicle | No significant change |
| This compound | No significant reduction |
| Betamethasone Valerate (BMV) | Significant epidermal thinning |
| Clobetasol Propionate (CP) | Significant epidermal thinning |
Data sourced from Eirefelt, S. et al. (2022). Scientific Reports.[1][3]
IV. Experimental Protocols
1. TPA-Induced Skin Inflammation Mouse Model (Representative Protocol)
-
Animals: Use BALB/c or similar mouse strains.
-
Induction: Topically apply 20 µL of TPA (e.g., 2.5 µg/mL in acetone) to the inner and outer surfaces of the right ear of each mouse.
-
Treatment: One hour after TPA application, topically apply 20 µL of the this compound formulation or vehicle control to the same ear.
-
Endpoint Measurement: Measure ear thickness using a digital caliper before TPA application and at regular intervals (e.g., 6, 24, 48 hours) after treatment.
-
Histology (Optional): At the end of the experiment, collect ear tissue for histological analysis of inflammation and cell infiltration.
2. Minipig Skin Atrophy Model (Representative Protocol)
-
Animals: Use Göttingen or similar minipigs.
-
Treatment: Mark treatment areas on the dorsal skin of the minipigs. Apply the this compound formulation, a potent corticosteroid (e.g., clobetasol propionate), and the vehicle control to the designated areas daily for 4 weeks.
-
Measurement of Skin Thickness: Measure skin thickness at baseline and weekly using a high-frequency ultrasound or a similar non-invasive method.
-
Histopathology: At the end of the 4-week treatment period, collect full-thickness skin biopsies from the treated and control areas for histopathological analysis of epidermal thickness and collagen structure.
V. Mandatory Visualizations
Caption: this compound Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Long-Term this compound In Vivo Studies.
Caption: Troubleshooting Logic for Inconsistent Efficacy.
References
- 1. Effect of 12-O-tetradecanoylphorbol-13-acetate-induced psoriasis-like skin lesions on systemic inflammation and atherosclerosis in hypercholesterolaemic apolipoprotein E deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of LEO 134310 Delivery in Reconstituted Human Epidermis (RHE) Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of LEO 134310 in reconstituted human epidermis (RHE) models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental process.
| Question | Answer |
| 1. My this compound penetration through the RHE model is lower than expected. What are the potential causes and solutions? | Low penetration of this compound can be attributed to several factors. Formulation: The vehicle may not be optimized for this compound's physicochemical properties. Consider adjusting the solvent system or incorporating penetration enhancers.[1][2][3] RHE Model Integrity: The barrier function of the RHE model might be compromised or overly robust. Ensure proper handling and culture of the RHE tissues according to the manufacturer's protocol. Verify the barrier integrity using a reference compound or by measuring Transepidermal Water Loss (TEWL). Experimental Conditions: Suboptimal temperature, humidity, or dosing volume can affect penetration. Maintain experimental conditions at approximately 32°C to mimic skin surface temperature.[4] |
| 2. I am observing high variability in this compound permeation across my RHE replicates. How can I improve consistency? | High variability is a common challenge in RHE-based assays.[5][6][7] To minimize it, ensure Uniform Dosing: Apply the formulation evenly and consistently across all tissue samples. Standardized Protocols: Adhere strictly to a validated standard operating procedure (SOP) for all experimental steps, from tissue handling to sample analysis. Environmental Control: Maintain consistent temperature and humidity throughout the experiment. Tissue Batch Consistency: If possible, use RHE tissues from the same manufacturing batch to reduce inter-tissue variability. |
| 3. How do I choose the right RHE model (e.g., EpiDerm™, SkinEthic™) for my this compound delivery studies? | The choice of RHE model depends on the specific research question. Both EpiDerm™ and SkinEthic™ are well-validated models for skin irritation and corrosion testing.[8][9][10][11] For permeability studies, it's important to consider that RHE models can be more permeable than ex vivo human skin.[12] The selection should be based on the model's barrier characteristics and its validation for permeation studies of molecules with similar properties to this compound. |
| 4. What are the critical quality control steps for RHE tissues before starting a this compound penetration study? | Before applying this compound, it is crucial to assess the viability and barrier integrity of the RHE tissues. Viability Assessment: Perform a baseline MTT assay on a subset of tissues to ensure cell viability is above the acceptance threshold (typically >50%).[8][10] Barrier Function: Measure the transepidermal electrical resistance (TEER) or perform a permeability test with a marker substance like Lucifer yellow to confirm the integrity of the stratum corneum. |
| 5. I am seeing signs of cytotoxicity in my RHE model after applying my this compound formulation. What should I do? | Cytotoxicity could be caused by this compound itself at high concentrations or by the formulation excipients.[13] To troubleshoot this, Test Formulation Components: Evaluate the cytotoxicity of the vehicle and individual excipients on the RHE model. Dose-Response Study: Perform a dose-response study with this compound to determine the non-toxic concentration range. Endpoint Analysis: Use assays like the MTT or LDH release assay to quantify cytotoxicity.[14][15] |
| 6. How can I confirm that this compound is activating the glucocorticoid receptor (GR) in the RHE model? | To confirm GR activation, you can measure the expression of known GR target genes. Gene Expression Analysis: After exposure to this compound, lyse the RHE tissue and perform qRT-PCR to quantify the mRNA levels of GR-responsive genes such as FKBP5 and GILZ.[16][17] An upregulation of these genes would indicate GR activation. |
Quantitative Data Summary
The following tables summarize key in vitro data for this compound, providing a baseline for experimental design.
Table 1: In Vitro Potency and Receptor Selectivity of this compound
| Parameter | This compound | Clobetasol Propionate (CP) | Betamethasone Valerate (BMV) |
| GR Binding Affinity (EC₅₀, nM) | 14 | - | - |
| GR Transrepression (EC₅₀, nM) | 1.2 | - | 0.57 |
| GR Transactivation (EC₅₀, nM) | 410 | - | - |
| MR Activation | No significant activation | Activates | Activates |
Data sourced from Eirefelt et al., 2022.[16][17][18]
Table 2: Factors Influencing Topical Drug Penetration
| Factor | Influence on Penetration | Considerations for this compound |
| Molecular Weight | Smaller molecules generally penetrate more easily. | This compound is a small molecule, favoring penetration. |
| Lipophilicity (Log P) | An optimal Log P (typically 1-3) is required for partitioning into and out of the stratum corneum. | The specific Log P of this compound should be considered when selecting formulation vehicles. |
| Formulation pH | Can influence the ionization state and solubility of the drug. | The stability and solubility of this compound at different pH values should be characterized to optimize the formulation.[19] |
| Excipients | Penetration enhancers can increase delivery, while others may impede it.[1][3] | Screen various GRAS (Generally Recognized as Safe) excipients for their impact on this compound penetration. |
| Skin Hydration | Increased hydration can enhance the penetration of some molecules. | The occlusive properties of the formulation can be modulated to influence skin hydration and this compound delivery. |
Experimental Protocols
Protocol 1: Assessment of this compound Permeation using RHE Models and Franz Diffusion Cells
1. RHE Tissue Preparation:
- Upon receipt, carefully handle the RHE inserts (e.g., SkinEthic™ or EpiDerm™) and place them in 6-well plates containing pre-warmed maintenance medium.
- Incubate the tissues overnight at 37°C and 5% CO₂ to allow for equilibration.[8]
2. Franz Diffusion Cell Setup:
- Set up vertical Franz diffusion cells with a receptor chamber volume appropriate for the RHE model size.[4][20][21][22]
- Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions for the lipophilic this compound).
- Mount the RHE insert between the donor and receptor chambers, ensuring the stratum corneum faces the donor compartment.
- Equilibrate the assembled cells in a water bath at 37°C to achieve a tissue surface temperature of approximately 32°C.
3. Dosing and Sampling:
- Apply a precise and uniform amount of the this compound formulation to the surface of the RHE tissue.
- At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.
- After each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid.
4. Sample Analysis:
- Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
5. Data Analysis:
- Calculate the cumulative amount of this compound permeated per unit area at each time point.
- Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
Protocol 2: Quantification of this compound within the RHE Tissue
1. Tissue Exposure:
- Following the desired exposure time in the Franz cell or a static culture plate, remove the RHE insert.
- Gently wash the surface of the tissue with PBS to remove any unabsorbed formulation.
2. Tissue Lysis:
- Separate the epidermis from the insert membrane using forceps.
- Place the epidermis in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
- Homogenize the tissue using a bead beater or sonicator.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
3. Analytical Quantification:
- Analyze the supernatant to determine the concentration of this compound using a validated HPLC or LC-MS method.
- Normalize the amount of this compound to the tissue weight or protein content.
Visualizations
Caption: Mechanism of action of this compound via the Glucocorticoid Receptor (GR).
Caption: Experimental workflow for assessing this compound permeation in RHE models.
References
- 1. Impact of formulation excipients on skin barrier functions: A review - Int J Pharm Chem Anal [ijpca.org]
- 2. kuey.net [kuey.net]
- 3. researchgate.net [researchgate.net]
- 4. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cfms-sols.org [cfms-sols.org]
- 8. A catch-up validation study on reconstructed human epidermis (SkinEthic RHE) for full replacement of the Draize skin irritation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. episkin.com [episkin.com]
- 11. SkinEthic™ RHE for in vitro evaluation of skin irritation of medical device extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Permeability of the reconstructed human epidermis model Episkin in comparison to various human skin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro Approach to Assess Local Tolerance of Ingredients Dedicated to Specific Topical Care Applications [dermatoljournal.com]
- 14. Assessment of Skin Toxicity in an in Vitro Reconstituted Human Epidermis Model Using Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Using pH abnormalities in diseased skin to trigger and target topical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. aurigaresearch.com [aurigaresearch.com]
- 22. benchchem.com [benchchem.com]
preventing degradation of LEO 134310 in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LEO 134310. The information is designed to help prevent its degradation in experimental setups and address common issues encountered during research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is a non-steroidal glucocorticoid receptor (GR) agonist designed as a "dual-soft" drug for topical application.[1][2] Its chemical structure includes a gamma-hydroxy-butyrolactone ring, which is a primary site for enzymatic hydrolysis. This rapid breakdown into its major, less active metabolite, LEO 134998, is intentional to minimize systemic side effects.[1] However, this inherent instability requires careful handling in experimental settings to ensure accurate and reproducible results.
Q2: What is the primary degradation pathway for this compound?
A2: The dominant degradation pathway is the enzymatic hydrolysis of the lactone bond, leading to the formation of LEO 134998.[1] This process is particularly rapid in biological matrices containing esterases, such as whole blood and hepatocytes.
Q3: What is the half-life of this compound in biological systems?
A3: this compound is rapidly metabolized. For instance, its in vitro half-life in human whole blood is approximately 4.4 minutes.[1]
Q4: Can this compound degrade non-enzymatically?
A4: Yes, the gamma-butyrolactone (B3396035) structure in this compound can be susceptible to non-enzymatic hydrolysis, which is influenced by pH and temperature. Generally, lactones are more stable in acidic conditions and hydrolysis increases with higher pH (alkaline conditions) and temperature.[3][4][5][6]
Q5: How should I prepare and store this compound stock solutions?
A5: It is recommended to prepare high-concentration stock solutions in an anhydrous organic solvent such as DMSO or ethanol. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock in your assay buffer immediately before use.
II. Troubleshooting Guides
This section addresses common problems that may arise during in vitro experiments with this compound.
Issue 1: Inconsistent or lower-than-expected compound activity.
| Possible Cause | Suggested Solution |
| Enzymatic Degradation in Cell Culture Media: Standard serum supplements (e.g., FBS) contain esterases that can degrade this compound. | - Use heat-inactivated serum to reduce enzymatic activity.- Consider using charcoal-stripped serum to remove endogenous glucocorticoids and potentially reduce some enzymatic activity.- Minimize the incubation time of this compound with cells as much as the experimental design allows. |
| Non-Enzymatic Degradation in Aqueous Buffers: The compound may be degrading in your assay buffer due to pH and temperature. | - Ensure the pH of your assay buffer is neutral or slightly acidic (pH 6.5-7.4), as alkaline conditions can accelerate lactone hydrolysis.[3][4][5][6]- Perform experiments at 37°C for the shortest duration possible. Avoid prolonged incubations at elevated temperatures. |
| Stock Solution Degradation: Improper storage or repeated freeze-thaw cycles can lead to degradation of the stock solution. | - Prepare fresh stock solutions regularly.- Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.- Store stock solutions at -80°C in an anhydrous solvent like DMSO. |
| Compound Adsorption to Plastics: this compound, being a lipophilic molecule, may adsorb to plasticware, reducing its effective concentration. | - Use low-adhesion microplates and pipette tips.- Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may help in some cases. |
Issue 2: High variability between replicate wells or experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Timing of Compound Addition: Due to its rapid degradation, even small delays can lead to significant differences in the effective concentration. | - Use a multi-channel pipette to add this compound to all replicate wells simultaneously.- Prepare working dilutions immediately before adding them to the assay plate. |
| Precipitation of the Compound: Poor solubility of this compound in the final assay buffer can lead to inconsistent results. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell health (typically <0.5%).- Visually inspect the wells for any signs of precipitation after adding the compound. |
| Cell Health and Density Variation: Inconsistent cell seeding or poor cell viability can lead to variable responses. | - Ensure uniform cell seeding density across all wells.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the observed effects are not due to cytotoxicity. |
III. Experimental Protocols & Data
Protocol: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-adhesion tubes.
-
Storage: Store the aliquots at -80°C.
-
Working Solution Preparation: Immediately before each experiment, thaw a single aliquot and dilute it to the desired concentration in the appropriate pre-warmed assay buffer. Avoid keeping the diluted compound in aqueous buffer for extended periods.
Quantitative Data: Metabolic Stability of this compound
| Biological Matrix | Species | In Vitro Half-life (minutes) |
| Whole Blood | Human | 4.4 |
| Whole Blood | Rat | 2.2 |
| Whole Blood | Dog | 3.3 |
| Whole Blood | Minipig | Not specified |
| Hepatocytes | Human | Not specified |
| Hepatocytes | Rat | Not specified |
| Hepatocytes | Dog | Not specified |
| Hepatocytes | Minipig | Not specified |
Data summarized from a 2022 scientific report.[1]
IV. Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.
Experimental Workflow for a GR Transactivation Assay
Caption: A typical experimental workflow for a GR transactivation reporter assay.
Troubleshooting Logic for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dl.astm.org [dl.astm.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: LEO 134310 Preclinical Dosing & Experimentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LEO 134310 in preclinical models. The information is tailored for scientists and drug development professionals to refine dosing schedules and navigate experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, non-steroidal glucocorticoid receptor (GR) agonist designed for topical administration.[1][2] Its mechanism of action involves binding to the GR, which then translocates to the nucleus to modulate gene expression. This leads to the transrepression of pro-inflammatory genes and the transactivation of anti-inflammatory genes, without the steroidal backbone common to traditional corticosteroids.[3] this compound is engineered as a "dual-soft" drug, meaning it is rapidly metabolized into a less active form in the bloodstream, minimizing systemic side effects.[4][5]
Q2: What are the key advantages of this compound over traditional topical corticosteroids like Clobetasol Propionate (CP) and Betamethasone Valerate (BMV)?
A2: this compound offers an improved safety profile compared to traditional corticosteroids. Preclinical studies have shown that it has a reduced potential for skin atrophy, a common side effect of long-term corticosteroid use.[1][2] This is attributed to its high selectivity for the glucocorticoid receptor over the mineralocorticoid receptor (MR), activation of which is associated with skin thinning.[1][2] Additionally, its rapid systemic inactivation leads to a lower risk of systemic side effects.[4]
Q3: What preclinical models have been used to evaluate this compound?
A3: this compound has been characterized in in vitro assays, as well as in vivo in a TPA-induced skin inflammation mouse model and a 4-week local tolerance study in minipigs.[1][2]
Q4: How should this compound be stored and handled?
A4: As a research compound, this compound should be stored according to the supplier's recommendations, typically at low temperatures and protected from light to ensure stability. For experimental use, appropriate personal protective equipment should be worn, and the compound should be handled in a well-ventilated area.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent Anti-Inflammatory Efficacy in TPA-Induced Mouse Model
| Potential Cause | Troubleshooting Step |
| Improper Vehicle Formulation | Ensure this compound is fully solubilized or homogeneously suspended in the chosen vehicle. The vehicle used in published studies includes acetone (B3395972). The viscosity and composition of the vehicle can significantly impact skin penetration and drug delivery. |
| Variable Drug Application | Use a calibrated pipette to apply a consistent volume of the formulation to the treatment area (e.g., mouse ear). Ensure the application is localized to the inflamed area and is not immediately groomed off by the animal. Consider single housing after application. |
| Incorrect Dosing Schedule | The frequency and duration of application are critical. For the TPA model, treatment is typically applied shortly after the inflammatory insult and continued daily. Refer to the detailed experimental protocol below for a standard schedule. |
| Severity of Inflammation | The dose of TPA used to induce inflammation can affect the therapeutic window of this compound. If inflammation is too severe, the effects of the compound may be masked. Consider a TPA dose-response study to establish a consistent level of inflammation. |
Issue 2: Unexpected Systemic Side Effects in Animal Models
| Potential Cause | Troubleshooting Step |
| Excessive Dosing | Although designed for low systemic exposure, high topical doses of this compound can lead to systemic effects. If systemic side effects are observed, consider reducing the concentration or the volume of the applied formulation. |
| Compromised Skin Barrier | In models with a severely compromised skin barrier, systemic absorption of this compound may be increased. Be mindful of the skin condition of the animals prior to and during the study. |
| Incorrect Route of Administration | Ensure the compound is applied topically and not accidentally administered systemically (e.g., through ingestion from grooming). |
Issue 3: Difficulty in Assessing Skin Atrophy
| Potential Cause | Troubleshooting Step |
| Insufficient Study Duration | Skin atrophy is a chronic endpoint and may not be apparent in short-term studies. For minipig studies, a 4-week duration has been shown to be sufficient to observe atrophy with potent corticosteroids. |
| Insensitive Measurement Technique | Use a sensitive method to measure epidermal thickness, such as histological analysis of skin cross-sections with standardized measurement points. Calipers may not be sensitive enough to detect subtle changes. |
| Inappropriate Animal Model | Minipig skin is considered more predictive of human skin responses, including atrophy, compared to mouse skin. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound and Comparators
| Assay | This compound | Clobetasol Propionate (CP) | Betamethasone Valerate (BMV) |
| GR Binding Affinity (EC50, nM) | 14 | Not Reported | Not Reported |
| TNF-α Inhibition in human PBMCs (IC50, nM) | 1.3 | 0.3 | 1.3 |
Data extracted from Eirefelt et al., 2022.
Table 2: In Vivo Efficacy in TPA-Induced Mouse Ear Inflammation
| Compound | Dose for ~50% Inhibition of Edema (µ g/ear ) |
| This compound | ~30 |
| Clobetasol Propionate (CP) | ~0.1 |
| Betamethasone Valerate (BMV) | ~0.3 |
Data estimated from graphical representations in Eirefelt et al., 2022.
Table 3: Epidermal Thickness in Minipigs After 4 Weeks of Topical Treatment
| Treatment Group | Mean Epidermal Thickness (µm) | % Change from Vehicle |
| Vehicle | ~45 | 0% |
| This compound (2%) | ~45 | 0% |
| Clobetasol Propionate (0.05%) | ~25 | -44% |
| Betamethasone Valerate (0.1%) | ~30 | -33% |
Data estimated from graphical representations in Eirefelt et al., 2022.
Detailed Experimental Protocols
Protocol 1: TPA-Induced Skin Inflammation in Mice
This protocol describes a common method for inducing acute skin inflammation in mice to evaluate the efficacy of topically applied anti-inflammatory compounds like this compound.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle)
-
This compound and comparator compounds (e.g., CP, BMV)
-
Calibrated pipettes
-
Micrometer or calipers for measuring ear thickness
-
Equipment for euthanasia and tissue collection
Procedure:
-
Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.
-
Baseline Measurement: On Day 0, measure the baseline thickness of both ears of each mouse using a micrometer.
-
Induction of Inflammation:
-
Prepare a solution of TPA in acetone (e.g., 2.5 µg in 20 µL).
-
Apply 20 µL of the TPA solution to the inner and outer surface of the right ear of each mouse.
-
Apply 20 µL of acetone alone to the left ear as a vehicle control.
-
-
Topical Treatment:
-
Prepare solutions of this compound and comparator compounds in the desired vehicle (e.g., acetone).
-
Approximately 1-2 hours after TPA application, apply 20 µL of the test compound solution or vehicle to the right ear.
-
-
Daily Measurements and Treatment:
-
On Days 1, 2, and 3, measure the ear thickness of both ears.
-
Re-apply the topical treatments as described in step 4 daily.
-
-
Endpoint Analysis:
-
On Day 3, after the final ear thickness measurement, euthanize the mice.
-
Excise the ears and, if desired, take a biopsy punch of a standard diameter for weighing. The difference in weight between the right and left ear punches is an indicator of edema.
-
Tissues can be processed for histological analysis (H&E staining) to assess inflammatory cell infiltration and epidermal hyperplasia, or for gene expression analysis (e.g., qPCR for inflammatory cytokines).
-
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified Glucocorticoid Receptor (GR) signaling pathway.
Experimental Workflow for TPA-Induced Inflammation Model
Caption: Experimental workflow for the TPA-induced mouse ear inflammation model.
Troubleshooting Logic for Inconsistent Efficacy
Caption: Troubleshooting logic for addressing inconsistent efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
managing batch-to-batch variability of LEO 134310 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential batch-to-batch variability of LEO 134310 to ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a selective, non-steroidal glucocorticoid receptor (GR) agonist designed for topical application.[1][2] Its primary mechanism of action involves binding to and activating the glucocorticoid receptor, which then modulates the expression of genes involved in inflammation. This compound is under investigation for the treatment of skin diseases.[1]
Q2: What are the potential sources of batch-to-batch variability in chemical compounds like this compound?
A2: Batch-to-batch variability in chemical compounds can arise from several factors throughout the manufacturing process.[3][4] Key sources include variations in raw materials, subtle differences in synthetic routes or purification processes, and the final purity and impurity profile of the compound.[4][5] Storage and handling conditions can also contribute to variability over time.[3]
Q3: How can I minimize the impact of potential batch-to-batch variability on my experiments?
A3: To minimize the impact of variability, it is crucial to implement robust quality control measures upon receiving a new batch of this compound. This includes performing analytical validation and conducting a head-to-head comparison with a previous, well-characterized "golden batch" in a key functional assay.[6] Consistent experimental design, such as randomizing sample allocation across batches in large studies, can also help mitigate the effects of variability.[7]
Q4: What should I do if I suspect a new batch of this compound is performing differently from a previous one?
A4: If you observe unexpected results or a shift in the dose-response curve, a systematic troubleshooting approach is recommended. This involves comparing the new batch directly with a previously validated batch under identical experimental conditions. If discrepancies persist, contacting the supplier with your comparative data is a critical step.
Troubleshooting Guide
Issue: Inconsistent EC50 values or maximal response in cell-based assays between different batches of this compound.
This is a common challenge that can often be attributed to variations in the compound's quality between batches. Below is a step-by-step guide to troubleshoot this issue.
Potential Causes:
-
Purity and Impurity Profile: Different batches may possess varying levels of purity or contain different impurity profiles. Some impurities could be inert, while others might have antagonistic or agonistic effects, thereby altering the overall biological response.[4]
-
Compound Stability and Degradation: Improper storage or handling could lead to degradation of the compound, affecting its potency.
-
Solvent and Stock Solution Preparation: Inconsistencies in solvent quality or the preparation and storage of stock solutions can introduce variability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent assay results.
Experimental Protocols
Protocol 1: Head-to-Head Comparison of this compound Batches in a TNF-α Release Assay
This protocol describes a method to directly compare the potency of two different batches of this compound.
Objective: To determine if there is a statistically significant difference in the EC50 and maximal inhibition of TNF-α release by two different batches of this compound in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Two batches of this compound (New Batch and "Golden Batch")
-
Human PBMCs
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
DMSO (for stock solutions)
-
Human TNF-α ELISA kit
Methodology:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of each this compound batch in DMSO.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture:
-
Isolate PBMCs from healthy human donors.
-
Culture PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Assay Procedure:
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of each this compound batch in culture medium. A typical concentration range would be from 1 pM to 1 µM.
-
Pre-incubate the cells with the different concentrations of each this compound batch for 1 hour.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) for 18 hours.
-
Include appropriate controls: vehicle control (DMSO), LPS only, and unstimulated cells.
-
-
TNF-α Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves for each batch by plotting the percentage inhibition of TNF-α release against the log concentration of this compound.
-
Calculate the EC50 and maximal inhibition for each batch using a non-linear regression model (e.g., four-parameter logistic fit).
-
Statistically compare the EC50 values and maximal responses of the two batches.
-
Data Presentation
Table 1: Comparative Potency of this compound Batches
| Parameter | "Golden Batch" | New Batch | % Difference |
| EC50 (nM) | 1.5 ± 0.2 | 3.1 ± 0.4 | 106.7% |
| Maximal Inhibition (%) | 95 ± 3 | 88 ± 5 | -7.4% |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway
This compound, as a glucocorticoid receptor agonist, primarily exerts its anti-inflammatory effects through GR-mediated signaling pathways.
Caption: Simplified signaling pathway of this compound.
References
- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Metabolomics Batch Effects: Causes, Detection, and Correction Strategies-MetwareBio [metwarebio.com]
Technical Support Center: Enhancing the Therapeutic Index of Topical Glucocorticoid Receptor Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the therapeutic index of topical glucocorticoid receptor (GR) agonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Strategy Selection & Initial Screening
Question: We are starting a new project to develop a topical GR agonist with an improved safety profile. Which strategic approach offers the best chance of success?
Answer: Selecting the right strategy depends on your team's expertise and available resources. The main approaches to improve the therapeutic index include developing dissociated GR agonists, utilizing novel delivery systems, creating soft drugs, or using combination therapies.[1][2]
-
Dissociated GR Agonists (SEGRMs/SEGRAs): These compounds are designed to selectively induce transrepression, the mechanism behind the anti-inflammatory effects, over transactivation, which is linked to many side effects.[3][4][5][6] This is a promising but complex approach requiring significant medicinal chemistry and screening efforts.
-
Advanced Delivery Systems: Nanocarriers like liposomes, polymeric nanoparticles, and nanoemulsions can enhance drug permeation into the skin while limiting systemic absorption, thereby reducing side effects.[7][8][9][10] This is a good option if you have expertise in formulation science.
-
Soft Glucocorticoids (Antedrugs): These are active compounds that are rapidly metabolized into inactive forms upon entering systemic circulation, minimizing systemic side effects.[1][11] This strategy requires a strong understanding of drug metabolism.
For initial screening, a tiered approach is recommended. Start with in vitro assays to assess GR binding and functional activity (transactivation vs. transrepression) before moving to more complex cell-based and in vivo models.
2. Issues with In Vitro Dissociation Assays
Question: We are testing a novel compound for dissociated GR activity using a luciferase reporter assay, but the results are inconsistent. How can we troubleshoot this?
Answer: Inconsistent results in luciferase reporter assays for GR activity can stem from several factors. Here’s a troubleshooting guide:
-
Cell Line Integrity: Ensure the cell line (e.g., HeLa, HEK293) has stable expression of the GR and the reporter construct.[5] Passage number can affect cell responsiveness.
-
Ligand Concentration and Purity: Verify the concentration and purity of your test compound and the reference agonist (e.g., dexamethasone). Degradation can lead to variable results.
-
Assay Conditions: Optimize incubation times and ensure consistent cell density. The kinetics of GR translocation and gene transcription can influence the outcome.[5]
-
Transfection Efficiency: If using transient transfection, variations in efficiency are a common source of inconsistency. Consider developing a stable cell line.
-
Luciferase Reagent: The choice of luciferase detection reagent can impact sensitivity and signal stability.[18]
Below is a logical workflow for troubleshooting your assay:
Caption: Troubleshooting workflow for GR luciferase assays.
Experimental Protocol: GR Transactivation/Transrepression Luciferase Assay
-
Cell Culture: Plate A549 cells (or another suitable cell line) stably expressing a GRE-luciferase reporter construct in a 96-well plate.
-
Compound Treatment: Treat cells with your test compound at various concentrations for 1 hour. Include a positive control (e.g., dexamethasone) and a vehicle control.
-
Inflammatory Stimulus (for Transrepression): Add an inflammatory stimulus like TNF-α to induce NF-κB activity and incubate for an additional 6-8 hours.
-
Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: For transactivation, calculate the fold induction of luciferase activity relative to the vehicle control. For transrepression, calculate the percentage inhibition of TNF-α-induced activity.
3. Evaluating Skin Atrophy Potential
Question: Our lead compound shows good anti-inflammatory activity, but we are concerned about its potential to cause skin atrophy. What is the best way to assess this preclinically?
Answer: Skin atrophy is a major side effect of topical corticosteroids, characterized by thinning of the epidermis and dermis.[19][20][21] Several preclinical models can be used to evaluate this.
A common and reliable method is the mouse skin atrophy model.[22][23] This involves repeated topical application of the compound and subsequent measurement of skin thickness.
Experimental Protocol: Mouse Skin Atrophy Model
-
Animal Model: Use hairless mice (e.g., SKH-1) to avoid the need for shaving, which can irritate the skin.[23]
-
Compound Application: Apply a fixed amount of your test compound, a positive control (e.g., a potent corticosteroid like clobetasol (B30939) propionate), and a vehicle control to a defined area on the dorsal skin of the mice daily for 3-4 weeks.[23]
-
Skin Thickness Measurement: Measure skin fold thickness at the application site at baseline and at regular intervals during the study using a high-precision caliper or a micrometer screw gauge.[22]
-
Histological Analysis: At the end of the study, collect skin biopsies from the treated areas. Process the tissue for histology (H&E staining) to measure epidermal and dermal thickness.
-
Collagen Analysis: Use Masson's trichrome staining or Second Harmonic Generation (SHG) imaging to assess changes in dermal collagen organization and density.[24]
Data Presentation: Skin Atrophy Model Results
| Treatment Group | Change in Skin Fold Thickness (%) | Epidermal Thickness (µm) | Dermal Thickness (µm) |
| Vehicle | +5 ± 2 | 15.2 ± 1.8 | 250.5 ± 15.3 |
| Positive Control | -45 ± 5 | 7.8 ± 1.1 | 140.2 ± 12.1 |
| Test Compound A | -10 ± 3 | 13.5 ± 1.5 | 225.8 ± 18.9 |
| Test Compound B | -30 ± 4 | 9.9 ± 1.3 | 180.4 ± 14.7 |
4. Assessing Skin Barrier Function
Question: How can we quantify the impact of our novel topical GR agonist on skin barrier function? We are seeing some signs of irritation in our animal models.
Answer: A key indicator of skin barrier function is Transepidermal Water Loss (TEWL).[25][26] An increase in TEWL signifies a compromised skin barrier.[27][28][29] Topical corticosteroids can impair the skin barrier by inhibiting lipid synthesis.[13][30]
Experimental Protocol: TEWL Measurement in Response to Topical Treatment
-
Acclimatization: Allow the animals (or human subjects) to acclimatize to the room conditions (stable temperature and humidity) for at least 20-30 minutes before taking measurements.[26]
-
Device: Use a TEWL measurement device (e.g., an open-chamber device like the Tewameter®).
-
Measurement: Gently place the probe on the skin surface of the treated area without applying pressure. Record the TEWL value once the reading stabilizes.
-
Data Collection: Take multiple readings from the same site and average them. Also, measure TEWL on an untreated control site.
-
Analysis: Compare the TEWL values from the treated sites to the baseline and control sites. A significant increase indicates barrier disruption.
Caption: Relationship between skin barrier integrity and TEWL.
5. Understanding the GR Signaling Pathway
Question: Can you provide a diagram illustrating the dissociated mechanism of GR action that we are trying to target?
Answer: Certainly. The therapeutic goal of dissociated GR agonists is to separate the two main signaling pathways of the glucocorticoid receptor: transrepression and transactivation.
-
Transrepression (TR): The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes. This is believed to be the primary mechanism for the anti-inflammatory effects of glucocorticoids.[4][31][32]
-
Transactivation (TA): The GR homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to their transcription. This pathway is associated with many of the metabolic and endocrine side effects.[4][6][31][32]
A selective GR modulator (SEGRM) would ideally favor the transrepression pathway.[3][33][34]
Caption: Dissociated mechanism of a selective GR agonist.
By understanding and effectively troubleshooting these common experimental challenges, researchers can more efficiently develop novel topical GR agonists with an enhanced therapeutic index, ultimately leading to safer and more effective treatments for inflammatory skin diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for improving the efficacy and therapeutic ratio of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Nano intervention in topical delivery of corticosteroid for psoriasis and atopic dermatitis—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Contest of Nanoparticles: Searching for the Most Effective Topical Delivery of Corticosteroids [mdpi.com]
- 9. The Contest of Nanoparticles: Searching for the Most Effective Topical Delivery of Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Combination Topical Therapy for the Treatment of Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topical antifungal-corticosteroid combination therapy for the treatment of superficial mycoses: conclusions of an expert panel meeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Side-effects of topical steroids: A long overdue revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vc-mimlabs.s3.amazonaws.com [vc-mimlabs.s3.amazonaws.com]
- 21. researchwithrutgers.com [researchwithrutgers.com]
- 22. Steroid-induced atrophy in an animal and human model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Longitudinal in vivo tracking of adverse effects following topical steroid treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A review on transepidermal water loss (tewl) measurement [wisdomlib.org]
- 26. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Transepidermal water loss and absorption of hydrocortisone in widespread dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 31. books.rsc.org [books.rsc.org]
- 32. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 34. Selective glucocorticoid receptor modulation: New directions with non-steroidal scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LEO 134310 and Tachyphylaxis in Chronic Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating and potentially mitigating tachyphylaxis with LEO 134310 in chronic experimental models.
Disclaimer: this compound is a novel, non-steroidal glucocorticoid receptor (GR) agonist.[1] While tachyphylaxis is a known concern with long-term glucocorticoid use, there is currently no specific published data demonstrating tachyphylaxis with this compound. The following information is based on the established principles of glucocorticoid receptor pharmacology and general strategies for assessing tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a selective non-steroidal agonist for the glucocorticoid receptor (GR).[1] Upon binding to the GR, the complex translocates to the nucleus, where it modulates the transcription of target genes.[2][3] This action leads to anti-inflammatory effects. A key feature of this compound is its rapid deactivation in the blood, resulting in low systemic exposure and a potentially improved safety profile compared to traditional corticosteroids.[1][2]
Q2: What is tachyphylaxis and why is it a potential concern for GR agonists?
Tachyphylaxis is the rapid decrease in the response to a drug after repeated administration.[4][5] For GR agonists, this could manifest as a diminishing anti-inflammatory effect over time with continuous treatment. This phenomenon is a known issue with corticosteroids.[6] The primary proposed mechanism involves the desensitization of the glucocorticoid receptor.[4]
Q3: What are the potential cellular mechanisms behind GR agonist tachyphylaxis?
While the exact mechanisms for this compound are not yet elucidated, potential mechanisms based on general knowledge of GR and other receptor systems include:
-
Receptor Downregulation: Prolonged agonist exposure can lead to a decrease in the number of GRs on the cell surface.
-
Receptor Phosphorylation: Continuous stimulation can lead to phosphorylation of the GR, which may uncouple it from downstream signaling pathways.[4]
-
Induction of Inhibitory Factors: Chronic GR activation might induce the expression of proteins that inhibit GR signaling.
Q4: How is this compound different from traditional corticosteroids in ways that might affect tachyphylaxis?
This compound is designed as a "dual-soft" GR ligand, meaning it is rapidly metabolized in both the liver and blood.[3] This rapid clearance and low systemic exposure could potentially reduce the constant receptor stimulation that often drives tachyphylaxis. Additionally, its high selectivity for the GR over other nuclear receptors, like the mineralocorticoid receptor (MR), might also contribute to a different long-term response profile.[1][2]
Troubleshooting Guide
Scenario: Decreasing Efficacy of this compound in a Chronic Inflammation Model
You observe a robust initial anti-inflammatory response to this compound in your chronic animal model, but the effect diminishes over several weeks of continuous dosing.
Troubleshooting Steps:
-
Confirm Drug Stability and Delivery:
-
Verify the stability of your this compound formulation under your experimental storage and administration conditions.
-
If using a continuous delivery system (e.g., osmotic mini-pumps), confirm the pump's proper function and delivery rate.
-
-
Evaluate Pharmacokinetics:
-
Measure the plasma and tissue concentrations of this compound at different time points during the chronic study. An increased clearance rate over time could explain the reduced efficacy.
-
-
Assess GR Expression and Function:
-
Receptor Level: Perform receptor binding assays or Western blots on tissue samples from early and late stages of the treatment to quantify GR protein levels. A significant decrease would suggest downregulation.
-
Target Gene Expression: Analyze the expression of GR-responsive genes (e.g., FKBP5, GILZ) in your target tissue. A blunted transcriptional response to this compound at later time points could indicate desensitization.
-
-
Consider Model-Specific Factors:
-
Evaluate if the underlying pathology of your chronic inflammation model is changing over time in a way that makes it less responsive to GR-mediated anti-inflammatory effects.
-
Logical Flow for Troubleshooting Decreasing Efficacy
Caption: Troubleshooting workflow for investigating decreased this compound efficacy.
Experimental Protocols
Protocol 1: Assessment of GR Protein Levels by Western Blot
Objective: To quantify the relative amount of glucocorticoid receptor protein in tissue samples from animals undergoing chronic treatment with this compound.
Methodology:
-
Tissue Homogenization: Homogenize snap-frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of total protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the glucocorticoid receptor. Also, probe with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the GR signal to the loading control. Compare the normalized GR levels between different treatment groups and time points.
Protocol 2: Analysis of GR Target Gene Expression by RT-qPCR
Objective: To measure the change in mRNA expression of GR-responsive genes in response to chronic this compound treatment.
Methodology:
-
RNA Extraction: Extract total RNA from tissue samples using a suitable kit (e.g., RNeasy Kit, TRIzol).
-
RNA Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for your target genes (e.g., FKBP5, GILZ) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Experimental Workflow for Investigating Tachyphylaxis
Caption: Experimental workflow for a chronic study to assess tachyphylaxis.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound from published studies.[2] This data is crucial for designing experiments with appropriate concentrations and understanding the compound's fundamental pharmacological profile.
Table 1: In Vitro Potency of this compound and Comparators
| Assay | This compound (EC₅₀, nM) | Clobetasol Propionate (CP) (EC₅₀, nM) | Betamethasone Valerate (BMV) (EC₅₀, nM) |
| GR Binding Affinity | 14 | - | 0.57 |
| TNF-α Release (Human PBMC) | Low nanomolar | Slightly more potent than this compound | Slightly more potent than this compound |
Data adapted from Eirefelt et al., 2022.[1][2]
Table 2: Selectivity Profile of this compound
| Receptor | This compound Activity |
| Glucocorticoid Receptor (GR) | Agonist |
| Mineralocorticoid Receptor (MR) | No significant activity |
This high selectivity for GR over MR is a key feature of this compound.[1][2]
Signaling Pathway
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified glucocorticoid receptor (GR) signaling pathway.
References
- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ororecovery.com [ororecovery.com]
- 6. Drugs associated with tachyphylaxis: results from a retrospective pharmacovigilance study using disproportionality analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of LEO 134310 and Clobetasol Propionate on Skin Atrophy
A detailed examination of a novel selective glucocorticoid receptor agonist, LEO 134310, demonstrates a significantly improved safety profile concerning skin atrophy when compared to the potent corticosteroid, clobetasol (B30939) propionate (B1217596). Preclinical data indicate that this compound's targeted mechanism of action avoids the activation of pathways associated with skin thinning, a common and limiting side effect of traditional topical corticosteroids.
For researchers and professionals in drug development, the quest for potent anti-inflammatory topical agents with a wider therapeutic window is a significant priority. Glucocorticoids like clobetasol propionate are highly effective but their long-term use is hampered by adverse effects, most notably skin atrophy.[1] A promising alternative, this compound, has emerged as a selective non-steroidal glucocorticoid receptor (GR) agonist, designed to minimize such risks.[2]
Quantitative Comparison of Atrophogenic Potential
A key preclinical study investigated the effects of this compound and clobetasol propionate on epidermal thickness in a minipig model, a well-established surrogate for human skin. The results, summarized below, highlight a stark contrast in their atrophogenic potential.
| Treatment Group | Concentration | Mean Epidermal Thickness (% of Vehicle Control) | Change in Epidermal Thickness | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 100% | - | - |
| This compound | 2% | ~100% | No significant reduction | Not Significant |
| Clobetasol Propionate | 0.05% | ~60-70% | 30-40% reduction | p < 0.001 |
Data extrapolated from Dack et al. (2022). The study reported a 30-40% reduction for Clobetasol Propionate.
Mechanistic Differences: The Role of Receptor Selectivity
The divergent effects of this compound and clobetasol propionate on skin atrophy are rooted in their distinct molecular mechanisms of action.
Clobetasol Propionate: As a potent corticosteroid, clobetasol propionate activates both the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[2] While GR activation is responsible for the desired anti-inflammatory effects, the unintended activation of MR has been strongly associated with the development of skin atrophy.[2]
This compound: In contrast, this compound is a highly selective GR agonist with no significant activity on the mineralocorticoid receptor.[2] This selectivity is a key design feature aimed at dissociating the anti-inflammatory benefits from the atrophogenic side effects. By avoiding MR activation, this compound is not expected to trigger the downstream signaling events that lead to the thinning of the epidermis.[2]
Signaling Pathways in Glucocorticoid-Induced Skin Atrophy
The following diagrams illustrate the signaling pathways activated by clobetasol propionate and the selective pathway activation by this compound.
Experimental Protocols
The comparative data presented is based on a key preclinical study utilizing a minipig model.
Experimental Workflow: Minipig Skin Atrophy Study
Key Methodological Details:
-
Animal Model: The study utilized Göttingen minipigs, a breed with skin that is anatomically and physiologically similar to human skin, making it a relevant model for dermatological research.
-
Treatment and Administration: The test articles, including this compound (2%), clobetasol propionate (0.05%), and a vehicle control, were applied topically to designated areas on the minipigs' skin daily for a period of four weeks. The application was performed under semi-occlusion for six hours each day.[2]
-
Sample Collection and Analysis: At the end of the treatment period, full-thickness skin biopsies were collected from the treated areas. These biopsies were then processed for histological analysis.
-
Measurement of Skin Atrophy: Epidermal thickness was the primary endpoint for assessing skin atrophy. The processed skin sections were stained with hematoxylin and eosin (H&E), and the thickness of the epidermis was measured using microscopy and image analysis software.
-
Statistical Analysis: The data on epidermal thickness were analyzed using a one-way ANOVA with Dunnett's multiple comparisons test to determine the statistical significance of the differences between the treatment groups and the vehicle control.[2]
References
LEO 134310: A Paradigm Shift in Topical Glucocorticoid Therapy with Minimized Systemic Side Effects
A detailed comparison of the novel non-steroidal glucocorticoid receptor agonist, LEO 134310, with established topical corticosteroids, betamethasone (B1666872) valerate (B167501) (BMV) and clobetasol (B30939) propionate (B1217596) (CP), reveals a significantly improved safety profile, particularly concerning systemic side effects. This is attributed to its unique pharmacological properties, including rapid systemic inactivation.
This compound is a selective, non-steroidal glucocorticoid receptor (GR) agonist designed for topical application in the treatment of inflammatory skin diseases.[1][2] A key innovation in its design is its "dual-soft" nature, leading to rapid enzymatic deactivation in the bloodstream and other systemic compartments.[1][3][4][5] This mechanism is intended to confine its potent anti-inflammatory activity primarily to the skin, thereby mitigating the risk of systemic adverse events commonly associated with conventional topical corticosteroids.
Comparative Analysis of Systemic Side Effects
Experimental data from preclinical studies underscore the reduced systemic impact of this compound compared to potent corticosteroids like BMV and CP.
In Vivo Mouse Model of Skin Inflammation
In a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation model in mice, this compound demonstrated a superior therapeutic index.[1][6] While exhibiting comparable anti-inflammatory efficacy to BMV and CP, this compound showed markedly reduced systemic effects.[1] Notably, at doses that achieved effective anti-inflammatory responses, this compound did not suppress systemic levels of osteocalcin (B1147995), a sensitive biomarker for glucocorticoid-induced bone formation suppression.[1] In contrast, both BMV and CP led to a significant reduction in osteocalcin levels.[1] Furthermore, this compound had a lesser impact on body weight and spleen weight, further indicating a lower systemic burden.[1]
| Parameter | This compound | Betamethasone Valerate (BMV) | Clobetasol Propionate (CP) |
| Anti-inflammatory Potency (TPA Mouse Model) | ~100-fold less potent than BMV, ~300-fold less potent than CP | More Potent | Most Potent |
| Systemic Osteocalcin Suppression | No significant suppression at efficacious doses | Significant suppression | Significant suppression |
| Effect on Body Weight | Lower impact | Higher impact | Higher impact |
| Effect on Spleen Weight | Lower impact | Higher impact | Higher impact |
Skin Atrophy Potential in Minipigs
A significant local and potential systemic side effect of long-term topical corticosteroid use is skin atrophy.[7][8] In a study utilizing minipigs, topical application of this compound did not result in any significant reduction in epidermal thickness.[1][2][6] Conversely, treatment with both BMV and CP induced a pronounced and statistically significant thinning of the epidermis, with a reduction of 30-40%.[6] This difference is likely attributable to this compound's high selectivity for the glucocorticoid receptor over the mineralocorticoid receptor (MR), which has been implicated in skin atrophy.[1][2][6]
| Treatment | Change in Epidermal Thickness |
| This compound | No significant reduction |
| Betamethasone Valerate (BMV) | 30-40% reduction |
| Clobetasol Propionate (CP) | 30-40% reduction |
Mechanism of Action and Rapid Inactivation
This compound functions as a potent agonist of the glucocorticoid receptor, mediating its anti-inflammatory effects through the classical GR signaling pathway. Upon binding to the GR in skin cells, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of inflammatory genes. This leads to the suppression of pro-inflammatory cytokines and other mediators, thereby reducing inflammation.
The key to its improved safety profile lies in its rapid systemic metabolism. This compound is designed with a metabolically labile ester group that is quickly hydrolyzed by esterases present in the blood and liver.[1][4] This enzymatic cleavage converts this compound into its primary metabolite, LEO 134998, which exhibits a significantly lower affinity and potency for the glucocorticoid receptor.[1][6] This rapid inactivation prevents the accumulation of systemically active drug, thus minimizing the potential for off-target effects. The in-vitro half-life of this compound in human blood is approximately 4.4 minutes.[6]
Caption: this compound signaling and inactivation pathway.
Experimental Protocols
TPA-Induced Skin Inflammation in Mice
-
Animal Model: Female BALB/c mice.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable vehicle (e.g., acetone) is applied topically to the ear of the mice to induce a localized inflammatory response, characterized by edema and cellular infiltration.
-
Treatment: Test compounds (this compound, BMV, CP) and vehicle control are applied topically to the inflamed ear at various concentrations.
-
Efficacy Assessment: The primary efficacy endpoint is the reduction in ear swelling (edema), typically measured using a digital caliper or by ear punch weight at a specified time point after TPA application.
-
Systemic Side Effect Assessment: At the end of the study, blood samples are collected for the measurement of systemic biomarkers such as osteocalcin using an appropriate immunoassay. Body weight and spleen weight are also recorded as general indicators of systemic toxicity.
Skin Atrophy Assessment in Minipigs
-
Animal Model: Göttingen minipigs are often used due to the anatomical and physiological similarities of their skin to human skin.
-
Treatment: The test compounds (this compound, BMV, CP) and vehicle control are applied topically to designated areas on the back of the minipigs daily for an extended period (e.g., several weeks).
-
Assessment: At the end of the treatment period, full-thickness skin biopsies are taken from the treated and control areas. The biopsies are processed for histological analysis. Epidermal thickness is measured using calibrated microscopy imaging software on hematoxylin (B73222) and eosin (B541160) (H&E) stained sections.
Caption: Workflow for efficacy and safety assessment.
Conclusion
The preclinical data strongly support the assertion that this compound offers a significant advancement in topical anti-inflammatory therapy. Its potent efficacy, coupled with a substantially reduced risk of both local (skin atrophy) and systemic side effects, positions it as a promising alternative to conventional topical corticosteroids. The rapid systemic inactivation of this compound is a key differentiating feature that underpins its improved safety profile. These findings suggest that this compound has the potential to address the unmet need for long-term, safe, and effective topical treatment for chronic inflammatory skin diseases.
References
- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical 'dual-soft' glucocorticoid receptor agonist for dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroid-induced skin atrophy - Wikipedia [en.wikipedia.org]
A Comparative Guide to LEO 134310 and Other Non-Steroidal Glucocorticoid Receptor Agonists: A Focus on Compound A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LEO 134310, a novel non-steroidal selective glucocorticoid receptor (GR) agonist, with other non-steroidal GR agonists, using the well-characterized modulator, Compound A, as a primary comparator. The information is intended to assist researchers in understanding the nuanced pharmacological profiles of these compounds.
Introduction to Non-Steroidal Selective GR Agonists
Glucocorticoids are highly effective anti-inflammatory agents, but their use is often limited by significant side effects. The therapeutic anti-inflammatory effects of glucocorticoids are primarily mediated by the transrepression of pro-inflammatory genes, while many adverse effects are associated with the transactivation of other genes. Non-steroidal selective GR agonists, also known as selective glucocorticoid receptor modulators (SEGRMs), are designed to preferentially induce transrepression over transactivation, thereby offering a potentially improved therapeutic window.
This compound is a novel, non-steroidal selective GR agonist developed for topical administration. It is characterized as a "dual-soft" drug, designed for rapid metabolic deactivation in the bloodstream, which is expected to minimize systemic side effects.[1]
Compound A is a well-established, cell-permeable, non-steroidal GR modulator. It is known to exhibit a preference for GR monomer-mediated transrepression of NF-κB-driven gene expression, with little to no transactivation activity.
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the available in vitro pharmacological data for this compound and Compound A. It is important to note that the data for these two compounds are derived from different studies, and a direct head-to-head comparison in the same experimental setting has not been published. Therefore, this comparison should be interpreted with caution.
| Parameter | This compound | Compound A | Reference Compound (Dexamethasone) |
| GR Binding Affinity | EC50: 14 nM[2][3] | IC50: in the nM range; 4-fold higher affinity than dexamethasone[4] | - |
| GR Transactivation | EC50: 410 nM[2][3]Emax: 95%[2][3] | Minimal to no activity | - |
| GR Transrepression | EC50: 1.2 nM[2][3]Emax: 100%[2][3] | Potent activity | - |
Data for this compound is from a study by Eirefelt et al. (2022) in Scientific Reports.[2][3] Data for Compound A is compiled from various sources and is primarily qualitative or semi-quantitative in nature.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for the key assays used to characterize this compound and Compound A.
1. Glucocorticoid Receptor (GR) Binding Assay
-
Objective: To determine the binding affinity of a test compound to the glucocorticoid receptor.
-
Method: A competitive binding assay using a fluorescently labeled GR ligand (e.g., Fluormone™ GS1) and purified, recombinant human GR protein.
-
Procedure:
-
A constant concentration of the fluorescent ligand and GR protein are incubated in a microplate.
-
Serial dilutions of the test compound (e.g., this compound or Compound A) are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization of the solution in each well is measured. The displacement of the fluorescent ligand by the test compound leads to a decrease in fluorescence polarization.
-
The EC50 value, the concentration of the test compound that displaces 50% of the fluorescent ligand, is calculated from the dose-response curve.
-
2. GR Transactivation Assay (Reporter Gene Assay)
-
Objective: To measure the ability of a compound to activate gene expression through the GR.
-
Method: A cell-based reporter gene assay using a cell line (e.g., HeLa) stably transfected with a plasmid containing a GR-responsive promoter (e.g., MMTV promoter) linked to a reporter gene (e.g., luciferase).
-
Procedure:
-
The reporter cell line is seeded in a microplate and incubated.
-
The cells are treated with serial dilutions of the test compound.
-
After an incubation period (e.g., 24 hours), the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
The EC50 (potency) and Emax (efficacy) of the compound for transactivation are determined from the dose-response curve.
-
3. GR Transrepression Assay (NF-κB Reporter Assay)
-
Objective: To assess the ability of a compound to repress the activity of a pro-inflammatory transcription factor, such as NF-κB, through the GR.
-
Method: A cell-based reporter gene assay using a cell line (e.g., HeLa) transfected with a reporter plasmid containing NF-κB response elements linked to a reporter gene.
-
Procedure:
-
The reporter cells are seeded in a microplate.
-
The cells are pre-treated with serial dilutions of the test compound.
-
Inflammation is induced by adding an inflammatory stimulus (e.g., TNF-α or PMA) to activate the NF-κB pathway.
-
After an incubation period, the cells are lysed, and the reporter gene activity is measured.
-
The ability of the test compound to inhibit the induced reporter gene expression is quantified to determine its EC50 and Emax for transrepression.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of a Selective Non-Steroidal GR Agonist
The diagram below illustrates the proposed mechanism of action for a selective non-steroidal GR agonist that favors transrepression over transactivation.
References
- 1. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of LEO 134310 and Traditional Topical Corticosteroids: A Preclinical Data Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Topical corticosteroids (TCSs) have long been the cornerstone of therapy for inflammatory skin diseases, owing to their potent anti-inflammatory and immunosuppressive effects. However, their long-term use is often limited by adverse effects such as skin atrophy and systemic absorption. LEO 134310 is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist developed as a "dual-soft" drug, designed for topical application with rapid systemic deactivation to minimize side effects.[1][2] This guide provides a head-to-head comparison of this compound with traditional potent topical corticosteroids, betamethasone (B1666872) valerate (B167501) (BMV) and clobetasol (B30939) propionate (B1217596) (CP), based on available preclinical data. While clinical trial data for this compound is not yet published, preclinical evidence suggests a promising efficacy profile with a significantly improved safety margin.[3][4]
Mechanism of Action: A Tale of Two Agonists
Both traditional topical corticosteroids and this compound exert their effects by binding to the glucocorticoid receptor (GR). Upon binding, the GR complex translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.[5]
-
Transrepression: This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids. The GR complex interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5]
-
Transactivation: In this pathway, the GR complex directly binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of certain genes. While some of these genes have anti-inflammatory roles, transactivation is also associated with many of the undesirable side effects of corticosteroids, including skin atrophy.[5][6]
This compound is designed as a selective GR agonist with a preference for the transrepression pathway over transactivation.[7][8] This dissociation is key to its potentially improved safety profile.
Signaling Pathway of Traditional Topical Corticosteroids
Caption: General signaling pathway of traditional topical corticosteroids.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Quantitative Data Comparison
The following tables summarize the key preclinical data comparing this compound with betamethasone valerate (BMV) and clobetasol propionate (CP).
Table 1: In Vitro Glucocorticoid Receptor Activity [8]
| Parameter | This compound | Betamethasone Valerate (BMV) | Clobetasol Propionate (CP) |
| GR Binding Affinity (EC50, nM) | 14 | Not Reported | Not Reported |
| Transrepression (EC50, nM) | 1.2 | 0.57 | Sub-nanomolar |
| Transactivation (EC50, nM) | 410 | Low nanomolar | Sub-nanomolar |
| Transrepression/Transactivation Ratio | >300 | ~1 | ~1 |
Data from Eirefelt et al., Scientific Reports, 2022.
Table 2: In Vivo Efficacy in TPA-Induced Skin Inflammation Mouse Model [8]
| Parameter | This compound | Betamethasone Valerate (BMV) | Clobetasol Propionate (CP) |
| Inhibition of Ear Swelling (ID50, µ g/ear ) | 0.3 | 0.1 | 0.03 |
| Therapeutic Index (Systemic/Topical Effect) | Higher | Lower | Lower |
ID50: Dose required to inhibit 50% of the maximal response. Data from Eirefelt et al., Scientific Reports, 2022.
Table 3: In Vivo Skin Atrophy Assessment in Minipigs (4-week treatment) [8]
| Parameter | This compound (2%) | Betamethasone Valerate (0.1%) | Clobetasol Propionate (0.05%) | Vehicle |
| Change in Epidermal Thickness | No significant reduction | ~30-40% reduction | ~30-40% reduction | No significant change |
Data from Eirefelt et al., Scientific Reports, 2022.
Experimental Protocols
TPA-Induced Skin Inflammation in Mice
This model is a standard method to evaluate the anti-inflammatory potency of topical agents.
Workflow for TPA-Induced Mouse Ear Swelling Model
Caption: Workflow for the TPA-induced mouse ear swelling model.
Detailed Methodology:
-
Animal Model: Female BALB/c mice are typically used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone is applied topically to the inner and outer surfaces of one ear of each mouse.
-
Treatment Application: A defined period after TPA application (e.g., 30 minutes), the test compounds (this compound, BMV, CP) or vehicle are applied topically to the same ear.
-
Assessment: After a set incubation time (e.g., 6 hours), the mice are euthanized. Ear thickness is measured using a digital caliper, and a standard-sized ear punch biopsy is taken and weighed.
-
Data Analysis: The percentage inhibition of the inflammatory response (ear swelling) is calculated by comparing the measurements from the treated groups to the vehicle-treated control group.
Minipig Skin Atrophy Model
Minipigs are a well-established non-rodent model for dermatological studies due to the anatomical and physiological similarities of their skin to human skin.
Workflow for Minipig Skin Atrophy Study
Caption: Workflow for the minipig skin atrophy study.
Detailed Methodology:
-
Animal Model: Female Göttingen minipigs are used.
-
Dosing Regimen: The test articles (this compound, BMV, CP) and vehicle are applied topically to marked areas on the back of the minipigs once daily for a period of 4 weeks.
-
Biopsy Collection: At the end of the treatment period, full-thickness punch biopsies are collected from the treated and untreated control skin areas.
-
Histological Analysis: The biopsies are fixed, processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Measurement and Analysis: The thickness of the epidermis is measured using a microscope with calibrated imaging software. Statistical analysis is performed to compare the epidermal thickness between the different treatment groups and the vehicle control.
Conclusion
Preclinical data strongly suggests that this compound is a potent anti-inflammatory agent with a significantly improved safety profile compared to traditional topical corticosteroids like betamethasone valerate and clobetasol propionate. Its selectivity for the transrepression pathway of the glucocorticoid receptor appears to translate into a reduced risk of skin atrophy, a major limiting side effect of long-term TCS use. The "dual-soft" nature of this compound, leading to rapid systemic inactivation, further enhances its safety profile by minimizing the potential for systemic side effects.
While these preclinical findings are promising, the definitive clinical benefit and safety of this compound in patients with inflammatory skin diseases will be determined by the results of ongoing and future clinical trials. The publication of data from the Phase 1b study in psoriasis (NCT03669757) is eagerly awaited by the scientific community. Should the preclinical safety and efficacy profile be confirmed in human studies, this compound could represent a significant advancement in the topical treatment of inflammatory dermatoses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
LEO 134310 vs. JAK Inhibitors: A Comparative Analysis in Preclinical Skin Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel non-steroidal glucocorticoid receptor (GR) agonist, LEO 134310, and the class of Janus kinase (JAK) inhibitors, focusing on their efficacy in preclinical models of skin inflammation. This document is intended to be a resource for researchers and professionals in the field of dermatology and drug development, offering a side-by-side look at their mechanisms of action, experimental validation, and key data from relevant studies.
Executive Summary
This compound emerges as a potent topical anti-inflammatory agent with a promising safety profile, characterized by its selective GR agonism and rapid systemic inactivation. This design aims to mitigate the known side effects of conventional corticosteroids, such as skin atrophy. JAK inhibitors, a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs), have demonstrated significant efficacy in a range of inflammatory skin conditions by modulating the signaling of pro-inflammatory cytokines. While direct head-to-head preclinical studies comparing this compound and JAK inhibitors are not publicly available, this guide synthesizes the existing data to facilitate an informed, indirect comparison of their performance in relevant skin inflammation models.
Mechanism of Action
This compound: A Selective Glucocorticoid Receptor Agonist
This compound is a non-steroidal, selective glucocorticoid receptor (GR) agonist designed for topical application.[1][2] Upon binding to the GR in the cytoplasm, the this compound-GR complex translocates to the nucleus. There, it modulates gene expression through two primary mechanisms:
-
Transrepression: The complex inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to a reduction in the expression of inflammatory cytokines, chemokines, and adhesion molecules.
-
Transactivation: The complex can also activate the transcription of anti-inflammatory genes.
A key feature of this compound is its design as a "soft drug," which is rapidly metabolized to an inactive form in the bloodstream.[1] This property is intended to minimize systemic exposure and reduce the risk of systemic side effects associated with traditional corticosteroids.
Figure 1. this compound Signaling Pathway.
JAK Inhibitors: Targeting Cytokine Signaling
Janus kinase inhibitors are small molecules that interfere with the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors that are implicated in the pathogenesis of inflammatory skin diseases.[3][4][5] The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Different cytokines signal through specific pairs of JAKs.
The mechanism of action involves:
-
Cytokine Binding: A pro-inflammatory cytokine binds to its receptor on the cell surface.
-
JAK Activation: This binding brings the associated JAKs into close proximity, leading to their auto-phosphorylation and activation.
-
STAT Phosphorylation: The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Dimerization and Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences, initiating the transcription of genes involved in inflammation and immune responses.
By inhibiting one or more of the JAK family members, JAK inhibitors can block this signaling cascade and thereby reduce the inflammatory response. The specificity of different JAK inhibitors for the various JAK isoforms results in distinct clinical profiles.
Figure 2. JAK Inhibitor Signaling Pathway.
Preclinical Efficacy Data
This compound in a TPA-Induced Skin Inflammation Mouse Model
A key preclinical study evaluated the efficacy of this compound in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation model in mice.[1][6] This model is widely used to assess the anti-inflammatory potential of topical agents.
Experimental Protocol:
-
Model: TPA-induced ear swelling in female NMRI mice.
-
Treatment: this compound, betamethasone (B1666872) valerate (B167501) (BMV), or clobetasol (B30939) propionate (B1217596) (CP) were applied topically to the ear.
-
Endpoint: Inhibition of ear swelling measured 6 hours after TPA application.
Figure 3. TPA-Induced Inflammation Model Workflow.
Results:
| Compound | ED₅₀ (nmol/ear) |
| This compound | 1.3 |
| Betamethasone Valerate (BMV) | 1.8 |
| Clobetasol Propionate (CP) | 0.4 |
ED₅₀: Effective dose causing 50% inhibition of the inflammatory response.
This compound demonstrated potent anti-inflammatory activity, comparable to the established corticosteroid betamethasone valerate. While clobetasol propionate was more potent, this compound is designed to have an improved safety profile, particularly regarding skin atrophy.[1][6]
JAK Inhibitors in Murine Models of Dermatitis
The efficacy of topical JAK inhibitors has been demonstrated in various preclinical models of skin inflammation, including those mimicking atopic dermatitis (AD) and psoriasis.
Ruxolitinib (B1666119) is a potent and selective JAK1/2 inhibitor. Its topical formulation has been evaluated in murine models of AD.[3][4][5]
Experimental Protocol:
-
Model: Oxazolone (OXA)-induced atopic dermatitis model in mice.
-
Treatment: Topical application of ruxolitinib cream.
-
Endpoints: Reduction in ear swelling, scratching behavior, and inflammatory cytokine levels.
Results: Topical ruxolitinib cream was shown to be highly effective in reducing skin inflammation and itch in these models.[3][4][5] It led to a significant decrease in ear thickness and a reduction in scratching bouts. Furthermore, pathway analysis confirmed the modulation of the JAK-STAT pathway and downregulation of Th2-driven inflammation.[3][4]
Tofacitinib, a JAK1/3 inhibitor, has been studied in a mouse model of psoriasis induced by imiquimod (B1671794).[7]
Experimental Protocol:
-
Model: Daily topical application of imiquimod to the back skin of mice to induce psoriasis-like lesions.
-
Treatment: Tofacitinib administered to the mice.
-
Endpoints: Assessment of spontaneous scratching and expression of itch-related cytokines.
Results: Tofacitinib treatment significantly inhibited spontaneous scratching in the imiquimod-treated mice. It also led to a significant decrease in the mRNA expression of pro-inflammatory cytokines such as IL-22, IL-23, and IL-31.[7]
Comparative Summary and Discussion
| Feature | This compound | JAK Inhibitors (Topical) |
| Target | Glucocorticoid Receptor (GR) | Janus Kinases (JAK1, JAK2, JAK3, TYK2) |
| Mechanism | Selective GR agonist, modulating gene transcription | Inhibition of cytokine signaling via the JAK-STAT pathway |
| Administration | Topical | Topical and Oral formulations available |
| Key Preclinical Model | TPA-induced skin inflammation | Atopic dermatitis (e.g., Oxazolone-induced), Psoriasis (e.g., Imiquimod-induced) |
| Reported Efficacy | Potent anti-inflammatory activity, comparable to betamethasone valerate in the TPA model.[1][6] | Significant reduction in skin inflammation, itch, and pro-inflammatory cytokine levels in various dermatitis models.[3][4][5][7] |
| Potential Advantage | Designed as a "soft drug" for rapid systemic inactivation, potentially reducing systemic side effects and skin atrophy.[1] | Targeted mechanism of action that can be tailored by inhibiting specific JAK isoforms. |
Conclusion
Both this compound and JAK inhibitors represent significant advancements in the topical treatment of inflammatory skin diseases. This compound offers the potent anti-inflammatory effects of a GR agonist with a potentially superior safety profile due to its rapid systemic metabolism. JAK inhibitors provide a targeted approach to block the signaling of key pro-inflammatory cytokines.
The choice between these therapeutic strategies will likely depend on the specific disease pathophysiology, the desired balance between efficacy and safety, and the patient's individual characteristics. While this guide provides a summary of the available preclinical data, direct comparative studies are needed to definitively establish the relative efficacy and safety of this compound versus JAK inhibitors in various skin inflammation models. The data presented herein should serve as a valuable resource for researchers and clinicians as they navigate the evolving landscape of dermatological therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ruxolitinib Cream Has Dual Efficacy on Pruritus and Inflammation in Experimental Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruxolitinib Cream Has Dual Efficacy on Pruritus and Inflammation in Experimental Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib Cream 1.5%: A Review in Mild to Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipruritic Effects of Janus Kinase Inhibitor Tofacitinib in a Mouse Model of Psoriasis | Acta Dermato-Venereologica [medicaljournalssweden.se]
LEO 134310: A Comparative Analysis of Glucocorticoid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LEO 134310, a novel non-steroidal glucocorticoid receptor (GR) agonist, with other relevant compounds. The following sections detail its binding affinity, functional selectivity, and a summary of the experimental methodologies used for its characterization, offering valuable insights for researchers in drug discovery and development.
Executive Summary
This compound is a selective, non-steroidal glucocorticoid receptor (GR) agonist developed for topical application.[1] It exhibits high binding affinity for the GR and demonstrates a distinct functional profile characterized by potent transrepression and less potent transactivation capabilities. This dissociation may contribute to a favorable safety profile with a reduced risk of side effects commonly associated with steroidal glucocorticoids. Furthermore, this compound displays high selectivity for the GR over other nuclear receptors, most notably the mineralocorticoid receptor (MR), which is implicated in skin atrophy.
Comparative Performance Data
The selectivity and functional potency of this compound have been evaluated against established steroidal glucocorticoids, betamethasone (B1666872) 17-valerate (BMV) and clobetasol (B30939) propionate (B1217596) (CP). The data presented below is summarized from in vitro studies.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Binding Affinity (EC50, nM) |
| This compound | 14 [1] |
| Betamethasone 17-valerate (BMV) | Not explicitly stated in the provided search results |
| Clobetasol propionate (CP) | Not explicitly stated in the provided search results |
Table 2: Functional Activity at the Glucocorticoid Receptor
| Compound | Transrepression (NF-κB) EC50 (nM) | Transactivation (GRE) EC50 (nM) |
| This compound | 1.2 [2] | 410 [2] |
| Betamethasone 17-valerate (BMV) | 0.57[2] | 3.2[2] |
| Clobetasol propionate (CP) | 0.38[2] | 2.6[2] |
Table 3: Selectivity against Mineralocorticoid Receptor (MR)
| Compound | MR Agonist Activity |
| This compound | No significant activation [2] |
| Betamethasone 17-valerate (BMV) | Significant activation[2] |
| Clobetasol propionate (CP) | Significant activation[2] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the experimental approaches to validating selectivity, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for assessing compound activity.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Drug Discovery Workflow for GR Agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize this compound's selectivity.
Glucocorticoid Receptor (GR) Binding Assay (Competitive Radioligand Binding)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the glucocorticoid receptor, thereby determining its binding affinity.
Materials:
-
Purified human GR or cell lysate containing GR.
-
[³H]-dexamethasone (radiolabeled ligand).
-
Unlabeled dexamethasone (B1670325) (for determining non-specific binding).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled dexamethasone in assay buffer.
-
Assay Setup: In a 96-well plate, combine the GR preparation, a fixed concentration of [³H]-dexamethasone (typically at or below its Kd), and varying concentrations of the test compound.
-
Controls:
-
Total Binding: Wells containing GR and [³H]-dexamethasone only.
-
Non-specific Binding: Wells containing GR, [³H]-dexamethasone, and a high concentration of unlabeled dexamethasone.
-
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Separation: Separate the bound from unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the receptor-ligand complex.
-
Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Glucocorticoid Receptor Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate GR-mediated gene expression.
Materials:
-
Mammalian cell line (e.g., HEK293 or HeLa) with low endogenous GR expression.
-
Expression plasmid for human GR.
-
Reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., firefly luciferase).
-
Control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compound.
-
Luciferase assay reagent and a luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate media.
-
Co-transfect the cells with the GR expression plasmid, the GRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Plate the transfected cells into a 96-well plate and allow them to recover.
-
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or a reference agonist (e.g., dexamethasone). Include a vehicle control.
-
Incubation: Incubate the cells for a sufficient period to allow for gene expression (e.g., 18-24 hours).
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and appropriate reagents.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Glucocorticoid Receptor Transrepression Assay (NF-κB Inhibition)
This assay assesses the ability of a compound to inhibit the activity of pro-inflammatory transcription factors, such as NF-κB, through GR-mediated transrepression.
Materials:
-
Mammalian cell line (e.g., A549) that expresses GR and has a functional NF-κB signaling pathway.
-
Reporter plasmid containing an NF-κB response element driving luciferase expression.
-
Stimulating agent for the NF-κB pathway (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β)).
-
Test compound.
-
Cell culture and transfection reagents.
-
Luciferase assay system.
Procedure:
-
Cell Culture and Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid and plate them in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with serial dilutions of the test compound for a defined period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with the NF-κB activating agent (e.g., TNF-α) in the continued presence of the test compound.
-
Incubation: Incubate for a period sufficient to induce reporter gene expression (e.g., 6-8 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity as described in the transactivation assay protocol.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity at each compound concentration relative to the stimulated control. Determine the IC50 value from the dose-response curve.
Nuclear Receptor Selectivity Panel Assay
To determine the selectivity of a compound, it is tested against a panel of other nuclear receptors. This is typically performed using either binding assays or functional transactivation assays for each receptor.
Principle: The experimental setup is similar to the GR binding or transactivation assays described above. However, instead of using the glucocorticoid receptor, cell lines or purified receptors for other nuclear receptors (e.g., mineralocorticoid, androgen, estrogen, progesterone, thyroid hormone receptors) are used. The test compound is evaluated for its ability to bind to or activate/inhibit these other receptors.
General Procedure:
-
Receptor-Specific Assays: For each nuclear receptor in the panel, a specific binding or functional assay is established.
-
Compound Screening: The test compound is screened at a range of concentrations in each of the receptor-specific assays.
-
Data Analysis: The activity (e.g., IC50 or EC50) of the compound at each off-target receptor is determined.
-
Selectivity Calculation: The selectivity is expressed as the ratio of the compound's potency at the off-target receptor to its potency at the primary target (GR). A higher ratio indicates greater selectivity for the glucocorticoid receptor.
References
comparative analysis of gene expression profiles with LEO 134310 and dexamethasone
A Head-to-Head Look at Two Glucocorticoid Receptor Agonists for Dermatological Research
In the realm of dermatological therapeutics, the modulation of the glucocorticoid receptor (GR) remains a cornerstone of anti-inflammatory treatment. While classic glucocorticoids like dexamethasone (B1670325) have a long history of potent efficacy, their clinical use is often tempered by a significant side effect profile, including skin atrophy. This has spurred the development of novel, non-steroidal GR agonists, such as LEO 134310, designed to offer a better-tolerated therapeutic option. This guide provides a comparative analysis of the gene expression profiles of this compound and dexamethasone, offering researchers, scientists, and drug development professionals a detailed look at their molecular mechanisms of action.
This compound is a selective, non-steroidal GR agonist engineered for topical administration. A key characteristic of this compound is its "dual-soft" nature; it is designed to be rapidly metabolized in the blood and liver, thereby minimizing systemic exposure and the risk of associated side effects[1]. Preclinical studies have indicated that this compound has a reduced potential to cause skin atrophy compared to traditional topical corticosteroids[2][3]. In contrast, dexamethasone is a potent, synthetic corticosteroid with well-established anti-inflammatory and immunosuppressive properties, which it exerts through the broad modulation of gene expression following its binding to the intracellular GR[4][5][6][7].
Comparative Gene Expression Profiles
While a direct, head-to-head comprehensive transcriptomic comparison between this compound and dexamethasone is not yet publicly available, we can construct a comparative profile by examining key GR target genes reported in separate studies. The following tables summarize the known effects of each compound on the expression of several important genes in skin-relevant cell types.
Table 1: Gene Expression Regulation by this compound in Skin Models
| Gene | Gene Name | Function | Regulation | Cell/Tissue Type | Reference |
| FKBP5 | FK506 Binding Protein 5 | GR co-chaperone, negative feedback regulator of GR signaling | Upregulated | Minipig Skin | [4] |
| GILZ (TSC22D3) | Glucocorticoid-Induced Leucine Zipper | Anti-inflammatory, pro-apoptotic | Upregulated | Not specified | [4][8] |
| TXNIP | Thioredoxin Interacting Protein | Cellular stress response, inflammation | Upregulated | Not specified | [4][8] |
Table 2: Gene Expression Regulation by Dexamethasone in Skin-Related Cells
| Gene | Gene Name | Function | Regulation | Cell/Tissue Type | Reference |
| FKBP5 | FK506 Binding Protein 5 | GR co-chaperone, negative feedback regulator of GR signaling | Upregulated | Human Dermal Fibroblasts, Normal Human Keratinocytes | [5][7] |
| DUSP1 | Dual Specificity Phosphatase 1 | Anti-inflammatory, MAPK phosphatase | Upregulated | Human Dermal Fibroblasts, Normal Human Keratinocytes | [5][7] |
| TSC22D3 (GILZ) | TSC22 Domain Family Member 3 | Anti-inflammatory, pro-apoptotic | Upregulated | Human Dermal Fibroblasts, Keratinocytes | [5][9] |
| ANGPTL4 | Angiopoietin Like 4 | Lipid metabolism, angiogenesis, inflammation | Upregulated | Normal Human Keratinocytes | [7] |
| ARID5B | AT-Rich Interaction Domain 5B | Transcriptional regulator | Upregulated | Human Dermal Fibroblasts | [5] |
| LOX | Lysyl Oxidase | Extracellular matrix cross-linking | Upregulated | Human Dermal Fibroblasts | [5] |
| MTHFD2 | Methylenetetrahydrofolate Dehydrogenase 2 | One-carbon metabolism | Upregulated | Human Dermal Fibroblasts | [5] |
| ZFP36 | ZFP36 Ring Finger Protein | mRNA decay of pro-inflammatory cytokines | Upregulated | Human Dermal Fibroblasts, Keratinocytes | [5][9] |
| Elastin | ELN | Extracellular matrix protein providing elasticity | Downregulated | Human Skin Fibroblasts | [6] |
A key distinction highlighted in the literature is the differential potency of this compound in mediating GR's two primary modes of action: transactivation and transrepression. This compound demonstrates significantly lower potency for transactivation (the direct activation of gene expression) compared to transrepression (the inhibition of other transcription factors, such as NF-κB)[8]. This characteristic is hypothesized to contribute to its improved safety profile, as some of the adverse effects of glucocorticoids are linked to the transactivation of specific genes.
Experimental Protocols
The following are summaries of experimental methodologies used in the cited studies to assess gene expression changes.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis (Adapted from Galera et al., 2022)
-
Sample Preparation: Skin biopsies from minipigs topically treated with this compound, betamethasone (B1666872) valerate (B167501) (BMV), or clobetasol (B30939) propionate (B1217596) (CP) were obtained.
-
RNA Extraction: Total RNA was extracted from the skin samples using standard commercially available kits.
-
Reverse Transcription: Complementary DNA (cDNA) was synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: The expression levels of target genes (Fkbp5 and Gilz) were quantified using a real-time PCR system with specific primers and probes. Gene expression was normalized to a stable housekeeping gene.
RNA-Sequencing (RNA-Seq) for Transcriptome Profiling (General Workflow)
-
Cell Culture and Treatment: Human keratinocytes or fibroblasts are cultured under standard conditions and then treated with either this compound, dexamethasone, or a vehicle control for a specified duration and concentration.
-
RNA Isolation: Total RNA is extracted from the cells using a suitable RNA isolation kit, ensuring high quality and integrity of the RNA.
-
Library Preparation: RNA-seq libraries are prepared from the total RNA. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, trimming of adapter sequences, alignment to a reference genome, and quantification of gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated between the treatment and control groups.
Visualizing the Mechanisms
To better understand the cellular processes involved, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for gene expression analysis.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Gene Expression Analysis Workflow.
Conclusion
The available data suggests that this compound functions as a potent GR agonist, modulating the expression of key anti-inflammatory genes in a manner that is, in some respects, comparable to traditional glucocorticoids like dexamethasone. However, the key differentiator for this compound appears to be its "dual-soft" nature and its biased activity towards transrepression over transactivation. This profile holds the promise of a therapeutic agent with a wider therapeutic window, potentially offering similar anti-inflammatory efficacy with a reduced risk of side effects such as skin atrophy.
For researchers and drug developers, further comprehensive, head-to-head transcriptomic studies are warranted to fully elucidate the similarities and differences in the gene expression profiles of this compound and dexamethasone. Such studies will be invaluable in understanding the precise molecular mechanisms that underpin the potentially improved safety profile of this novel non-steroidal GR agonist and will guide the future development of next-generation dermatological therapies.
References
- 1. Transcriptomic Differences Between Immortalized Oral and Skin Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunosuppression causes dynamic changes in expression QTLs in psoriatic skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FKBP5 expression in human adipose tissue increases following dexamethasone exposure and is associated with insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Deletion of the glucocorticoid receptor chaperone FKBP51 prevents glucocorticoid-induced skin atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skin Anti-Inflammatory Potential with Reduced Side Effects of Novel Glucocorticoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucocorticoid receptor and Klf4 co-regulate anti-inflammatory genes in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the long-term safety of LEO 134310 in comparison to tacrolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the long-term safety profiles of LEO 134310, a novel non-steroidal glucocorticoid receptor (GR) agonist in early-stage clinical development, and tacrolimus (B1663567), an established calcineurin inhibitor widely used in both systemic and topical formulations. Given the developmental stage of this compound, this comparison juxtaposes its preclinical safety data with the extensive long-term clinical safety data of tacrolimus.
Executive Summary
This compound is a selective GR agonist engineered for topical application with a "dual-soft" drug design intended to minimize systemic exposure through rapid enzymatic deactivation in the bloodstream.[1] Preclinical evidence suggests a favorable safety profile, particularly a reduced risk of skin atrophy compared to traditional topical corticosteroids.[1][2][3] Tacrolimus, a potent immunosuppressant, has a well-documented long-term safety profile for its systemic use, which includes significant risks of nephrotoxicity, neurotoxicity, metabolic disturbances, and an increased susceptibility to infections and malignancies.[4][5][6][7][8] The topical formulation of tacrolimus has a more localized adverse effect profile, primarily application site reactions, but long-term use carries theoretical concerns regarding immunosuppression and potential malignancy risk.[9][10][11] This guide aims to provide a data-driven comparison to inform early-stage risk-benefit assessments.
Mechanism of Action and Predicted Long-Term Safety Implications
This compound and tacrolimus achieve their therapeutic effects through distinct molecular pathways, which in turn dictate their potential long-term safety profiles.
This compound: As a selective GR agonist, this compound mimics the anti-inflammatory effects of endogenous glucocorticoids. Upon binding to the GR, the complex translocates to the nucleus to modulate gene expression, leading to the suppression of pro-inflammatory mediators.[1] Its non-steroidal nature and rapid systemic metabolism are designed to limit the side effects typically associated with long-term corticosteroid use.[1][2]
Tacrolimus: Tacrolimus is a calcineurin inhibitor. It binds to the immunophilin FKBP12, and this complex then inhibits calcineurin, a phosphatase crucial for the activation of T-lymphocytes.[4][5][12] By blocking this pathway, tacrolimus suppresses the production of interleukin-2 (B1167480) (IL-2) and other cytokines, thereby inhibiting the immune response.[5][12] This systemic immunosuppression is the primary driver of its long-term adverse effects.
Comparative Safety Data
The following tables summarize the available preclinical safety data for this compound and the established long-term clinical safety data for tacrolimus.
Table 1: Systemic Safety Profile
| Adverse Effect Category | This compound (Preclinical Prediction) | Tacrolimus (Established, Systemic Use) |
| Nephrotoxicity | Low risk predicted due to rapid systemic clearance and low exposure.[1] | High risk; requires regular monitoring of renal function.[4] |
| Neurotoxicity | Low risk predicted. | Common; includes tremor, headache, and paresthesia.[4][5] |
| Metabolic Effects | Minimal systemic metabolic effects anticipated. | Hyperglycemia (new-onset diabetes after transplant), hyperkalemia, and hyperlipidemia are common.[4] |
| Hypertension | Unlikely to cause systemic hypertension. | Frequently observed and often requires treatment.[5] |
| Infections | Localized immunosuppression; low risk of systemic infections. | Increased risk of serious bacterial, viral, fungal, and protozoal infections.[5][8] |
| Malignancy | No evidence of increased malignancy risk in preclinical studies. | Increased risk of skin cancer and post-transplant lymphoproliferative disorder.[8] |
Table 2: Dermatological (Local) Safety Profile
| Adverse Effect | This compound (Preclinical Data) | Tacrolimus (Topical Use) |
| Skin Atrophy | Did not induce significant epidermal thinning in minipig models.[2][3] | Generally not associated with skin atrophy, unlike topical corticosteroids. |
| Application Site Reactions | To be determined in clinical trials. | Common; includes skin burning, pruritus, and erythema, especially at the start of treatment.[10][12][13] |
| Local Immunosuppression | Expected as the mechanism of action. | Local immunosuppression can lead to an increased risk of skin infections.[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of safety data. Below are outlines of key experimental protocols relevant to the preclinical assessment of topical drugs like this compound.
In Vivo Skin Atrophy Assessment in Minipigs
-
Objective: To evaluate the potential of a topical drug to induce skin thinning, a common side effect of corticosteroids.
-
Animal Model: The minipig is a preferred non-rodent species for dermatological studies due to anatomical and physiological similarities to human skin.[14][15]
-
Procedure:
-
Test and control articles (e.g., this compound, a potent corticosteroid, and vehicle) are applied daily to marked areas on the dorsal skin of the minipigs for a specified duration (e.g., 4 weeks).
-
At the end of the treatment period, full-thickness skin biopsies are collected from the treated and control sites.
-
Histopathological analysis is performed on the biopsies. Epidermal and dermal thickness are measured using calibrated microscopy software.
-
A significant reduction in epidermal or dermal thickness in the drug-treated group compared to the vehicle control indicates atrophogenic potential.
-
Pharmacokinetic Assessment of Systemic Absorption
-
Objective: To determine the extent of systemic exposure following topical application.
-
Methodology: This is often conducted as a Maximal Usage Trial (MUsT) to assess absorption under conditions of maximum clinical use.[9]
-
Procedure:
-
The topical formulation is applied to a large surface area of the skin in the study subjects (animal or human).
-
Blood samples are collected at predetermined time points over a 24-hour period or longer.
-
The concentration of the drug and its major metabolites in the plasma or blood is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are calculated to define the systemic exposure profile.[9][16]
-
Conclusion
The preclinical profile of this compound suggests a promising long-term safety profile for a topical GR agonist, characterized by potent local anti-inflammatory activity with minimal systemic exposure and a reduced risk of skin atrophy. This stands in contrast to the well-established and significant long-term systemic toxicities of oral tacrolimus. When compared to topical tacrolimus, this compound may offer a similar or improved local safety profile, particularly concerning the avoidance of calcineurin inhibitor-class effects. However, it is crucial to acknowledge the limitations of this comparison. The true long-term safety profile of this compound in humans will only be determined through rigorous, long-term clinical trials. This guide should serve as a foundational resource for understanding the potential safety advantages of a selective, soft-designed GR agonist relative to an established immunosuppressant, pending the availability of comprehensive clinical data.
References
- 1. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: cyclosporine and tacrolimus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. allucent.com [allucent.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. ClinPGx [clinpgx.org]
- 12. droracle.ai [droracle.ai]
- 13. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo characterization of minipig skin as a model for dermatological research using multiphoton microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
A Comparative Analysis of LEO 134310: A Novel Non-Steroidal Glucocorticoid Receptor Agonist for Inflammatory Skin Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LEO 134310, a selective, non-steroidal glucocorticoid receptor (GR) agonist, with established and alternative treatments for inflammatory skin diseases. The information presented is supported by experimental data to validate its mechanism of action and performance in various preclinical models.
Executive Summary
This compound is a novel GR agonist designed for topical application with a distinct "dual-soft" mechanism. It is engineered for high efficacy at the site of application while being rapidly metabolized into an inactive form in the bloodstream, thereby minimizing systemic side effects commonly associated with traditional corticosteroids.[1][2] Its high selectivity for the glucocorticoid receptor over the mineralocorticoid receptor (MR) is a key feature, suggesting a reduced risk of skin atrophy, a significant concern with long-term topical steroid use.[3][4] Preclinical studies in mouse models of skin inflammation and minipig models of skin atrophy demonstrate a favorable therapeutic index for this compound compared to potent corticosteroids like clobetasol (B30939) propionate (B1217596) and betamethasone (B1666872) valerate.[3][4]
Mechanism of Action: this compound
This compound exerts its anti-inflammatory effects by selectively binding to and activating the glucocorticoid receptor.[5] Upon activation, the this compound-GR complex translocates to the nucleus, where it modulates gene expression through two primary pathways:
-
Transrepression: The activated GR complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a downregulation of inflammatory cytokines, chemokines, and adhesion molecules that are pivotal in the pathogenesis of inflammatory skin diseases.
-
Transactivation: The complex can also directly bind to glucocorticoid response elements (GREs) on DNA to upregulate the expression of anti-inflammatory proteins.
A key differentiator for this compound is its significantly higher potency in transrepression compared to transactivation, which is believed to contribute to its improved safety profile, particularly regarding skin atrophy.[1]
Mechanism of Action of this compound.
Performance in Skin Disease Models
TPA-Induced Skin Inflammation in Mice
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear swelling model in mice is a standard for assessing acute skin inflammation.[6][7][8]
Experimental Protocol:
-
Animal Model: Female BALB/c mice.
-
Induction of Inflammation: A solution of TPA in acetone (B3395972) is topically applied to the ear of the mice. This application is repeated for a specified number of days to induce a sustained inflammatory response, characterized by edema, erythema, and cellular infiltration.[6]
-
Treatment: this compound, vehicle, or comparator compounds (e.g., betamethasone valerate, clobetasol propionate) are applied topically to the inflamed ear.
-
Endpoints:
-
Ear Thickness: Measured with a digital micrometer before and at various time points after TPA and treatment application.
-
Ear Weight: A punch biopsy of a standard size is taken from the ear and weighed.
-
Histological Analysis: Ear tissue is processed for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.
-
Biomarker Analysis: Gene expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in ear tissue can be quantified using qRT-PCR.[6]
-
Comparative Data:
| Compound | Metric | Result | Reference |
| This compound | Therapeutic Index | Higher vs. BMV & CP | [3][4] |
| Betamethasone Valerate (BMV) | Therapeutic Index | Lower vs. This compound | [3][4] |
| Clobetasol Propionate (CP) | Therapeutic Index | Lower vs. This compound | [3][4] |
Therapeutic index is a measure that compares the dose of a drug that causes a therapeutic effect to the dose that causes toxicity.
Minipig Model for Skin Atrophy
The minipig is a well-established model for assessing the atrophogenic potential of topical corticosteroids due to the anatomical and physiological similarities of its skin to human skin.[9][10][11]
Experimental Protocol:
-
Animal Model: Göttingen minipigs.
-
Treatment: Test fields on the dorsal skin of the minipigs are treated daily with this compound, vehicle, or comparator compounds (e.g., betamethasone valerate, clobetasol propionate) for an extended period (e.g., 4 weeks).
-
Endpoints:
-
Epidermal Thickness: Skin biopsies are taken from the treated areas and subjected to H&E staining. The thickness of the epidermis is then measured using microscopy and image analysis software.
-
Gene Expression Analysis: Expression of genes associated with skin atrophy and GR activation (e.g., FKBP5) can be measured by qRT-PCR.
-
Comparative Data:
| Treatment | Change in Epidermal Thickness | Reference |
| This compound (2%) | No significant reduction | [3][4] |
| Betamethasone Valerate (0.1%) | Significant thinning | [3][4] |
| Clobetasol Propionate (0.05%) | Significant thinning | [3][4] |
| Vehicle | No significant change | [3][4] |
Comparison with Alternative Treatments
The primary alternatives to novel GR agonists like this compound are traditional topical corticosteroids, calcineurin inhibitors, vitamin D analogs, and phosphodiesterase-4 (PDE4) inhibitors.
| Treatment Class | Mechanism of Action | Advantages | Disadvantages |
| Topical Corticosteroids (e.g., BMV, CP) | Broad-spectrum anti-inflammatory effects via GR activation. | Highly effective, wide range of potencies available. | Risk of skin atrophy, systemic side effects with long-term use. |
| Calcineurin Inhibitors (e.g., Tacrolimus, Pimecrolimus) | Inhibit calcineurin, leading to reduced T-cell activation and inflammatory cytokine production.[12] | Suitable for sensitive skin areas, no risk of skin atrophy.[13] | Can cause burning and stinging upon application, potential long-term safety concerns.[12] |
| Vitamin D Analogs (e.g., Calcipotriene) | Inhibit keratinocyte proliferation and promote differentiation, with some anti-inflammatory effects.[14] | No risk of skin atrophy, can be used long-term.[14] | Can cause skin irritation, slower onset of action than corticosteroids.[14] |
| PDE4 Inhibitors (e.g., Roflumilast) | Increase intracellular cAMP levels, leading to reduced production of pro-inflammatory mediators. | Non-steroidal, good safety profile.[15] | Generally less potent than high-potency corticosteroids. |
Experimental Workflow for Preclinical Evaluation
Preclinical Evaluation Workflow.
Conclusion
This compound represents a promising advancement in the topical treatment of inflammatory skin diseases. Its selective GR agonism, coupled with a "dual-soft" design, offers the potential for potent anti-inflammatory efficacy with a significantly improved safety profile compared to traditional corticosteroids, particularly concerning skin atrophy and systemic side effects.[16] The preclinical data from mouse and minipig models strongly support its favorable therapeutic index. Further clinical investigation is warranted to fully elucidate its role in the management of conditions such as psoriasis and atopic dermatitis.[17]
References
- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical 'dual-soft' glucocorticoid receptor agonist for dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of 12-O-tetradecanoylphorbol-13-acetate-induced psoriasis-like skin lesions on systemic inflammation and atherosclerosis in hypercholesterolaemic apolipoprotein E deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Steroid-induced atrophy in an animal and human model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of animal models induced by glucocorticoids - Physiology and Pharmacology [ppj.phypha.ir]
- 11. Glucocorticoid therapy-induced skin atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Drugs with the Potential to Treat Atopic Eczema - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Psoriasis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 14. Topical therapies for psoriasis: Evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dermatologytimes.com [dermatologytimes.com]
- 16. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability of LEO 134310: A Comparative Analysis with Other Soft Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of LEO 134310, a novel non-steroidal glucocorticoid receptor (GR) agonist, with other soft steroids. The information presented is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Introduction to Soft Steroids and Metabolic Stability
Soft steroids are a class of corticosteroids designed to be active at the site of application but are rapidly metabolized into inactive forms upon entering systemic circulation.[1] This targeted activity aims to minimize the systemic side effects often associated with conventional corticosteroids.[1] A key parameter in the development of soft steroids is their metabolic stability, which dictates their pharmacokinetic profile and, consequently, their safety and efficacy. High metabolic instability in the systemic circulation is a desirable feature for topically applied soft steroids.
This compound is a selective, non-steroidal glucocorticoid receptor agonist developed for topical use.[2] It is designed as a "dual-soft" GR ligand, meaning it is rapidly metabolized in both the liver and blood, which is expected to result in minimal systemic side effects.[3]
Comparative Metabolic Stability Data
The following tables summarize the available in vitro metabolic stability data for this compound and other soft steroids.
Table 1: In Vitro Metabolic Stability of this compound [4]
| Species | Whole Blood Half-life (t½, min) | Hepatocytes Half-life (t½, min) | Predicted Hepatic Clearance (CLh) from Hepatocytes (mL/min/kg) |
| Mouse | 1.8 | 1.9 | 150 |
| Rat | 2.2 | 2.7 | 110 |
| Dog | 3.3 | 2.9 | 46 |
| Minipig | 4.8 | 1.9 | 110 |
| Human | 4.4 | 2.3 | 38 |
Table 2: In Vitro Metabolic Stability of Other Soft Steroids
| Compound | Species | System | Half-life (t½) | Reference |
| Loteprednol Etabonate | Rat | Plasma | 9 min | [4] |
| Loteprednol Etabonate | Human | Plasma | 12.1 ± 0.52 h | [4] |
| Ciclesonide | Human | Lung Slices | Parent compound decreased to 37% after 24h | [5] |
| Etiprednol Dicloacetate | Human | Plasma | Rapidly deactivated via hydrolysis | [6] |
Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
In Vitro Hepatocyte Metabolic Stability Assay
This assay determines the rate of metabolism of a compound by liver cells.
1. Cell Preparation and Plating:
-
Cryopreserved hepatocytes are thawed in a 37°C water bath.
-
The cell suspension is centrifuged, and the pellet is resuspended in incubation medium.
-
Cell viability is determined using a method like the trypan blue exclusion assay.
-
The hepatocyte suspension is diluted to the desired concentration (e.g., 1 x 10^6 cells/mL) and plated in multi-well plates.[7]
2. Incubation:
-
The test compound is added to the wells containing the hepatocytes at a specific concentration (e.g., 1 µM).
-
The plate is incubated at 37°C on an orbital shaker.[8]
-
Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[8]
3. Sample Analysis:
-
The metabolic reaction is stopped at each time point by adding a quenching solution (e.g., acetonitrile).
-
The samples are then processed (e.g., centrifuged) to remove cell debris.
-
The concentration of the parent compound remaining at each time point is determined using a suitable analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]
4. Data Analysis:
-
The percentage of the parent compound remaining is plotted against time.
-
The half-life (t½) is calculated from the slope of the linear portion of the natural log of the percent remaining versus time plot.
-
The in vitro intrinsic clearance (CLint) can then be calculated using the formula: CLint = (0.693 / t½) / (cell density) .[8]
In Vitro Whole Blood Stability Assay
This assay evaluates the stability of a compound in the presence of blood enzymes.
1. Sample Preparation:
-
Fresh whole blood is collected in tubes containing an appropriate anticoagulant.
-
The test compound is spiked into the whole blood at a known concentration.[10]
2. Incubation:
-
The spiked blood samples are incubated at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).[10]
3. Sample Processing:
-
At each time point, the reaction is stopped by adding a quenching solution and/or by immediate cooling.
-
Plasma is separated from the blood cells by centrifugation.[10]
4. Analysis:
-
The concentration of the parent compound in the plasma is quantified by LC-MS/MS.[10]
5. Data Analysis:
-
The percentage of the parent compound remaining is plotted against time to determine the half-life.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic inactivation of this compound.
Glucocorticoid Receptor (GR) Signaling Pathway
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nuvisan.com [nuvisan.com]
- 4. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Whole Blood Sample Analysis Strategies for LC-MS/MS Approach Bioanalysis | PDF [slideshare.net]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Drug Metabolite Stability Assay Protocol in Whole Blood - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of LEO 134310 and Emerging Topical Psoriasis Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of topical psoriasis treatment is undergoing a significant transformation, moving beyond traditional corticosteroids to a new generation of targeted therapies. This guide provides a detailed comparison of LEO 134310, a novel selective non-steroidal glucocorticoid receptor (GR) agonist, with key emerging topical treatments: Roflumilast (a phosphodiesterase-4 inhibitor), Tapinarof (an aryl hydrocarbon receptor modulator), and topical Janus kinase (JAK) inhibitors. This analysis is based on publicly available preclinical and clinical data to inform research and development in dermatology.
Executive Summary
Psoriasis is a chronic inflammatory skin disease where the need for effective and safe topical therapies remains high. This compound is a promising agent designed to offer the anti-inflammatory benefits of glucocorticoids with a potentially improved safety profile, particularly concerning skin atrophy.[1][2] Emerging topical therapies like Roflumilast and Tapinarof have already demonstrated significant efficacy and safety in comprehensive Phase 3 clinical trial programs. Topical JAK inhibitors are also a rapidly advancing class of molecules with the potential for potent localized immunosuppression. This guide will delve into the mechanisms of action, experimental data, and safety profiles of these therapies to provide a clear comparative benchmark.
Data Presentation: Efficacy and Safety of Emerging Topical Therapies
The following tables summarize the key quantitative data from Phase 3 clinical trials of Roflumilast and Tapinarof. As of the latest available information, quantitative clinical trial data for this compound in psoriasis has not been publicly released.
Table 1: Efficacy of Roflumilast Cream (0.3%) in Plaque Psoriasis (DERMIS-1 & DERMIS-2 Trials)
| Efficacy Endpoint (Week 8) | Roflumilast 0.3% | Vehicle |
| IGA Success Rate | ~37.5% - 42.4% | ~6.1% - 6.9% |
| PASI-75 Response Rate | ~39.0% - 41.6% | ~5.3% - 7.6% |
| Intertriginous-IGA Success | ~68.1% - 71.2% | ~13.8% - 18.5% |
| Worst Itch-NRS Success (≥4-point reduction) | ~67.5% - 69.4% | ~26.8% - 35.6% |
Data compiled from the DERMIS-1 and DERMIS-2 Phase 3 clinical trials.
Table 2: Efficacy of Tapinarof Cream (1%) in Plaque Psoriasis (PSOARING 1 & 2 Trials)
| Efficacy Endpoint (Week 12) | Tapinarof 1% | Vehicle |
| PGA Response Rate | ~35.4% - 40.2% | ~6.0% - 6.3% |
| PASI-75 Response Rate | Not reported as a primary endpoint, but results were generally in the same direction as the primary endpoint. | Not reported as a primary endpoint. |
PGA (Physician's Global Assessment) response was defined as a score of clear (0) or almost clear (1) and a decrease from baseline of at least 2 points.[3][4]
Table 3: Safety and Tolerability of Roflumilast and Tapinarof
| Adverse Events | Roflumilast 0.3% | Tapinarof 1% |
| Most Common AEs | Diarrhea, headache, application site pain, insomnia, nausea, upper respiratory tract infection. | Folliculitis, nasopharyngitis, contact dermatitis, headache, upper respiratory tract infection, pruritus.[3] |
| Serious AEs | Incidence was low and comparable to vehicle. | Incidence was low and comparable to vehicle. |
This compound: Preclinical Profile
While clinical data is pending, preclinical studies of this compound have established its profile as a selective, non-steroidal glucocorticoid receptor agonist.[1][2]
Mechanism of Action: this compound is designed to activate the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes, similar to traditional corticosteroids.[5] A key differentiating feature is its design as a "soft drug," which is rapidly metabolized in the blood to a less active form, potentially minimizing systemic side effects.[2]
Preclinical Efficacy and Safety: In a TPA-induced skin inflammation mouse model, this compound demonstrated a higher therapeutic index compared to betamethasone (B1666872) valerate (B167501) and clobetasol (B30939) propionate.[1][2] A significant finding from a study in minipigs was that topical treatment with this compound did not cause a significant reduction in epidermal thickness, a common side effect (skin atrophy) associated with conventional topical steroids.[1]
Experimental Protocols
The following are generalized experimental protocols for the key clinical trials cited, based on standard practices in psoriasis research.
Phase 3 Topical Psoriasis Clinical Trial Protocol (General)
-
Study Design: Randomized, double-blind, vehicle-controlled, parallel-group, multi-center study.[6][7]
-
Patient Population: Adults with a clinical diagnosis of stable plaque psoriasis for at least 6 months, with a baseline Physician's Global Assessment (PGA) or Investigator's Global Assessment (IGA) score indicating mild to severe disease, and a body surface area (BSA) involvement typically between 2% and 20%.[3]
-
Treatment: Patients are randomized to receive the active topical treatment or a matching vehicle cream/ointment, applied once or twice daily for a duration of 8 to 12 weeks.[3][7]
-
Primary Efficacy Endpoint: The proportion of subjects achieving treatment success, commonly defined as a PGA or IGA score of 'clear' (0) or 'almost clear' (1) with at least a 2-grade improvement from baseline at the end of the treatment period.[3]
-
Secondary Efficacy Endpoints:
-
Percentage of subjects achieving a 75% or 90% improvement in the Psoriasis Area and Severity Index (PASI 75 or PASI 90).
-
Improvement in patient-reported outcomes, such as the Worst Itch Numeric Rating Scale (WI-NRS).
-
For intertriginous psoriasis, a specific IGA for this area is often used.
-
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), including local skin reactions at the application site and systemic AEs. Laboratory parameters and vital signs are also monitored.
Signaling Pathways and Mechanisms of Action
Understanding the distinct signaling pathways targeted by these therapies is crucial for researchers and drug developers.
This compound: Glucocorticoid Receptor (GR) Pathway
This compound, as a GR agonist, modulates gene expression to reduce inflammation. Upon binding to the cytosolic GR, the complex translocates to the nucleus. Here, it primarily exerts its anti-inflammatory effects through:
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.
-
Transactivation: The complex can also bind to glucocorticoid response elements (GREs) to upregulate the expression of anti-inflammatory proteins.
Roflumilast: Phosphodiesterase-4 (PDE4) Inhibition Pathway
Roflumilast is a selective inhibitor of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn leads to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory mediators.
References
- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 3 Trials of Tapinarof Cream for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 5. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. papaa.org [papaa.org]
- 7. inderocro.com [inderocro.com]
Safety Operating Guide
Essential Safety and Logistics for Handling LEO 134310
LEO 134310 is a selective, non-steroidal glucocorticoid receptor (GR) agonist designed for topical research applications.[1][2] As a potent pharmaceutical compound, meticulous adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination. This guide provides essential information for the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended. | To prevent inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the compound.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood or a powder containment hood, to control airborne particles.
-
Ventilation: Ensure adequate ventilation to minimize the concentration of any airborne contaminants.
-
Emergency Equipment: An eyewash station and safety shower should be readily accessible. A spill kit should also be available in the immediate vicinity.
2. Handling the Compound:
-
Personal Protective Equipment: Don all required PPE before handling the compound.
-
Weighing: When weighing the solid compound, perform this task within a containment system, such as a balance enclosure or fume hood, to prevent the dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.
-
Aerosol Prevention: Avoid actions that could generate aerosols or dust, such as vigorous shaking or scraping.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol).
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
PPE Removal: Remove PPE in a manner that avoids contaminating yourself and the surrounding area. Dispose of disposable PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed, and labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated, sealed, and labeled hazardous waste container. |
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for handling this compound in a research setting.
Caption: A logical workflow for the safe handling of this compound, from preparation to post-experiment cleanup.
Glucocorticoid Receptor Signaling Pathway
This compound functions as an agonist for the glucocorticoid receptor (GR). The diagram below illustrates the general mechanism of GR activation.
Caption: this compound activates the glucocorticoid receptor, leading to changes in gene expression.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
